molecular formula C8H14O B7770461 2-Octenal CAS No. 25447-69-2

2-Octenal

Cat. No.: B7770461
CAS No.: 25447-69-2
M. Wt: 126.20 g/mol
InChI Key: LVBXEMGDVWVTGY-VOTSOKGWSA-N
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Description

(E)-oct-2-enal is the (E)-isomer of oct-2-enal. It has a role as an antifungal agent and a volatile oil component.
2-Octenal has been reported in Humulus lupulus, Pternistria bispina, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a flavouring ingredient. This compound belongs to the family of Medium-chain Aldehydes. These are An aldehyde with a chain length containing between 6 and 12 carbon atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-2-enal
Source PubChem
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InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
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InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
Source PubChem
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DSSTOX Substance ID

DTXSID40858789
Record name (E)-2-Octenal
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Molecular Weight

126.20 g/mol
Source PubChem
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Physical Description

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma
Record name trans-2-Octenal
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Record name 2-Octenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol)
Record name 2-Octenal
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Density

0.835-0.845
Record name 2-Octenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.59 [mmHg]
Record name trans-2-Octenal
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CAS No.

2548-87-0, 2363-89-5, 25447-69-2
Record name (E)-2-Octenal
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Record name 2-Octenal, (2E)-
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Record name 2-Octenal
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Record name (E)-2-Octenal
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Record name (E)-oct-2-enal
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Record name Oct-2-enal
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Record name 2-OCTENAL, (2E)-
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Foundational & Exploratory

2-Octenal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Octenal: Chemical Properties, Structure, and Synthesis

Introduction

This compound, particularly in its (E)-isomer form (trans-2-Octenal), is an α,β-unsaturated aldehyde that is a significant compound in the fields of flavor chemistry, fragrance science, and organic synthesis.[1][2] It is a colorless to pale yellow liquid recognized by its characteristic fatty, green, and slightly citrus-like aroma.[1][3] Found naturally in trace amounts in various plant extracts, essential oils, and cooked foods, it contributes fresh and aldehydic notes to many natural and artificial flavors and fragrances.[1][3][4]

As a medium-chain aldehyde, this compound possesses a reactive chemical structure with both an aldehyde functional group and a carbon-carbon double bond, making it a versatile intermediate for the synthesis of more complex organic molecules.[2][5] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

The most common and stable isomer is (E)-2-Octenal, also known as trans-2-Octenal. The structure consists of an eight-carbon chain with a double bond located between the second and third carbon atoms (C2 and C3) in the trans configuration, and an aldehyde group at the C1 position.[6]

Table 1: Chemical Identifiers for (E)-2-Octenal

IdentifierValueReference
IUPAC Name (E)-oct-2-enal[7]
CAS Number 2548-87-0[6]
Molecular Formula C₈H₁₄O[8]
Molecular Weight 126.20 g/mol
Synonyms trans-2-Octenal, (E)-Oct-2-enal, T2 OCTENAL[6][9]
InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+
InChIKey LVBXEMGDVWVTGY-VOTSOKGWSA-N[6]
SMILES CCCCCC=CC=O[10]

Physicochemical Properties

This compound is a volatile compound with properties characteristic of unsaturated aldehydes. It is air and light-sensitive.[9] It is generally insoluble or poorly miscible in water but soluble in organic solvents like alcohol, chloroform, and fixed oils.[9][11]

Table 2: Physicochemical Data for (E)-2-Octenal

PropertyValueConditionsReference
Appearance Colorless to pale yellow liquidRoom Temperature[1][3]
Odor Fatty, green, cucumber, citrus, herbal-[1][9]
Boiling Point 84-86 °Cat 19 mmHg
Density 0.846 g/mLat 25 °C
Refractive Index 1.449 - 1.455at 20 °C[4][7]
Flash Point 150 - 155 °F (65.6 - 68.3 °C)TCC[4][9]
Vapor Density >1(vs air)[11]
Water Solubility Not miscible or difficult to mix-[9][11]
LogP 2.64-[9]

Reactivity and Synthesis

The chemical reactivity of this compound is dominated by its two functional groups: the aldehyde and the α,β-unsaturated system. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[2] The conjugated double bond allows it to undergo nucleophilic addition reactions, such as the Michael addition.[2]

Experimental Protocol: Synthesis of (E)-2-Octenal

A documented method for synthesizing (E)-2-Octenal involves the copper-catalyzed aerobic oxidation of a corresponding enol derivative.[2]

Materials and Equipment:

  • Enol derivative (1.0 mmol)

  • CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol)

  • Di-tert-butyl ethylenediamine (B42938) (11.0 µL, 0.05 mmol)

  • 4-Dimethylaminopyridine (DMAP) (24.4 mg, 0.20 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂, 4 mL)

  • 4Å molecular sieves (100 mg)

  • Schlenk tube

  • Nitrogen and Oxygen gas supplies

  • Magnetic stirrer

  • Standard glassware for extraction and concentration

Procedure:

  • In a nitrogen-filled glove box, add the enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 equiv), di-tert-butyl ethylenediamine (0.05 equiv), and DMAP (0.20 equiv) to a Schlenk tube containing 4 mL of dichloromethane.[2]

  • Add 100 mg of 4Å molecular sieves to the mixture.[2]

  • Seal the Schlenk tube and remove it from the glove box.[2]

  • Replace the nitrogen atmosphere in the tube with oxygen at a constant pressure of 1 atmosphere.[2]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[2]

  • Upon completion, quench the reaction by adding 15 mL of a 10% NaHSO₄ aqueous solution.[2]

  • Extract the product with dichloromethane (3 x 10 mL).[2]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the target (E)-2-Octenal.[2]

G Workflow for the Synthesis of (E)-2-Octenal reagents Reactants: - Enol Derivative - CuPF6(CH3CN)4 (Catalyst) - Di-tert-butyl ethylenediamine - DMAP - Dichloromethane (Solvent) setup Combine reactants and 4Å molecular sieves in a Schlenk tube under N2 reagents->setup reaction Replace N2 with O2 (1 atm). Stir at room temperature for 1 hour. setup->reaction quench Quench reaction with 10% NaHSO4 solution reaction->quench extraction Extract product with Dichloromethane (3x) quench->extraction purification Dry organic layer (MgSO4), filter, and concentrate under vacuum extraction->purification product (E)-2-Octenal purification->product

Caption: Synthesis workflow for (E)-2-Octenal via copper-catalyzed oxidation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The NIST Chemistry WebBook and other databases provide reference spectra for this compound.[6][12]

Table 3: Spectroscopic Data References for (E)-2-Octenal

TechniqueDatabase/ReferenceKey Information
¹H NMR ChemicalBookProvides a reference spectrum for proton nuclear magnetic resonance.[13]
Mass Spectrometry (EI) NIST Chemistry WebBookShows the electron ionization mass spectrum, a key tool for structural elucidation.[12]
FTIR / Raman SpectraBaseOffers various vibrational spectroscopy data including FTIR and Raman spectra.[14]

Applications and Biological Relevance

This compound is a widely used compound with applications spanning multiple industries.

  • Flavors and Fragrances: It is a valuable ingredient for creating citrus, nut, and vegetable flavor profiles in foods and beverages.[1] In perfumery, it imparts fresh, green, and aldehydic top notes.[1]

  • Chemical Intermediate: Its reactivity makes it a useful starting material for the synthesis of other aroma chemicals, resins, and specialty aldehydes.[1][2]

  • Biological Activity: Research has shown that trans-2-Octenal, as a fungal volatile organic compound, can cause locomotory defects in Drosophila melanogaster. This effect is linked to changes in dopaminergic neurons, highlighting its potential neurotoxic properties. It has also been studied for its potential as an anti-inflammatory and antimicrobial agent.[5]

G Logical Relationship of this compound Neurotoxicity compound trans-2-Octenal (Fungal Volatile Organic Compound) target Dopaminergic Neurons in Drosophila melanogaster compound->target affects effect Observed Changes in Neuron Structure/Function target->effect leads to outcome Locomotory Defects effect->outcome results in

Caption: Neurotoxic effect of trans-2-Octenal on Drosophila melanogaster.

Safety and Handling

This compound is classified as a combustible liquid and can be an irritant to the skin, eyes, and respiratory system.[11][15][16]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation of vapors.[16] Wear suitable protective clothing, gloves, and eye/face protection.[11]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. It is sensitive to air and light and should be protected from heat and ignition sources.[9][16]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[15]

This technical guide provides a foundational understanding of this compound for scientific and research applications. Its unique combination of sensory properties and chemical reactivity ensures its continued importance in both industrial and academic settings.

References

(E)-2-Octenal: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal is a naturally occurring alpha,beta-unsaturated aldehyde, recognized for its distinct green, fatty, and cucumber-like aroma. It is a significant contributor to the flavor and scent profiles of a wide array of plant and food products. Beyond its sensory characteristics, (E)-2-Octenal is also a product of lipid peroxidation and plays a role in chemical defense mechanisms in insects. This technical guide provides an in-depth overview of the natural sources and occurrence of (E)-2-Octenal, detailed experimental protocols for its analysis, and an exploration of its potential interactions with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, food science, and drug development.

Natural Sources and Occurrence of (E)-2-Octenal

(E)-2-Octenal is biosynthesized in nature primarily through the lipoxygenase (LOX) pathway, involving the oxidative degradation of polyunsaturated fatty acids, particularly linoleic and linolenic acids. Its presence has been documented across a diverse range of natural sources, including the plant kingdom, various food items, and as a semiochemical in insects.

Occurrence in the Plant Kingdom

(E)-2-Octenal is a component of the volatile organic compounds (VOCs) emitted by numerous plants. It contributes to their characteristic aroma and can be found in various plant parts, including leaves, flowers, and fruits. Notable plant sources include:

  • Hops (Humulus lupulus) : A flavoring and stability agent in beer, hops contain (E)-2-octenal as a volatile component.[1]

  • Cotton (Gossypium hirsutum) : This aldehyde has been identified as a volatile compound in cotton.[2]

  • Black Walnuts (Juglans nigra) : Among the foods where it has been quantified, black walnuts show a notable concentration of (E)-2-octenal.

  • Burdock (Arctium lappa) : Detected in burdock, suggesting its contribution to the plant's aromatic profile.

  • Gurum Seed Oil (Citrulluslanatus Var. colocynthoide) : Analysis of this seed oil has revealed the presence of (E)-2-octenal.[3]

  • Cherry Tomatoes (Solanum lycopersicum var. cerasiforme) : Identified as one of the volatile organic compounds contributing to the aroma of cherry tomatoes.[4]

Occurrence in Food Products

As a product of lipid oxidation, (E)-2-Octenal is a common volatile compound in a variety of cooked and processed foods, where it significantly influences their flavor profiles. Its presence has been reported in:

  • Bread

  • Fish

  • Potato chips

  • Cooked rice

  • Tea leaf[2]

  • Mushrooms[5]

Occurrence in the Animal Kingdom

In the animal kingdom, (E)-2-Octenal is notably utilized by insects as a chemical defense agent and a pheromone component.

  • Heteroptera (True Bugs) : Several species within this order of insects, such as Riptortus pedestris, Thasus acutangulus, and Euschistus biformis, secrete (E)-2-octenal as part of their defensive secretions to repel predators.

  • Bed Bugs (Cimex lectularius) : A blend of (E)-2-hexenal and (E)-2-octenal acts as an attractant for bed bugs, highlighting its role as a semiochemical.

Quantitative Data on (E)-2-Octenal Occurrence

The concentration of (E)-2-Octenal can vary significantly depending on the natural source, environmental conditions, and analytical methodology employed. The following table summarizes available quantitative data from scientific literature.

Natural Source CategorySpecific SourceConcentration RangeAnalytical MethodReference
Insect Secretions Riptortus pedestris (nymphs)39 ± 20 µ g/bug GC-MS[6]
Thasus acutangulus (nymphs)61 ± 62 µ g/bug GC-MS[6]
Euschistus biformis (adults)25 ± 12 µ g/bug GC-MS[6]
Plant-derived Oils Gurum Seed Oil0.57 ± 0.09 %HS-SPME-GC-MS[3]
Fruits Cherry TomatoesPresent (not quantified)HS-SPME-GC-MS[4]
Fungi Raw Portobello Mushrooms0.06% of volatile fractionSPME-GC-MS[5]

Experimental Protocols for the Analysis of (E)-2-Octenal

The accurate quantification and identification of (E)-2-Octenal from complex natural matrices require robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for volatile compounds like (E)-2-Octenal. For non-volatile or trace-level analysis, derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.

Protocol 1: Analysis of (E)-2-Octenal in Plant and Food Volatiles by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of (E)-2-Octenal in the headspace of solid or liquid samples.

Objective: To extract and quantify (E)-2-Octenal from a given plant or food matrix.

Materials:

  • Sample (e.g., homogenized plant tissue, liquid food sample)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • (E)-2-Octenal analytical standard

  • Internal standard (e.g., cyclohexanone)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • For solid samples, weigh 1-5 g of homogenized material into a 20 mL headspace vial.

    • For liquid samples, pipette 5-10 mL into a 20 mL headspace vial.

    • Add a known amount of internal standard to each sample.

    • To enhance the release of volatiles, add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase.

    • Immediately seal the vial with the septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or the GC autosampler's agitator set to a specific temperature (e.g., 60°C).[7]

    • Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[7]

    • Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) with continuous agitation.[7]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes) in splitless mode.[7]

    • GC Conditions (example):

      • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Start at 40°C for 2 min, ramp to 230°C at 5°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 240°C.

  • Quantification:

    • Identify (E)-2-Octenal by comparing its mass spectrum and retention time with that of the analytical standard.

    • Quantify the concentration of (E)-2-Octenal using a calibration curve prepared with the analytical standard and normalized to the internal standard.

Protocol 2: Analysis of (E)-2-Octenal via UPLC-MS/MS with DNPH Derivatization

This protocol is suitable for the sensitive quantification of (E)-2-Octenal in biological fluids or other complex matrices where it may be present at low concentrations.

Objective: To quantify (E)-2-Octenal by converting it to a stable derivative for enhanced detection by LC-MS/MS.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with a small amount of strong acid like HCl)

  • (E)-2-Octenal analytical standard

  • Isotopically labeled internal standard (if available)

  • Ultra-Performance Liquid Chromatograph with a Tandem Mass Spectrometer (UPLC-MS/MS)

  • Solvents for liquid-liquid or solid-phase extraction (e.g., hexane, methanol)

Procedure:

  • Sample Preparation and Derivatization:

    • To a known volume or weight of the sample, add a known amount of internal standard.

    • Add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to form the (E)-2-octenal-DNPH hydrazone.

    • Quench the reaction if necessary.

  • Extraction of the Derivative:

    • Perform a liquid-liquid extraction (e.g., with hexane) or a solid-phase extraction (SPE) using a suitable cartridge to isolate the DNPH derivatives from the sample matrix.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis (e.g., acetonitrile/water mixture).

  • UPLC-MS/MS Analysis:

    • UPLC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient Elution: A suitable gradient to separate the (E)-2-octenal-DNPH derivative from other components.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the derivative).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for the (E)-2-octenal-DNPH derivative and the internal standard. This provides high selectivity and sensitivity.

  • Quantification:

    • Create a calibration curve using the analytical standard that has undergone the same derivatization and extraction procedure.

    • Calculate the concentration of (E)-2-Octenal in the original sample based on the peak area ratio of the analyte to the internal standard.

Potential Interactions with Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by (E)-2-Octenal are limited, its chemical nature as an alpha,beta-unsaturated aldehyde places it within a class of compounds known to be reactive electrophiles. These compounds, often generated during lipid peroxidation, can interact with cellular nucleophiles, such as cysteine residues in proteins, and thereby modulate various signaling cascades. This is of particular interest to drug development professionals exploring pathways related to inflammation, oxidative stress, and cellular proliferation.

General Mechanism of Action for α,β-Unsaturated Aldehydes

Alpha,beta-unsaturated aldehydes can exert their biological effects through Michael addition reactions with sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter protein function and trigger downstream signaling events. Two key pathways that are known to be affected by this class of compounds are the NF-κB and MAP kinase signaling pathways.[8][9]

Putative Signaling Pathway for (E)-2-Octenal

Based on the known reactivity of alpha,beta-unsaturated aldehydes, a likely signaling pathway for (E)-2-Octenal involves the modulation of inflammatory responses. The following diagram illustrates a potential mechanism.

Caption: Putative signaling pathway for (E)-2-Octenal in modulating inflammatory responses.

Implications for Drug Development

The ability of (E)-2-Octenal and related compounds to modulate key signaling pathways involved in inflammation suggests their potential as lead compounds for the development of novel therapeutics. For instance, the targeted inhibition of the NF-κB pathway is a strategy being explored for anti-inflammatory and anti-cancer drugs.[10] Understanding the structure-activity relationships of how (E)-2-Octenal interacts with proteins in these pathways could inform the design of more potent and selective modulators. However, it is also crucial to consider the potential for off-target effects and cytotoxicity, given the reactive nature of alpha,beta-unsaturated aldehydes.

Conclusion

(E)-2-Octenal is a ubiquitous natural product with significant contributions to the sensory properties of foods and plants, and important roles in insect chemical ecology. Its analysis is well-established with techniques like HS-SPME-GC-MS and LC-MS/MS, allowing for its quantification in diverse and complex matrices. While its direct interactions with specific cellular signaling pathways are still an emerging area of research, its classification as a reactive alpha,beta-unsaturated aldehyde provides a strong rationale for investigating its effects on inflammatory and oxidative stress-related pathways. For drug development professionals, (E)-2-Octenal represents a natural scaffold that could be explored for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

The 2-Octenal Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a C8 volatile aldehyde, is a significant contributor to the characteristic aroma of many plants and is also implicated in plant defense mechanisms. Its biosynthesis is intricately linked to the broader oxylipin pathway, a crucial metabolic cascade initiated in response to various biotic and abiotic stresses. This technical guide provides an in-depth exploration of the 2-octenal (B7820987) biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. The document summarizes available quantitative data, presents detailed experimental protocols for the characterization of the pathway's core enzymes, and includes visual representations of the biochemical and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant biology, biochemistry, and drug development.

Introduction

The "green leaf volatiles" (GLVs), a group of C6 and C9 aldehydes and alcohols, are responsible for the characteristic scent of freshly cut grass and are rapidly released by plants upon tissue damage.[1][2] These compounds, including this compound, are not merely aromatic but also play vital roles in plant defense signaling, acting as deterrents to herbivores and antimicrobial agents.[3] The biosynthesis of these volatiles occurs via the lipoxygenase (LOX) pathway, a metabolic cascade that converts polyunsaturated fatty acids into a diverse array of bioactive oxylipins.[1][2] This guide focuses specifically on the branch of the LOX pathway leading to the formation of the C8 aldehyde, this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound in plants is a multi-step enzymatic process that begins with the release of fatty acid precursors from the cell membrane and culminates in the formation of this volatile aldehyde. The core pathway involves the sequential action of lipase, 9-lipoxygenase (9-LOX), and 9-hydroperoxide lyase (9-HPL).

Liberation of Linoleic Acid

Upon cellular damage, lipases are activated and catalyze the hydrolysis of membrane lipids, releasing polyunsaturated fatty acids.[2][4] The primary precursor for this compound biosynthesis is linoleic acid (C18:2).[5]

Oxygenation by 9-Lipoxygenase (9-LOX)

The free linoleic acid is then oxygenated by a specific isoform of lipoxygenase, 9-lipoxygenase (9-LOX).[6] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of the fatty acid chain, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPOD).[3][6]

Cleavage by 9-Hydroperoxide Lyase (9-HPL)

The unstable 9-HPOD intermediate is subsequently cleaved by 9-hydroperoxide lyase (9-HPL), a cytochrome P450 enzyme of the CYP74 family.[2][7] This reaction yields a C9 aldehyde, primarily (Z)-3-nonenal, and a C9-oxoacid.[2][8]

Formation of this compound

The precise enzymatic step leading from the C9 aldehyde, (Z)-3-nonenal, to the C8 aldehyde, this compound, is not yet fully elucidated. It is hypothesized to involve an isomerization followed by a subsequent enzymatic or non-enzymatic cleavage. Isomerases that convert (Z)-3-alkenals to the more stable (E)-2-alkenals have been identified in plants.[6][9][10] It is plausible that a similar isomerization of (Z)-3-nonenal to (E)-2-nonenal occurs, which may then be a substrate for an uncharacterized enzyme that facilitates the loss of a carbon atom to yield (E)-2-octenal. Further research is required to definitively identify the enzyme(s) and mechanism responsible for this final conversion.

Visualization of the Biosynthesis Pathway and Experimental Workflows

To visually represent the key processes described, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Lipids Membrane Lipids Linoleic Acid (C18:2) Linoleic Acid (C18:2) Membrane Lipids->Linoleic Acid (C18:2) Lipase 9-HPOD 9-Hydroperoxyoctadecadienoic Acid (9-HPOD) Linoleic Acid (C18:2)->9-HPOD 9-Lipoxygenase (9-LOX) + O2 C9_Aldehyde (Z)-3-Nonenal 9-HPOD->C9_Aldehyde 9-Hydroperoxide Lyase (9-HPL) This compound (E)-2-Octenal C9_Aldehyde->this compound Isomerase & Further Processing

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for HPL Activity Assay cluster_extraction Enzyme Extraction cluster_assay Spectrophotometric Assay cluster_gcms GC-MS Assay Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude Enzyme Extract Crude Enzyme Extract Centrifugation->Crude Enzyme Extract Add Enzyme Extract Add Enzyme Extract Crude Enzyme Extract->Add Enzyme Extract Reaction_GCMS Reaction Mixture (Buffer, 9-HPOD, Enzyme) Crude Enzyme Extract->Reaction_GCMS Reaction Mixture Reaction Mixture (Buffer, 9-HPOD) Reaction Mixture->Add Enzyme Extract Spectrophotometer Monitor Absorbance at 234 nm Add Enzyme Extract->Spectrophotometer Data Analysis Calculate HPL Activity Spectrophotometer->Data Analysis Incubation Incubation Reaction_GCMS->Incubation Headspace Sampling Headspace SPME Incubation->Headspace Sampling GC-MS GC-MS Analysis Headspace Sampling->GC-MS Quantification Quantify this compound GC-MS->Quantification

Figure 2: General experimental workflow for determining HPL activity.

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. However, data from related C6 and C9 aldehydes provide valuable context for the efficiency of the lipoxygenase pathway.

Plant SpeciesAnalyteConcentration / ActivityReference
Oat, Barley, Soy Bean(Z)-2-OctenalDetected in headspace after incubation with hydroperoxide substrates[1]
Common Bean (Phaseolus vulgaris)2(E)-HexenalUp to 35 mg/kg fresh leaves[11]
Potato (Solanum tuberosum)13-HPL Activity1,454 ± 83 nmol/min/g fresh weight[8]
Alfalfa (Medicago sativa)9-HPL Specific Activity0.15 ± 0.008 U/mg (with 9-HPOD)[12]

Table 1: Quantitative Data on Green Leaf Volatile Production and HPL Activity in Various Plants.

EnzymeSubstrateKmVmaxSource OrganismReference
9-HPL-like activity9-HPOD--Germinating Barley[8]
HPL13-HPOD--Soybean[13]

Table 2: Kinetic Parameters of Plant Hydroperoxide Lyases. (Note: Specific kinetic data for the conversion of 9-HPOD to C9 aldehydes leading to this compound are limited in the literature.)

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Synthesis of 9-Hydroperoxyoctadecadienoic Acid (9-HPOD)

Principle: This protocol describes the enzymatic synthesis of the 9-HPL substrate, 9-HPOD, from linoleic acid using a 9-lipoxygenase.

Materials:

  • Linoleic acid

  • Soybean lipoxygenase-1 (for 13-HPOD) or a source of 9-lipoxygenase (e.g., tomato extract)

  • Borate buffer (0.2 M, pH 9.0 for 13-LOX) or appropriate buffer for 9-LOX (e.g., pH 6.5-7.0)

  • Tween 20

  • NaOH (1 M)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol (B145695)

Procedure:

  • Prepare a substrate solution by dissolving linoleic acid (e.g., 140 mg) with an equal amount of Tween 20 in a small volume of ethanol.

  • Add the substrate solution to the appropriate buffer (e.g., 50 mL) with vigorous stirring. Adjust the pH if necessary.

  • Add the lipoxygenase enzyme (e.g., 3 mg of soybean LOX-1 for 13-HPOD, or a crude extract containing 9-LOX).

  • Incubate the reaction mixture at room temperature with continuous stirring and oxygen supply (e.g., by bubbling air).

  • Monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm until it plateaus.

  • Stop the reaction by acidifying to pH ~3.0 with HCl.

  • Extract the hydroperoxides twice with an equal volume of anhydrous diethyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure at 30°C.

  • Redissolve the resulting 9-HPOD in ethanol to a desired stock concentration (e.g., 4 mM) for use in HPL assays.[1]

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

Principle: This assay measures the activity of HPL by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.[8][9]

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 6.5-7.5)

  • 9-HPOD substrate solution (prepared as in 5.1)

  • Crude plant enzyme extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing the phosphate buffer.

  • Add the crude enzyme extract (e.g., 25-50 µL).

  • Initiate the reaction by adding the 9-HPOD substrate to a final concentration of approximately 40-50 µM.

  • Immediately monitor the decrease in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • Calculate the HPL activity based on the rate of absorbance decrease, using the molar extinction coefficient of the hydroperoxide (ε = 23,000-28,000 M-1cm-1). One unit of HPL activity is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of substrate per minute.[9]

Quantification of this compound by GC-MS

Principle: This protocol describes the extraction and quantification of this compound and other volatile aldehydes from plant tissues or enzymatic reactions using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[11][14]

Materials:

  • Plant tissue or HPL reaction mixture

  • Headspace vials (e.g., 20 mL)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or HP-5ms)

  • Internal standard (e.g., octanal (B89490) or cyclohexanone)

  • (E)-2-Octenal analytical standard

Procedure:

  • Sample Preparation: Place a known amount of homogenized plant tissue or the HPL reaction mixture into a headspace vial. Add a known amount of the internal standard. Seal the vial.

  • Headspace Extraction: Incubate the vial at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a specific time (e.g., 30-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed volatiles by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Use a suitable temperature program for the GC oven to separate the compounds. For example: initial temperature of 40°C for 3 minutes, ramp at 8°C/min to 125°C, then at 3°C/min to 165°C, and finally at 10°C/min to 230°C, hold for 2 minutes.[11]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to the analytical standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a calibration curve generated with the analytical standard.[11]

Conclusion

The biosynthesis of this compound in plants is a fascinating and important branch of the lipoxygenase pathway, contributing to both the plant's chemical defense system and its characteristic aroma profile. While the initial steps involving lipase, 9-lipoxygenase, and 9-hydroperoxide lyase are well-established, the final conversion of the C9 aldehyde intermediate to this compound remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this pathway, potentially leading to novel applications in agriculture, food science, and the development of natural bioactive compounds.

References

The Multifaceted Role of 2-Octenal in Food Aroma and Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, formation pathways, analytical methodologies, and sensory perception of the influential aroma compound, (E)-2-octenal, tailored for researchers, scientists, and drug development professionals.

Introduction: The Aromatic Signature of 2-Octenal (B7820987)

(E)-2-Octenal is a medium-chain aldehyde that plays a significant role in the characteristic aroma and flavor profiles of a wide variety of food products. As an unsaturated aldehyde, its chemical structure contributes to its potent and distinct sensory properties, often described as fatty, green, cucumber-like, and waxy.[1] This volatile compound is a key component of the aroma complex in numerous foods, including meats, edible oils, fruits, and vegetables. Its presence, even at trace levels, can significantly impact the overall sensory experience, contributing both desirable notes and potential off-flavors depending on its concentration and the food matrix. This guide provides a comprehensive technical overview of the formation, analysis, and sensory perception of this compound, offering valuable insights for professionals in food science and related fields.

Physicochemical Properties of (E)-2-Octenal

A clear understanding of the physicochemical properties of (E)-2-octenal is fundamental to comprehending its behavior in food systems and during analytical procedures.

PropertyValueReference
Chemical Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Fatty, green, cucumber, waxy, herbal, banana[1]
Flavor Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy[1]
Boiling Point 84-86 °C at 19 mmHg[3]
Flash Point 66 °C (150.8 °F) - closed cup[3]
Specific Gravity 0.835 - 0.845 @ 25 °C[4]
Refractive Index 1.449 - 1.455 @ 20 °C[4]
Solubility Slightly soluble in water; soluble in most fixed oils and ethanol.[4]

Occurrence and Quantitative Data of this compound in Food

This compound is a naturally occurring volatile compound formed primarily through the oxidation of polyunsaturated fatty acids. Its concentration in food can vary significantly depending on the food's composition, processing methods, and storage conditions.

Food CategoryFood ItemConcentration RangeReference
Meat Raw Beef0.39 µg/kg (untreated) - 1.58 µg/kg (pulsed light treated)[3]
Cooked BeefDetected[3]
Edible Oils Olive OilPresent (qualitative)
Nuts Black WalnutsPresent (qualitative)
Beverages Green TeaPresent (qualitative)
Vegetables Asparagus, Cabbages, CauliflowersDetected, but not quantified[5]

Table 1: Reported Concentrations of this compound in Various Food Products.

Sensory Characteristics and Thresholds

The sensory impact of this compound is defined by its characteristic aroma and flavor profile, as well as its detection and recognition thresholds. These thresholds can vary depending on the food matrix.

Sensory ParameterDescriptionValueMatrixReference
Odor Profile Fatty, green, cucumber, waxy, herbal, banana--[1]
Flavor Profile Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy--[1]
Odor Threshold The lowest concentration at which an odor is detectable.4.20 ppm (mg/kg)Meat Model System[3]

Table 2: Sensory Profile and Odor Threshold of this compound.

Biochemical Formation Pathway: Lipid Peroxidation

The primary route for the formation of this compound in food is through the autoxidation of linoleic acid, a common polyunsaturated fatty acid.[6][7] This multi-step process, known as lipid peroxidation, is initiated by free radicals and proceeds through a chain reaction mechanism.

Lipid_Peroxidation_Pathway Linoleic_Acid Linoleic Acid (ω-6 PUFA) Allylic_Hydrogen_Abstraction Allylic Hydrogen Abstraction (Initiation) Linoleic_Acid->Allylic_Hydrogen_Abstraction Lipid_Radical Lipid Radical Allylic_Hydrogen_Abstraction->Lipid_Radical Free Radical (R•) Oxygen_Addition Oxygen Addition (Propagation) Lipid_Radical->Oxygen_Addition O₂ Peroxyl_Radical Peroxyl Radical Oxygen_Addition->Peroxyl_Radical Hydrogen_Abstraction Hydrogen Abstraction from another PUFA (Propagation) Peroxyl_Radical->Hydrogen_Abstraction Lipid_Hydroperoxide 13-Hydroperoxy-octadecadienoic acid (13-HPODE) Hydrogen_Abstraction->Lipid_Hydroperoxide Homolytic_Cleavage Homolytic Cleavage Lipid_Hydroperoxide->Homolytic_Cleavage Heat, Metal Ions (Fe²⁺, Cu²⁺) Alkoxyl_Radical Alkoxyl Radical Homolytic_Cleavage->Alkoxyl_Radical Beta_Scission β-Scission Alkoxyl_Radical->Beta_Scission Octenal (E)-2-Octenal Beta_Scission->Octenal Other_Products Other Volatile and Non-volatile Products Beta_Scission->Other_Products

Figure 1: Formation of (E)-2-Octenal from Linoleic Acid via Lipid Peroxidation. This diagram illustrates the key steps in the free-radical chain reaction that leads to the generation of this compound.

Experimental Protocols

Accurate quantification and sensory evaluation of this compound require robust and validated analytical methods. This section details common experimental protocols.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in food matrices due to its sensitivity, speed, and solvent-free nature.

HS_SPME_GC_MS_Workflow Sample_Prep 1. Sample Preparation - Homogenize solid sample (e.g., 2g). - Place in a 20 mL headspace vial. Internal_Std 2. Internal Standard Addition - Add a known amount of an appropriate internal standard (e.g., deuterated this compound). Sample_Prep->Internal_Std Equilibration 3. Equilibration - Incubate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 30 min) to allow volatiles to partition into the headspace. Internal_Std->Equilibration Extraction 4. HS-SPME Extraction - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds. Equilibration->Extraction Desorption 5. Thermal Desorption - Inject the SPME fiber into the GC inlet. - Thermally desorb the analytes from the fiber onto the GC column (e.g., 250°C for 5 min). Extraction->Desorption GC_Separation 6. Gas Chromatographic Separation - Separate the volatile compounds on a capillary column (e.g., DB-WAX) using a temperature program. Desorption->GC_Separation MS_Detection 7. Mass Spectrometric Detection - Detect and identify the separated compounds based on their mass spectra. GC_Separation->MS_Detection Quantification 8. Quantification - Quantify this compound by comparing its peak area to that of the internal standard. MS_Detection->Quantification

Figure 2: Workflow for HS-SPME-GC-MS Analysis of this compound. This flowchart outlines the key steps involved in the extraction, separation, and quantification of this compound from a food sample.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

For the analysis of carbonyl compounds, including this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC with UV detection is a common and reliable method.

HPLC_DNPH_Workflow Extraction 1. Extraction - Extract carbonyl compounds from the food sample using an appropriate solvent (e.g., acetonitrile). Derivatization 2. Derivatization - React the extract with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives. Extraction->Derivatization Purification 3. Solid-Phase Extraction (SPE) Cleanup - Pass the derivatized sample through a C18 SPE cartridge to remove interferences and concentrate the derivatives. Derivatization->Purification Elution 4. Elution - Elute the purified derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile). Purification->Elution HPLC_Separation 5. HPLC Separation - Inject the eluate into an HPLC system. - Separate the DNPH derivatives on a C18 column using a mobile phase gradient (e.g., acetonitrile/water). Elution->HPLC_Separation UV_Detection 6. UV Detection - Detect the separated derivatives using a UV detector at a specific wavelength (e.g., 360 nm). HPLC_Separation->UV_Detection Quantification 7. Quantification - Quantify the this compound derivative by comparing its peak area to a calibration curve prepared with a this compound-DNPH standard. UV_Detection->Quantification

Figure 3: Workflow for HPLC Analysis of this compound with DNPH Derivatization. This diagram details the process of derivatization, purification, and quantification of this compound using HPLC.

Sensory Analysis: Quantitative Descriptive Analysis (QDA®)

QDA® is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[8][9][10]

QDA_Workflow Panel_Selection 1. Panelist Selection & Screening - Recruit panelists based on sensory acuity, availability, and interest. - Screen for their ability to discriminate between different aromas and tastes. Lexicon_Dev 2. Lexicon Development - The panel, facilitated by a panel leader, develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the product(s) containing this compound. Panel_Selection->Lexicon_Dev Training 3. Panelist Training - Train the panelists to use the developed lexicon consistently. - Use reference standards to anchor the intensity ratings on a line scale (e.g., 0-15 cm). Lexicon_Dev->Training Evaluation 4. Product Evaluation - Panelists independently evaluate the products in a controlled environment (sensory booths). - They rate the intensity of each attribute on the line scale. Training->Evaluation Data_Analysis 5. Data Analysis - Convert the line scale ratings to numerical data. - Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences between products. Evaluation->Data_Analysis Results_Interpretation 6. Results Interpretation - Interpret the statistical results to create a sensory profile of the products. - Visualize the data using spider plots or other graphical representations. Data_Analysis->Results_Interpretation

Figure 4: Workflow for Quantitative Descriptive Analysis (QDA®). This flowchart outlines the systematic approach to conducting a QDA® for sensory profiling of food products.

Signaling Pathways of Perception

The perception of this compound involves complex interactions with olfactory and gustatory receptors.

Olfactory Perception

The "green" and "fatty" aroma of this compound is detected by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).

Olfactory_Signaling_Pathway Octenal_Molecule This compound Molecule Olfactory_Receptor Olfactory Receptor (OR) (a type of GPCR) Octenal_Molecule->Olfactory_Receptor Binding G_Protein G-protein (Gαolf) Olfactory_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation ATP_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_cAMP Catalysis Ion_Channel Cyclic Nucleotide-gated (CNG) Ion Channel ATP_cAMP->Ion_Channel cAMP Binding Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Opening Depolarization Neuron Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb in the Brain Action_Potential->Olfactory_Bulb

Figure 5: Olfactory Signaling Pathway for Aldehydes. This diagram illustrates the cascade of events from the binding of an aldehyde like this compound to an olfactory receptor to the transmission of a neural signal to the brain.

Gustatory Perception

The "fatty" taste perception associated with this compound is less well understood than its aroma perception. However, emerging research suggests the involvement of specific taste receptors for fatty acids. The "green" taste is likely a retronasal olfactory referral, where the aroma is perceived as a taste.

Gustatory_Fatty_Taste_Pathway Octenal_Molecule This compound (as a fatty acid-like molecule) Taste_Receptor Potential Fat Taste Receptors (e.g., CD36, GPR120) Octenal_Molecule->Taste_Receptor Binding Intracellular_Signaling Intracellular Signaling Cascade Taste_Receptor->Intracellular_Signaling Activation Neurotransmitter_Release Neurotransmitter Release Intracellular_Signaling->Neurotransmitter_Release Gustatory_Nerve Gustatory Nerve Fiber Neurotransmitter_Release->Gustatory_Nerve Synaptic Transmission Brain Signal to Gustatory Cortex in the Brain Gustatory_Nerve->Brain

Figure 6: Postulated Gustatory Pathway for Fatty Taste Perception. This diagram presents a simplified model of how fatty compounds like this compound might be perceived by the gustatory system.

Conclusion

(E)-2-Octenal is a pivotal aroma compound that significantly influences the sensory landscape of a diverse range of food products. Its formation through lipid peroxidation is a key process in food chemistry, while its detection and quantification rely on sophisticated analytical techniques. A thorough understanding of its sensory properties and the underlying perceptual mechanisms is crucial for food scientists and developers aiming to control and optimize the flavor profiles of their products. This technical guide provides a foundational understanding of these multifaceted aspects, serving as a valuable resource for further research and application in the food and flavor industry.

References

The Biological Activity of 2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (B7820987) is an α,β-unsaturated aldehyde naturally found in various plant essential oils, including olive oil, and is also a product of lipid peroxidation.[1][2] It is recognized for its distinct fatty, green aroma and is utilized as a flavoring agent in the food industry.[1] Beyond its sensory characteristics, this compound exhibits a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, making it a molecule of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative data from various studies, and detailed experimental protocols.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various fungi and bacteria.[3]

Antifungal Activity

This compound exhibits potent antifungal properties against a range of pathogenic and spoilage fungi.[1][3] Studies have shown its efficacy against species such as Trichophyton mentagrophytes, Microsporum canis, Candida spp., and various plant pathogenic fungi like Penicillium italicum and Sclerotium rolfsii.[1][3][4]

Mechanism of Antifungal Action:

The primary antifungal mechanism of this compound involves the disruption of cell membrane integrity and mitochondrial function.[5] Treatment with this compound leads to morphologically abnormal, twisted, and shrunken fungal mycelia.[5] It induces the massive accumulation of reactive oxygen species (ROS) within the hyphae, leading to oxidative stress.[5] This oxidative stress, in turn, causes dysfunction of energy and respiration metabolism, partly by decreasing the activities of key enzymes like phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).[5] The accumulation of ROS and subsequent damage to mitochondria are key factors in its fungicidal activity.[5]

Antibacterial Activity

This compound is also a potential antibacterial agent, showing inhibitory effects against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa.[3]

Mechanism of Antibacterial Action:

The antibacterial effect of this compound and other α,β-unsaturated aldehydes is largely attributed to their ability to cause gross perturbation of the lipid fraction of the plasma membrane.[6] This disruption of the cell membrane allows the aldehyde to penetrate the bacterial cells, leading to cell death.[6] The presence of the α,β-double bond is crucial for this activity.[6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) values of this compound against various microorganisms.

Microorganism(E)-2-Octenal MIC(E)-2-Octenal MFC/MBCReference
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[5]
Various BacteriaNot specifiedNot specified[3]
Various FungiNot specifiedNot specified[1][3]

Cytotoxicity and Genotoxicity

While demonstrating beneficial antimicrobial activities, this compound, as an α,β-unsaturated aldehyde, also possesses potential cytotoxic and genotoxic effects.[7]

Mechanism of Cytotoxicity and Genotoxicity:

The toxicity of α,β-unsaturated aldehydes is generally associated with their ability to form adducts with biomolecules, including DNA and proteins.[8] This can lead to DNA damage, mutations, and chromosomal aberrations.[8] Studies on similar compounds like trans-2-nonenal have shown that they can induce cytotoxicity and genotoxicity, including the formation of micronuclei in human cells.[7] The cytotoxic effects of highly toxic aldehydes are thought to be primarily mediated by protein damage.[8]

Quantitative Cytotoxicity Data

Cell LineCompoundIC50Reference
L929trans-2-nonenal95-125 µg/mL[7]
A549trans-2-nonenal95-125 µg/mL[7]
L929trans-2-nonenal-Myoglobin conjugate200 µg/mL[7]
A549trans-2-nonenal-Myoglobin conjugate200 µg/mL[7]

Antioxidant Activity

Interestingly, reaction products of (E)-2-octenal with amino acids have been shown to possess antioxidant properties.[9] This suggests that while the aldehyde itself can induce oxidative stress, its interactions within biological systems can also lead to the formation of compounds with protective effects against lipid peroxidation.[9]

Signaling Pathways and Molecular Interactions

The biological activities of this compound are mediated through its interaction with various cellular components and signaling pathways.

Oxidative Stress and Mitochondrial Dysfunction

G This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disruption ROS Reactive Oxygen Species (ROS) Accumulation CellMembrane->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages EnergyMetabolism Energy & Respiration Metabolism Dysfunction Mitochondria->EnergyMetabolism Leads to CellDeath Fungal Cell Death EnergyMetabolism->CellDeath

Caption: Antifungal mechanism of this compound via oxidative stress.

Uremic Toxin Activity and NADPH Oxidase Inhibition

This compound is also classified as a uremic toxin, which can accumulate in the blood and contribute to renal and cardiovascular diseases.[1][10] This toxicity appears to be mediated, at least in part, by the inhibition of NADPH oxidase, particularly NOX4, which is abundant in the kidneys and heart.[1][10]

G This compound This compound NADPH_Oxidase NADPH Oxidase (NOX4) This compound->NADPH_Oxidase Inhibits ROS_Production ROS Production NADPH_Oxidase->ROS_Production Normally produces Cellular_Damage Cellular Damage (Kidney, Heart) ROS_Production->Cellular_Damage Leads to

Caption: Postulated mechanism of this compound toxicity via NADPH Oxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare standardized microbial inoculum Inoculate Inoculate microplate wells with microbial suspension and this compound dilutions Prepare_Inoculum->Inoculate Prepare_Dilutions Prepare serial dilutions of this compound in broth Prepare_Dilutions->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Read_Plate Visually or spectrophotometrically assess microbial growth Incubate->Read_Plate Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a growth control (broth + inoculum, no this compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm.[11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549 or L929) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][6][12][13][14]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Protocol:

  • Cell Culture and Treatment: Culture suitable cells (e.g., human lymphocytes or a cell line like K562) and expose them to various concentrations of this compound for a period covering one to two cell cycles.[7][16] A positive and a negative (vehicle) control should be included.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[2][17]

  • Cell Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a suitable dye (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in micronuclei indicates a genotoxic effect.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes.

Protocol:

  • Cell Preparation: Culture cells or fungal hyphae as required for the experiment.

  • Loading with Fluorescent Probe: Incubate the cells/hyphae with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18]

  • Treatment: Treat the probe-loaded cells/hyphae with different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).[18]

  • Data Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS levels.

Conclusion

This compound is a multifaceted molecule with a range of biological activities that warrant further investigation. Its potent antimicrobial properties suggest potential applications as a natural preservative or as a lead compound for the development of new antimicrobial agents. However, its cytotoxic and genotoxic potential, along with its role as a uremic toxin, necessitates careful evaluation of its safety profile. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action and potential applications of this compound in a controlled and standardized manner. Future research should focus on elucidating the specific molecular targets of this compound and exploring strategies to harness its beneficial activities while mitigating its potential toxicity.

References

2-Octenal as a volatile organic compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Octenal as a Volatile Organic Compound (VOC)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Introduction to this compound

(E)-2-Octenal is an alpha,beta-unsaturated aldehyde, a class of volatile organic compounds (VOCs) recognized for their distinct aromas and significant biological reactivity. As a member of the medium-chain aldehyde family, it is characterized by an eight-carbon chain.[1][2][3] Its structure, featuring a reactive carbonyl group and a carbon-carbon double bond, makes it an electrophile capable of interacting with biological nucleophiles, which underpins its toxicological and signaling properties. This compound is also identified as a uremic toxin, which can accumulate in the body and may contribute to conditions like chronic kidney disease and cardiovascular disease.[1][2]

Physicochemical Properties and Environmental Sources

A comprehensive understanding of this compound's properties is essential for its detection, quantification, and the study of its biological interactions.

Table 1: Physicochemical Properties of (E)-2-Octenal

PropertyValue
Molecular Formula C₈H₁₄O[1][4]
Molecular Weight 126.20 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[2][4][6]
Odor Fatty, green, herbal, waxy[5][7]
Boiling Point 84-86 °C at 19 mmHg[2][4][5][6]
Density 0.846 g/mL at 25 °C[5][6]
Vapor Pressure 0.59 mmHg[1]
Water Solubility Not miscible or difficult to mix[4][6]
Solubility Soluble in alcohol and fixed oils[1][4][6]
CAS Number 2548-87-0[1][4][5][6]

Sources of this compound:

  • Natural Sources: this compound is a naturally occurring compound found in a variety of plants and is a product of lipid peroxidation. It is a known volatile component in olive oil, cooked rice, black walnuts, and certain fungi.[3][6][7][8] It also serves as a defensive chemical in several insect species.[9][10][11]

  • Anthropogenic and Industrial Sources: Due to its distinct flavor profile, this compound is used as a flavoring agent in the food industry and as a fragrance component in perfumery.[1][2][5] It can also be generated and released into the environment during the heating of fats and oils in cooking processes.

Biological Activity and Key Signaling Pathways

The electrophilic nature of this compound allows it to modulate cellular activity through direct interaction with protein sensors, primarily through covalent adduction to cysteine and lysine (B10760008) residues.

Activation of the TRPA1 Ion Channel

This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel expressed in sensory neurons that detects noxious chemical stimuli.[9][10] This activation is central to its role as a sensory irritant. The proposed mechanism involves the covalent modification of cysteine residues within the TRPA1 protein, leading to channel opening, cation influx (primarily Ca²⁺), and neuronal depolarization.[9][12] This cascade results in the sensation of pain and the initiation of neurogenic inflammation through the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[12]

TRPA1_Activation_by_2_Octenal cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Octenal This compound TRPA1_closed TRPA1 Channel (Closed) Octenal->TRPA1_closed Covalent Modification of Cysteine Residues TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Ca_Influx Ca²⁺ Influx TRPA1_open->Ca_Influx Gating Response Neuronal Depolarization & Neurogenic Inflammation Ca_Influx->Response Triggers

Caption: this compound activates the TRPA1 channel, leading to calcium influx and neurogenic inflammation.

Induction of the Nrf2-Antioxidant Response Pathway

As a reactive electrophile, this compound can induce cellular oxidative stress. This stress activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[13][14] Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles like this compound can react with cysteine sensors on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of cytoprotective genes, including those for glutathione (B108866) synthesis and detoxification enzymes.[14][15][16]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Octenal This compound (Electrophilic Stress) Keap1_Nrf2 Keap1-Nrf2 Complex Octenal->Keap1_Nrf2 Modifies Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Transcription Transcription of Cytoprotective Genes (e.g., NQO1, GSTs) ARE->Transcription Initiates

Caption: The Nrf2 antioxidant response pathway is activated by electrophilic stress from this compound.

Key Experimental Protocols

Protocol: Determination of Airborne this compound

This method is based on the standardized collection of VOCs on chemically active cartridges followed by liquid chromatography analysis.[17]

Experimental Workflow Diagram

VOC_Analysis_Workflow Sampling 1. Air Sampling (Pump draws air through DNPH-Silica Cartridge) Elution 2. Solvent Elution (Acetonitrile) Sampling->Elution Derivatization (Forms Hydrazone) Analysis 3. HPLC-UV Analysis Elution->Analysis Inject Eluate Quantification 4. Quantification (vs. Standard Curve) Analysis->Quantification Peak Integration

Caption: Workflow for quantifying airborne aldehydes like this compound using DNPH derivatization.

Methodology:

  • Air Sampling: A calibrated air sampling pump is used to draw a known volume of air (e.g., 1-100 L) through a silica (B1680970) gel cartridge impregnated with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[17] The flow rate is typically set between 50-1500 mL/min. This compound reacts with the DNPH to form a stable dinitrophenylhydrazone derivative.

  • Sample Preparation: The cartridge is eluted with a precise volume of acetonitrile (B52724) to desorb the hydrazone derivative.

  • Chromatographic Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (typically set at 360 nm). Separation is achieved using a C18 column.

  • Quantification: The concentration of the this compound derivative is determined by comparing its peak area to a calibration curve prepared from certified standards of the this compound-DNPH derivative.[17]

Protocol: In Vitro TRPA1 Activation Assay

This cell-based assay measures the ability of a compound to activate the TRPA1 channel by monitoring intracellular calcium influx.[18][19]

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293t) cells are cultured in DMEM. The cells are transiently transfected with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent.[19] Non-transfected cells are used as a negative control.

  • Calcium Indicator Loading: Transfected cells are plated in 96-well plates and incubated. Prior to the assay, they are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's protocol.[19]

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). Baseline fluorescence is measured for a set period (e.g., 20-30 seconds).[19]

  • Compound Application: A solution of this compound (at various concentrations) is automatically added to the wells.

  • Data Acquisition and Analysis: Fluorescence is continuously monitored for several minutes following compound addition. An increase in fluorescence intensity indicates a rise in intracellular Ca²⁺, signifying channel activation. The response is quantified by measuring the peak fluorescence change over baseline (ΔF/F₀) or the area under the curve.[19] A known TRPA1 agonist (e.g., AITC, cinnamaldehyde) is used as a positive control.

Toxicological Profile and Safety

The primary toxicological concerns for this compound relate to its irritant properties and its potential for systemic effects as a uremic toxin.

Table 2: Summary of Toxicological Data for this compound

EndpointFindingReference
General Toxicity Identified as a uremic toxin; chronic exposure may lead to renal damage.[1][2]
Primary Hazard Classified as an irritant.[2]
Genotoxicity Mutation data has been reported.[6]
Hazardous Decomposition When heated to decomposition, it emits acrid smoke and irritating vapors.[6]

Note: Specific LD₅₀ and LC₅₀ values for this compound were not available in the searched literature.

Implications for Researchers and Drug Development

The bioactivity of this compound presents both challenges and opportunities for therapeutic development.

  • TRPA1 as a Therapeutic Target: The activation of TRPA1 by irritants like this compound solidifies its role in pain and inflammation.[9][12] This makes the TRPA1 channel a prime target for the development of novel antagonists for analgesic and anti-inflammatory therapies.

  • Nrf2 Pathway Modulation: The ability of electrophiles to activate the protective Nrf2 pathway is a key strategy in chemoprevention and the treatment of diseases with an oxidative stress component.[13][14][15] However, the high reactivity of compounds like this compound necessitates the design of specific, targeted Nrf2 activators that minimize off-target toxicity.

  • Toxicological Considerations: For any drug candidate containing an α,β-unsaturated aldehyde moiety, a thorough toxicological evaluation is critical. The potential for covalent adduction to off-target proteins raises concerns about immunogenicity, idiosyncratic toxicity, and other adverse effects.

References

The Discovery and History of 2-Octenal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenal, a naturally occurring α,β-unsaturated aldehyde, has a rich history intertwined with the development of flavor chemistry and the exploration of natural antimicrobial compounds. Initially identified as a key volatile component in a variety of fruits, vegetables, and other natural sources, its characteristic green, fatty, and slightly fruity aroma has led to its widespread use in the food and fragrance industries. Beyond its sensory properties, this compound has garnered significant attention for its potent biological activities, particularly its antifungal effects. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It details the compound's physicochemical properties, outlines historical and modern synthetic approaches, and elucidates its mechanism of action as an antifungal agent, with a focus on its impact on fungal mitochondrial function.

Discovery and Natural Occurrence

The discovery of this compound is not attributed to a single definitive event but rather emerged from the systematic analysis of volatile compounds in natural products that began in the mid-20th century. Early researchers in food chemistry, utilizing techniques such as gas chromatography, identified this compound as a significant contributor to the aroma profiles of numerous edible plants.

Its presence has been documented in a wide array of natural sources, including:

  • Fruits: Apples, bananas, citrus fruits, and strawberries.

  • Vegetables: Tomatoes, cucumbers, and potatoes[1].

  • Herbs and Spices: Burdock root[2].

  • Nuts: Black walnuts[2].

  • Oils: Olive oil[2].

  • Fungi: The endophytic fungus Daldinia cf. concentrica has been shown to produce trans-2-octenal[3].

The widespread occurrence of this compound in the plant and fungal kingdoms suggests its involvement in various biological processes, including as a defense compound against pathogens.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile. It exists as two geometric isomers, (E)-2-Octenal (trans) and (Z)-2-Octenal (cis), with the trans isomer being the more common and commercially significant form. The quantitative physicochemical properties of (E)-2-Octenal are summarized in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₄O[4]
Molecular Weight 126.20 g/mol [4]
CAS Number 2548-87-0[5]
Appearance Colorless to pale yellow liquid
Odor Green, fatty, herbaceous, slightly fruity
Boiling Point 84-86 °C at 19 mmHg[5]
Density 0.846 g/mL at 25 °C
Refractive Index 1.45 (n20/D)
Flash Point 66 °C (150.8 °F) - closed cup[6]
Solubility Slightly soluble in water; soluble in alcohol and fixed oils
Vapor Density >1 (vs air)[6]

Historical and Modern Synthesis

While this compound is abundant in nature, chemical synthesis is the primary method for its commercial production. The development of synthetic routes to α,β-unsaturated aldehydes has been a cornerstone of organic chemistry.

Historical Synthetic Approaches

The synthesis of α,β-unsaturated aldehydes, including this compound, has historically relied on classical organic reactions. While the precise first laboratory synthesis of this compound is not well-documented, it was likely achieved through methods prevalent in the mid-20th century.

Experimental Protocol: Aldol (B89426) Condensation (Hypothetical Historical Synthesis)

A plausible historical route to this compound is the aldol condensation of hexanal (B45976). This reaction, a fundamental carbon-carbon bond-forming reaction, involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound.

  • Reactants: Hexanal, sodium hydroxide (B78521) (catalyst), ethanol (B145695) (solvent).

  • Procedure:

    • Hexanal is dissolved in ethanol in a reaction flask.

    • A solution of sodium hydroxide in water is added dropwise to the stirred solution of hexanal at a controlled temperature (e.g., 10-20 °C).

    • The reaction mixture is stirred for several hours at room temperature to allow for the aldol addition and subsequent dehydration (condensation) to occur.

    • The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid).

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

    • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Modern Synthetic Methods

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of this compound, providing greater control over stereoselectivity and yield.

Experimental Protocol: Oxidation of 2-Octen-1-ol

A common modern approach involves the selective oxidation of the corresponding allylic alcohol, 2-octen-1-ol.

  • Reactants: 2-Octen-1-ol, an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂)), dichloromethane (B109758) (solvent).

  • Procedure:

    • 2-Octen-1-ol is dissolved in dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • The oxidizing agent (e.g., PCC adsorbed on silica (B1680970) gel) is added portion-wise to the stirred solution at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered to remove the oxidant and its byproducts.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to afford pure (E)-2-Octenal.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal properties being the most extensively studied. It has demonstrated efficacy against various fungal pathogens, including those affecting agricultural crops.

Antifungal Activity

Research has shown that (E)-2-Octenal is a potent inhibitor of fungal growth. For instance, it has been shown to be effective against Neofusicoccum parvum, a pathogen that causes stem-end rot in mangoes[7]. It also exhibits activity against Sclerotium rolfsii, a soil-borne phytopathogenic fungus[3].

Mechanism of Antifungal Action

The antifungal mechanism of this compound primarily involves the disruption of fundamental cellular processes, leading to cell death. The key targets are the fungal cell membrane and mitochondria.

  • Cell Membrane Disruption: this compound compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of intracellular components.

  • Mitochondrial Dysfunction: The primary mode of action appears to be the impairment of mitochondrial function. This compound has been shown to directly interact with and inhibit key enzymes of the tricarboxylic acid (TCA) cycle, specifically succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) [7].

This inhibition of the TCA cycle disrupts the mitochondrial respiratory chain, leading to:

  • Decreased ATP production: The cell's primary energy currency is depleted.

  • Increased Reactive Oxygen Species (ROS) production: The dysfunctional electron transport chain generates harmful ROS, leading to oxidative stress and damage to cellular components, including proteins, lipids, and DNA[8].

  • Collapse of Mitochondrial Membrane Potential: The electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis, is dissipated.

This cascade of events ultimately leads to fungal cell death. There is currently no strong evidence to suggest that this compound directly inhibits the ergosterol (B1671047) biosynthesis pathway, a common target for azole antifungal drugs[9][10][11][12][13].

Signaling Pathway of this compound's Antifungal Action

Antifungal_Mechanism_of_2_Octenal cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mitochondrion Mitochondrion 2_Octenal 2_Octenal Cell_Membrane Cell_Membrane 2_Octenal->Cell_Membrane Disruption Mitochondrion Mitochondrion 2_Octenal->Mitochondrion Penetration SDH Succinate Dehydrogenase 2_Octenal->SDH Inhibition MDH Malate Dehydrogenase 2_Octenal->MDH Inhibition Cell_Death Cell_Death Cell_Membrane->Cell_Death Loss of Integrity TCA_Cycle TCA_Cycle Mitochondrion->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC TCA_Cycle->ETC Reduced electron donors ATP_Synthase ATP_Synthase ETC->ATP_Synthase ETC->ATP_Synthase Reduced proton gradient ROS ROS ETC->ROS Increased Production ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP Decreased Synthesis ROS->Cell_Death Oxidative Stress ATP->Cell_Death Energy Depletion

Caption: Antifungal mechanism of this compound.

Conclusion

This compound, a molecule first encountered as a natural flavor and fragrance compound, has emerged as a subject of significant scientific interest due to its potent antifungal properties. Its history reflects the advancements in analytical chemistry that allowed for the identification of key volatile components in natural products. The elucidation of its mechanism of action, centered on the disruption of fungal mitochondrial respiration, provides a compelling case for its further investigation and development as a natural alternative to synthetic fungicides in agriculture and potentially in medicine. This technical guide serves as a foundational resource for researchers and professionals seeking to understand and leverage the unique properties of this versatile α,β-unsaturated aldehyde.

References

An In-depth Technical Guide to the Isomers of 2-Octenal and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenal (B7820987), an eight-carbon α,β-unsaturated aldehyde, exists as two geometric isomers: (E)-2-octenal (trans) and (Z)-2-octenal (cis). These isomers are found in various natural sources, including fruits, vegetables, and essential oils, and contribute to their characteristic aromas. Beyond their sensory properties, this compound isomers exhibit a range of biological activities, including antifungal and cytotoxic effects, making them of interest for research in food science, agriculture, and drug development. Their reactivity, stemming from the presence of an aldehyde functional group and a conjugated double bond, allows them to participate in various chemical reactions and interact with biological macromolecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological activities of (E)- and (Z)-2-octenal, with a focus on their underlying signaling pathways.

Physicochemical Properties of this compound Isomers

The geometric isomerism of this compound gives rise to distinct physical and chemical properties for the (E)- and (Z)- configurations. These differences can influence their biological activity and applications. A summary of their key properties is presented in Table 1.

Property(E)-2-Octenal (trans-2-Octenal)(Z)-2-Octenal (cis-2-Octenal)
Molecular Formula C₈H₁₄OC₈H₁₄O
Molecular Weight 126.20 g/mol [1]126.20 g/mol
CAS Number 2548-87-020664-46-4
Appearance Colorless to pale yellow liquid[2]Colorless to pale yellow liquid
Odor Fatty, green, citrus-peel, fatty-orange[2]Fatty, fruity, green, leafy, walnut
Boiling Point 84-86 °C at 19 mmHg189-190 °C at 760 mmHg (estimated)
Density 0.846 g/mL at 25 °CNot available
Refractive Index n20/D 1.450Not available
Solubility Not miscible or difficult to mix in water; soluble in alcohol and fixed oils[3]Soluble in alcohol; water solubility estimated at 612.7 mg/L at 25 °C
logP (o/w) 2.62.638 (estimated)
Kovats Retention Index Standard non-polar: 1030 - 1062[4][5]Standard non-polar: 1043

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of (E)-2-octenal is the aldol (B89426) condensation of hexanal (B45976).

  • Materials: Hexanal, acetaldehyde (B116499), sodium hydroxide (B78521), ethanol (B145695), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium hydroxide in ethanol is prepared and cooled in an ice bath.

    • A mixture of hexanal and acetaldehyde is added dropwise to the cooled sodium hydroxide solution with constant stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the addition of a dilute acid.

    • The mixture is extracted with diethyl ether.

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (E)-2-octenal.

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes and can be adapted to produce (Z)-2-octenal with high selectivity.[3][6][7][8] This protocol utilizes a non-stabilized ylide, which favors the formation of the Z-isomer.

  • Materials: (Bromomethyl)triphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, hexanal, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, saturated ammonium (B1175870) chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • (Bromomethyl)triphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • The suspension is cooled to -78 °C, and a solution of n-BuLi in hexanes is added dropwise with stirring to form the ylide.

    • The mixture is stirred at -78 °C for one hour.

    • A solution of hexanal in anhydrous THF is added dropwise to the ylide solution at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated ammonium chloride solution.

    • The mixture is extracted with diethyl ether.

    • The organic layer is washed with brine and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford (Z)-2-octenal.

Analytical Methods for this compound Isomers

GC-MS is the method of choice for the separation and identification of volatile compounds like the this compound isomers.[9][10][11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the isomers.

  • Sample Preparation: Samples can be prepared by dilution in a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME) for trace analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Identification: The isomers are identified based on their retention times and mass spectra, which can be compared to reference spectra in databases.

Biological Activities and Signaling Pathways

This compound isomers, as α,β-unsaturated aldehydes, are reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA, leading to a variety of biological effects.

Antifungal Activity

Both (E)- and (Z)-2-octenal have been reported to possess antifungal properties. The proposed mechanisms of action are multifaceted and involve the disruption of cellular integrity and function.

  • Membrane and Cell Wall Disruption: this compound can interfere with the synthesis of essential membrane components like ergosterol (B1671047) and disrupt the integrity of the fungal cell wall.

  • Mitochondrial Dysfunction: These aldehydes can induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and a decrease in ATP production.

  • Apoptosis Induction: The accumulation of ROS can trigger apoptotic pathways in fungal cells, characterized by DNA fragmentation and activation of caspases.

Below is a proposed signaling pathway for the antifungal activity of this compound.

Antifungal_Signaling_Pathway cluster_cell Fungal Cell This compound This compound Cell_Membrane Cell Membrane Ergosterol Synthesis This compound->Cell_Membrane Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Induction of Dysfunction Apoptosis Apoptosis Cell_Membrane->Apoptosis Disruption leads to ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generation ROS->Apoptosis Induction

Caption: Proposed antifungal signaling pathway of this compound.

Cytotoxicity in Mammalian Cells

The electrophilic nature of this compound isomers also underlies their cytotoxic effects in mammalian cells. These effects are often mediated by the induction of oxidative stress and the modulation of key signaling pathways involved in cellular defense and apoptosis.

  • Nrf2 Signaling Pathway: this compound, as an electrophile, can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][12][13][14][15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophiles can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and detoxification enzymes, providing a protective response against cellular damage. However, prolonged or high levels of exposure can overwhelm this protective mechanism.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: Activation of the Nrf2 signaling pathway by this compound.

  • MAPK Signaling Pathway: Oxidative stress induced by this compound can also activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and p38.[16][17][18] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis, depending on the cellular context and the extent of the stress.

MAPK_Signaling_Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Induction

Caption: Proposed MAPK-mediated apoptosis induced by this compound.

Conclusion

The isomers of this compound, (E)-2-octenal and (Z)-2-octenal, are volatile compounds with distinct characteristics that are of significant interest to researchers in various scientific disciplines. Their well-defined physicochemical properties, coupled with established and emerging synthetic and analytical methodologies, provide a solid foundation for their further investigation. The biological activities of these isomers, particularly their antifungal and cytotoxic effects, are intrinsically linked to their chemical reactivity and their ability to modulate key cellular signaling pathways. A deeper understanding of these mechanisms will be crucial for harnessing the potential of this compound isomers in the development of new therapeutic agents and for ensuring their safe application in the food and fragrance industries. This guide serves as a comprehensive resource to facilitate and inspire future research into these versatile molecules.

References

An In-depth Technical Guide to 2-Octenal: Physical, Chemical, and Biological Aspects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical specifications of 2-Octenal, a reactive α,β-unsaturated aldehyde. It details experimental protocols for its synthesis and analysis and explores its biological significance, particularly its role in inducing oxidative stress.

Core Physical and Chemical Specifications

This compound, predominantly found as the trans-(E)-isomer, is a colorless to pale yellow liquid.[1][2] It possesses a characteristic fatty, green, and herbaceous odor.[3][4] The quantitative physical and chemical properties of (E)-2-Octenal are summarized in the tables below.

Table 1: General and Physical Properties of (E)-2-Octenal
PropertyValueReferences
Molecular Formula C₈H₁₄O[3][5]
Molecular Weight 126.20 g/mol [3][6]
Appearance Colorless to pale yellow liquid[1][2]
Density 0.846 g/mL at 25 °C[3][7]
Boiling Point 84-86 °C at 19 mmHg[3][7]
Melting Point 3.5 °C (estimate)[4][7]
Flash Point 66 - 68.33 °C[1][3]
Refractive Index (n20/D) 1.45[3]
Vapor Pressure 0.552 - 0.59 mmHg at 25 °C[1][2]
Vapor Density >1 (Air = 1)[1][3]
Table 2: Solubility and Partition Coefficients of (E)-2-Octenal
PropertyValueReferences
Solubility in Water 612.7 mg/L at 25 °C (estimated)[1]
Solubility in Organic Solvents Soluble in alcohol, fixed oils, chloroform (B151607), and slightly soluble in methanol.[4][7][8]
logP (Octanol/Water) 2.57 - 2.809 (estimated)[1]
Table 3: Identification and Chemical Data of (E)-2-Octenal
IdentifierValueReferences
CAS Number 2548-87-0[3]
FEMA Number 3215[3]
Chemical Name (2E)-oct-2-enal[2]
Synonyms trans-2-Octenal, (E)-Oct-2-enal[5]
InChI Key LVBXEMGDVWVTGY-VOTSOKGWSA-N[3]
SMILES CCCCC/C=C/C=O[9]
Kovats Retention Index 1023 - 1045 (Standard non-polar)[8]

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of this compound. These are composite methods based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Synthesis of (E)-2-Octenal via Aldol (B89426) Condensation

This protocol describes a base-catalyzed aldol condensation between hexanal (B45976) and acetaldehyde (B116499) to form (E)-2-octenal.

Materials:

  • Hexanal

  • Acetaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1 equivalent) in ethanol with cooling.

  • Addition of Aldehydes: Prepare a mixture of hexanal (1 equivalent) and acetaldehyde (1.2 equivalents). Add this mixture dropwise to the cooled ethanolic NaOH solution with continuous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-2-octenal.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the qualitative and quantitative analysis of this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp 1: Increase to 165 °C at 3 °C/min

    • Ramp 2: Increase to 230 °C at 10 °C/min, hold for 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Solid/Food Samples: Use an appropriate extraction method such as solid-phase microextraction (SPME) or solvent extraction followed by cleanup if necessary.

  • Derivatization (Optional): For enhanced sensitivity, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Spectroscopic Analysis Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected chemical shifts (δ) are approximately 9.5 ppm (aldehyde proton), 6.1-6.8 ppm (vinylic protons), and 0.9-2.3 ppm (alkyl protons).

  • ¹³C NMR: Acquire the spectrum with proton decoupling. Expected chemical shifts (δ) are approximately 193 ppm (carbonyl carbon), 130-158 ppm (vinylic carbons), and 14-32 ppm (alkyl carbons).

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop between two NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorptions:

    • C=O stretch (conjugated aldehyde): ~1685-1710 cm⁻¹

    • C=C stretch: ~1620-1640 cm⁻¹

    • Aldehydic C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹

    • Alkyl C-H stretch: ~2850-3000 cm⁻¹

Biological Activity and Signaling Pathways

This compound, as a member of the α,β-unsaturated aldehyde class, is a reactive electrophile that can readily form covalent adducts with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins. This reactivity is the basis for its biological effects, including its role as a uremic toxin. Uremic toxins are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of the uremic syndrome.

One of the key mechanisms of this compound's toxicity is the induction of oxidative stress. This is thought to occur through the activation of NADPH oxidase (NOX) enzymes, which are a major source of cellular reactive oxygen species (ROS). The resulting increase in ROS can lead to cellular damage and the dysregulation of various signaling pathways.

One such pathway involves the anti-aging protein Klotho. Oxidative stress has been shown to downregulate the expression of Klotho. Decreased levels of Klotho are associated with many age-related diseases and the progression of chronic kidney disease.

The following diagram illustrates the proposed signaling pathway through which this compound may exert its toxic effects.

G Proposed Signaling Pathway of this compound Toxicity Octenal This compound (Uremic Toxin) NOX4 NADPH Oxidase 4 (NOX4) Octenal->NOX4 Activates ROS Reactive Oxygen Species (ROS) Generation NOX4->ROS Produces OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to Klotho_Gene Klotho Gene Expression OxidativeStress->Klotho_Gene Inhibits Klotho_Protein Klotho Protein (Decreased) Klotho_Gene->Klotho_Protein Results in Cellular_Damage Cellular Damage & Disease Progression Klotho_Protein->Cellular_Damage Contributes to

Proposed signaling pathway of this compound toxicity.

This diagram shows that this compound, as a uremic toxin, can activate NADPH Oxidase 4 (NOX4), leading to an increase in Reactive Oxygen Species (ROS) and subsequent oxidative stress. This oxidative stress, in turn, inhibits the expression of the protective Klotho gene, resulting in decreased Klotho protein levels and contributing to cellular damage and the progression of diseases like chronic kidney disease.

References

An In-depth Technical Guide to the Safety and Handling of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Octenal, a reactive aldehyde used in various industrial applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and mitigate potential health risks.

Chemical and Physical Properties

This compound, specifically the trans-2-Octenal isomer, is a colorless to pale yellow liquid with a characteristic fatty, green, and slightly citrus-like odor.[1] It is classified as a combustible liquid and is soluble in alcohol and fixed oils, but not miscible or difficult to mix in water.[2][3]

PropertyValueReferences
Chemical Formula C8H14O[2][4]
Molar Mass 126.20 g/mol [5]
CAS Number 2548-87-0 (trans-isomer)[4][5]
Appearance Clear, colorless to pale yellow liquid[4]
Density 0.846 g/mL at 25°C[2][6]
Boiling Point 84-86°C at 19 mmHg[2][6]
Flash Point 66 °C (150.8 °F) - closed cup[6]
Vapor Density >1 (vs air)[6]
Refractive Index n20/D 1.45[2][6]
Solubility Not miscible or difficult to mix in water. Soluble in alcohol and fixed oils.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid and is irritating to the skin, eyes, and respiratory system.[4][5][7] Prolonged or repeated exposure may cause skin sensitization.[7]

Hazard ClassificationCategoryGHS Hazard StatementReferences
Flammable LiquidCategory 4H227: Combustible liquid[3][5]
Skin IrritationCategory 2H315: Causes skin irritation[4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[5]

Toxicological Information

The toxicity of this compound, as an α,β-unsaturated aldehyde, is primarily attributed to its electrophilic nature, allowing it to react with biological nucleophiles such as proteins and DNA. This reactivity is the basis for its irritant and sensitizing properties.

Acute Toxicity

Quantitative data for the acute toxicity of trans-2-Octenal is not consistently available across various safety data sheets, with many indicating "no data available".[8][9] For structurally similar α,β-unsaturated aldehydes, such as trans-2-hexenal, the following values have been reported and may be considered for read-across purposes:

EndpointValueSpeciesReference
Oral LD50 780 mg/kgRat[10]
Dermal LD50 600 mg/kgRabbit[10]
Irritation and Sensitization

trans-2-Octenal is a known skin and eye irritant.[4][5] Studies on analogous α,β-unsaturated aldehydes confirm their irritant properties.[11] Furthermore, there is potential for skin sensitization upon repeated contact.[7]

Genotoxicity
Mechanism of Toxicity: Signaling Pathways

The toxicity of α,β-unsaturated aldehydes is linked to their ability to induce cellular stress and activate specific signaling pathways.

Keap1-Nrf2-ARE Pathway: As electrophiles, α,β-unsaturated aldehydes can react with cysteine residues on the Keap1 protein.[13][14] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[15] This represents a cellular defense mechanism against electrophilic and oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Nrf2_ub->Proteasome Degradation Aldehyde This compound (α,β-unsaturated aldehyde) Aldehyde->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Gene_Expression Induction of Cytoprotective Genes ARE->Gene_Expression

Keap1-Nrf2 signaling pathway activation by this compound.

MAPK and NF-κB Pathways: Studies on other α,β-unsaturated aldehydes, such as 4-hydroxynonenal (B163490) (HNE), have demonstrated the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK.[2][3] These pathways, along with the NF-κB signaling cascade, are involved in cellular responses to stress, inflammation, and apoptosis.[16][17] The activation of these pathways by this compound is plausible given its structural similarity to other reactive aldehydes.

Metabolism and Detoxification

The primary routes of detoxification for α,β-unsaturated aldehydes involve:

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Reduction: Conversion to the corresponding alcohol.

  • Glutathione (B108866) Conjugation: Reaction with glutathione (GSH), a key step in the mercapturic acid pathway, leading to the formation of more water-soluble and excretable compounds.[6][10][18]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits are typically used.[19][20]

  • Procedure: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a shaved patch of skin on the back of the rabbit. The application site is then covered with a gauze patch and a semi-occlusive dressing for a period of 4 hours.[4][21]

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[4][21]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system. The Primary Irritation Index (PII) is calculated based on these scores.[20]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy young adult albino rabbits are the recommended species.[5][22]

  • Procedure: A single dose (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[3][22]

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[3]

  • Scoring: The ocular lesions are scored according to a standardized system to determine the degree of irritation.[3]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).[23] The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.[23]

  • Observation: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

  • Test System: Mice, typically of the CBA/J strain, are used.[6]

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[6] A vehicle control and a positive control are also included.

  • Measurement of Proliferation: On day 6, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative that is incorporated into the DNA of proliferating cells. Several hours later, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured.[12][24]

  • Calculation of Stimulation Index (SI): The level of proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[24]

LLNA_Workflow cluster_procedure LLNA Experimental Workflow Day1_3 Days 1-3: Apply test substance to dorsal surface of mouse ears Day6_inject Day 6 (morning): Inject proliferation marker (e.g., BrdU, ³H-thymidine) Day1_3->Day6_inject Day6_excise Day 6 (afternoon): Excise auricular lymph nodes Day6_inject->Day6_excise Process_nodes Process lymph nodes and measure lymphocyte proliferation Day6_excise->Process_nodes Calculate_SI Calculate Stimulation Index (SI) Process_nodes->Calculate_SI Result SI ≥ 3: Sensitizer SI < 3: Non-sensitizer Calculate_SI->Result

General workflow for the Local Lymph Node Assay (LLNA).

Handling and Safety Precautions

Given the hazardous properties of this compound, strict safety measures must be implemented to minimize exposure.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Store separately from strong oxidizing agents, strong acids, and strong bases.[4][5]

Spills and Disposal
  • In case of a spill, absorb the material with an inert absorbent (e.g., sand, earth) and collect it in a suitable container for disposal.[4]

  • Avoid breathing vapors and ensure adequate ventilation during cleanup.[4]

  • Dispose of waste in accordance with local, state, and federal regulations.[12]

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a sealable container Contain->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of waste according to institutional and regulatory guidelines Clean->Dispose

Logical workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for trans-2-Octenal by major regulatory bodies such as OSHA or ACGIH.[25][26][27] In the absence of a specific OEL, it is prudent to handle this compound with a high degree of caution and to keep exposure to the lowest achievable level. For other aldehydes, such as acetaldehyde, the ACGIH has established a Threshold Limit Value-Ceiling (TLV-C) of 25 ppm.[28]

Conclusion

This compound is a combustible and irritant chemical that requires careful handling to ensure the safety of laboratory personnel. A thorough understanding of its physicochemical properties, toxicological profile, and appropriate handling procedures is essential. While specific quantitative toxicity data for this compound is limited, the information available for the broader class of α,β-unsaturated aldehydes provides a strong basis for a precautionary approach. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices, the risks associated with the handling of this compound can be effectively managed.

References

The Environmental Fate of 2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 2-Octenal, a medium-chain α,β-unsaturated aldehyde. The information is compiled from available experimental studies and predictive models to support environmental risk assessments and inform safe handling and disposal practices. This document is intended for an audience with a technical background in environmental chemistry, toxicology, and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its behavior and distribution in the environment. The properties of (E)-2-Octenal are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₄O--INVALID-LINK--
Molecular Weight126.20 g/mol --INVALID-LINK--
Physical StateColorless to slightly yellow liquid--INVALID-LINK--
Water Solubility612.7 mg/L @ 25 °C (estimated)--INVALID-LINK--
Vapor Pressure0.86 mm Hg @ 25 °C (estimated)--INVALID-LINK--
Log Kₒw (Octanol-Water Partition Coefficient)2.57 (estimated)--INVALID-LINK--
Henry's Law Constant1.74 x 10⁻⁴ atm-m³/mol (estimated)--INVALID-LINK--

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, atmospheric oxidation, hydrolysis, and photodegradation.

Biodegradation

The available information on the biodegradability of this compound is primarily based on predictive models, with a lack of specific experimental data for this compound.

2.1.1 Ready Biodegradability

Ready biodegradability tests, such as those described in the OECD 301 guidelines, are designed to assess the potential for rapid and complete biodegradation of a chemical under stringent aerobic conditions. While a specific OECD 301 study for this compound was not identified in the public literature, predictive models from EPI Suite suggest that it is readily biodegradable. However, information from the European Chemicals Agency (ECHA) on a structurally similar substance indicates that it was not found to be readily biodegradable in OECD 301B (CO₂ Evolution Test) and OECD 301F (Manometric Respirometry Test) studies, achieving only 32-33% degradation in 28 days.[1] This discrepancy highlights the need for experimental verification for this compound.

Experimental Protocol: OECD Guideline 301B - CO₂ Evolution Test

This method is designed to evaluate the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced over a 28-day period.

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small number of microorganisms from a mixed source, typically activated sludge from a sewage treatment plant.

  • Procedure: The test mixture is incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration. The carbon dioxide produced by the microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution), and the amount is determined by titration or with a total organic carbon (TOC) analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[1]

Workflow for OECD 301B Ready Biodegradability Test.
Atmospheric Oxidation

Due to its volatility, a significant environmental fate process for this compound is oxidation in the atmosphere. This primarily occurs through reactions with hydroxyl radicals (•OH) and ozone (O₃).

2.2.1 Reaction with Hydroxyl Radicals

Predictive modeling (EPI Suite) estimates a rapid degradation of (E)-2-Octenal by hydroxyl radicals in the atmosphere.

ParameterValue (trans-isomer)Source
Overall OH Rate Constant4.39 x 10⁻¹¹ cm³/molecule-sec--INVALID-LINK--
Atmospheric Half-Life2.92 hours (assuming 12-hr day, 1.5 x 10⁶ OH/cm³)--INVALID-LINK--

2.2.2 Reaction with Ozone (Ozonolysis)

The reaction of (E)-2-Octenal with ozone has been experimentally studied. This process contributes to its atmospheric degradation, albeit at a slower rate than the reaction with hydroxyl radicals.

ParameterValue (trans-isomer)Source
Ozone Reaction Rate Constant1.82 x 10⁻¹⁸ cm³/molecule-sec--INVALID-LINK--
Atmospheric Half-Life6.30 days (at 7 x 10¹¹ molecules/cm³)--INVALID-LINK--

An experimental study by Gaona Colmán et al. (2017) investigated the ozonolysis of (E)-2-Octenal and identified the primary reaction products.[2]

ProductMolar Yield (%)
Glyoxal41 ± 3
Hexanal39 ± 3

Experimental Protocol: Ozonolysis in an Environmental Chamber

The ozonolysis of (E)-2-Octenal was investigated in a large-volume environmental chamber to simulate atmospheric conditions.

  • Reactor: A 1080 L quartz-glass environmental chamber was used.

  • Conditions: Experiments were conducted at 298 ± 2 K and atmospheric pressure in synthetic air.

  • Reactant and Product Monitoring: The concentrations of (E)-2-Octenal and its degradation products were monitored in-situ using Fourier Transform Infrared (FTIR) spectroscopy.

  • Procedure: A known concentration of (E)-2-Octenal was introduced into the chamber. Ozone was then added, and the decay of the parent compound and the formation of products were monitored over time by FTIR. The molar yields of the products were determined from the concentration-time profiles.[2]

cluster_ozonolysis Atmospheric Ozonolysis of (E)-2-Octenal This compound This compound Primary Ozonide Primary Ozonide This compound->Primary Ozonide Ozone Ozone Ozone->Primary Ozonide Criegee Intermediate 1 Criegee Intermediate 1 Primary Ozonide->Criegee Intermediate 1 Criegee Intermediate 2 Criegee Intermediate 2 Primary Ozonide->Criegee Intermediate 2 Glyoxal Glyoxal Criegee Intermediate 1->Glyoxal Hexanal Hexanal Criegee Intermediate 2->Hexanal

Simplified reaction pathway for the ozonolysis of (E)-2-Octenal.
Hydrolysis

No experimental data on the hydrolysis of this compound were found in the reviewed literature. Predictive models (EPI Suite) were also unable to estimate a hydrolysis rate for this compound. The α,β-unsaturated aldehyde structure suggests a potential for Michael addition of water, which could be pH-dependent, but this has not been experimentally confirmed.

Photodegradation

No experimental studies specifically investigating the aqueous or soil photodegradation of this compound were identified. As an α,β-unsaturated carbonyl compound, it possesses a chromophore that can absorb UV radiation, suggesting a potential for direct photolysis. However, the environmental significance of this process is unknown without experimental data.

Environmental Distribution

The distribution of this compound in the environment is governed by its partitioning behavior between different environmental compartments.

Soil Adsorption and Mobility

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment organic matter. A low Koc value indicates high mobility in soil.

ParameterValueMethodSource
Soil Adsorption Coefficient (Koc)19.78 L/kgMCI Method (estimated)--INVALID-LINK--
Log Koc1.296MCI Method (estimated)--INVALID-LINK--

The estimated low Koc value suggests that this compound will have high mobility in soil and is not likely to adsorb significantly to soil organic matter.[3] Its volatility also suggests it will likely be mobile in the environment.[4]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation potential in aquatic organisms.

ParameterValueMethodSource
Log BCF1.360 (BCF = 22.9 L/kg wet-wt)Regression-based (estimated)--INVALID-LINK--

The estimated log BCF value is below the threshold for concern for bioaccumulation (typically log BCF > 3). This suggests a low potential for this compound to bioaccumulate in aquatic organisms. No experimental bioaccumulation studies for this compound were found.

Experimental Protocol: OECD Guideline 305 - Bioaccumulation in Fish

This guideline describes the procedures for determining the bioconcentration factor (BCF) in fish through aqueous exposure.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days. Water and fish tissue samples are collected at regular intervals and analyzed for the test substance.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water and monitored for the elimination of the test substance from their tissues.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to its concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Workflow for OECD 305 Bioaccumulation in Fish Test.

Ecotoxicity

Limited experimental data is available for the ecotoxicity of this compound. General safety data sheets advise not to empty it into drains, indicating a potential for aquatic toxicity.[4] Further experimental testing according to standard OECD guidelines (e.g., OECD 201 for algae, OECD 202 for Daphnia, and OECD 203 for fish) would be necessary to fully characterize its ecotoxicological profile.

Summary and Conclusions

Based on the available data, the environmental fate of this compound is characterized by:

  • High mobility in soil: Due to its low estimated soil adsorption coefficient.

  • Rapid atmospheric degradation: Primarily through reaction with hydroxyl radicals, with a half-life of a few hours. Ozonolysis is a secondary, slower degradation pathway.

  • Low bioaccumulation potential: Indicated by a low estimated bioconcentration factor.

  • Uncertain persistence in water and soil: While predictive models suggest it may be readily biodegradable, this is contradicted by data on a similar substance. Experimental data on biodegradation, hydrolysis, and photodegradation in aqueous and soil environments are lacking.

The primary environmental exposure pathways are likely to be through volatilization and atmospheric transport, with subsequent degradation. Due to its mobility, if released to soil, it has the potential to leach into groundwater. The lack of experimental data on its persistence in water and soil represents a significant data gap in a comprehensive environmental risk assessment. It is recommended that experimental studies be conducted to determine the ready biodegradability, hydrolysis, and photodegradation rates of this compound to refine this assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Octenal from 1-Octen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. The product, 2-octenal (B7820987), is a valuable intermediate and building block in the synthesis of various fine chemicals, flavor and fragrance compounds, and pharmaceutical agents.[1] Its conjugated enal moiety makes it a versatile substrate for a variety of reactions, including Michael additions and Wittig reactions. This document provides detailed protocols for the synthesis of this compound from the commercially available starting material, 1-octen-3-ol (B46169), focusing on two widely adopted and reliable methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Overview of Synthetic Approaches

The conversion of 1-octen-3-ol, a secondary allylic alcohol, to this compound requires a mild oxidizing agent that is chemoselective for the alcohol functional group and does not affect the carbon-carbon double bond. Several methods have been developed for this purpose.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, the Dess-Martin periodinane, as the oxidizing agent. It is known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups, making it particularly suitable for the oxidation of complex and delicate molecules.[2][3] Allylic alcohols are readily oxidized using DMP.[3]

  • Swern Oxidation: This procedure employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (B128534).[4][5][6] The Swern oxidation is renowned for its mildness and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.[5]

  • Other Reagents: While DMP and Swern oxidations are highly effective, other reagents can also be employed for the oxidation of allylic alcohols. These include manganese dioxide (MnO2), which is particularly selective for benzylic and allylic alcohols, and various catalytic systems involving transition metals like palladium, ruthenium, or iron in the presence of a co-oxidant.[7][8]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 1-Octen-3-ol

This protocol is adapted from general procedures for the DMP oxidation of alcohols.[2][9]

Materials:

  • 1-octen-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 10% aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-octen-3-ol (1.0 eq.) in anhydrous dichloromethane (10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of Na2S2O3 (10 volumes) and a saturated aqueous solution of NaHCO3 (10 volumes).

  • Stir the biphasic mixture until the solid residue dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Dess-Martin Periodinane is shock-sensitive and potentially explosive and should be handled with caution.[2][10]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Swern Oxidation of 1-Octen-3-ol

This protocol is based on the standard procedure for Swern oxidation.[4][11][12]

Materials:

  • 1-octen-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (5 volumes) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq.) in anhydrous dichloromethane (1 volume) dropwise via syringe. Stir the mixture for 5 minutes.

  • Add a solution of 1-octen-3-ol (1.0 eq.) in anhydrous dichloromethane (1.5 volumes) dropwise to the reaction mixture. Stir for an additional 15 minutes at -78 °C.

  • Add triethylamine (6.0 eq.) or diisopropylethylamine (DIPEA) to the flask, and continue stirring for 5 minutes before allowing the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by flash chromatography if necessary.

Safety Precautions:

  • The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Therefore, the entire procedure must be performed in a well-ventilated fume hood.[11]

  • The reaction is highly exothermic and must be maintained at low temperatures to avoid side reactions.

  • Handle oxalyl chloride with extreme care as it is corrosive and toxic.

  • Wear appropriate PPE.

Data Presentation

ParameterDess-Martin OxidationSwern Oxidation
Oxidizing Agent Dess-Martin PeriodinaneDMSO/Oxalyl Chloride
Stoichiometry 1.2 eq. DMP2.0 eq. (COCl)2, 3.0 eq. DMSO
Base Not requiredTriethylamine (6.0 eq.)
Solvent DichloromethaneDichloromethane
Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 2-4 hours~30 minutes
Work-up Aqueous Na2S2O3/NaHCO3Aqueous quench
Byproducts Iodinane, Acetic Acid(CH3)2S, CO, CO2, Et3NHCl
Advantages Mild, neutral pH, simpleMild, high yield, readily available reagents
Disadvantages Potentially explosive reagentLow temp, toxic/odorous byproducts

Visualizations

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 1-octen-3-ol in anhydrous DCM add_oxidant Add Oxidizing Agent (e.g., DMP or Swern reagents) start->add_oxidant stir Stir at appropriate temperature add_oxidant->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the oxidation of 1-octen-3-ol.

G cluster_reactants cluster_products 1_octen_3_ol 1-Octen-3-ol 2_octenal 1_octen_3_ol->2_octenal Oxidation (e.g., DMP, Swern) plus + oxidant [Oxidizing Agent]

References

Application Notes and Protocols for the Synthesis of 2-Octenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (B7820987) is an unsaturated aldehyde with applications in the flavor and fragrance industry, as well as a potential intermediate in the synthesis of more complex molecules. One of the most common and efficient methods for its synthesis is the aldol (B89426) condensation of hexanal (B45976) and acetaldehyde (B116499). This reaction involves the formation of a new carbon-carbon bond between the α-carbon of acetaldehyde and the carbonyl carbon of hexanal, followed by dehydration to yield the α,β-unsaturated aldehyde, this compound. This document provides detailed application notes and protocols for this synthesis, focusing on a base-catalyzed approach.

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds.[1] The base-catalyzed mechanism proceeds via the formation of a resonance-stabilized enolate from the aldehyde possessing an α-hydrogen (in this case, acetaldehyde). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second aldehyde (hexanal). Subsequent protonation and dehydration lead to the final product.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound from hexanal and acetaldehyde is as follows:

Quantitative Data Summary

While specific yields for the direct aldol condensation of hexanal and acetaldehyde are not widely reported in readily available literature, data from similar aldol condensations of aldehydes can provide an expected range. High selectivities (>90%) have been reported for the self-condensation of n-aldehydes over solid base catalysts.[3] The following table summarizes typical reaction parameters and expected outcomes for base-catalyzed aldol condensations of aldehydes.

ParameterValue/RangeNotes
Reactants Hexanal, Acetaldehyde
Catalyst Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), or solid base catalysts (e.g., Na/SiO2)Solid base catalysts can simplify purification.[3]
Solvent Ethanol, Water, or solvent-freeThe choice of solvent can influence reaction rate and product separation.
Temperature Room temperature to 100°CHigher temperatures favor the dehydration step.[2]
Reaction Time 15 minutes to several hoursReaction progress should be monitored (e.g., by TLC or GC).
Expected Yield Moderate to HighYields are dependent on reaction conditions and purification methods.
Selectivity HighSide reactions can include self-condensation of acetaldehyde.

Experimental Protocols

The following protocols are generalized procedures for the base-catalyzed aldol condensation of hexanal and acetaldehyde. Researchers should optimize these conditions for their specific laboratory setup and desired scale.

Protocol 1: Homogeneous Base Catalysis in Ethanol/Water

This protocol utilizes a common and straightforward method with a homogeneous base catalyst.

Materials:

  • Hexanal

  • Acetaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanal (1.0 equivalent) and acetaldehyde (1.0 - 1.2 equivalents) in 95% ethanol.

  • Catalyst Addition: While stirring, slowly add the aqueous sodium hydroxide solution (e.g., 0.1 - 0.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to 40-60°C for 1-3 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Transfer the mixture to a separatory funnel and add deionized water and an extraction solvent (e.g., diethyl ether).

    • Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Heterogeneous Solid Base Catalysis

This protocol employs a solid base catalyst, which can simplify the work-up and purification process as the catalyst can be removed by filtration.

Materials:

  • Hexanal

  • Acetaldehyde

  • Solid base catalyst (e.g., Na/SiO2)

  • Solvent (e.g., toluene (B28343) or solvent-free)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with mechanical stirring or a fixed-bed reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's instructions for activating the solid base catalyst. This may involve heating under vacuum.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the solid base catalyst.

  • Reactant Addition: Add hexanal and acetaldehyde to the reaction vessel. The reaction can be run neat (solvent-free) or in a suitable solvent like toluene.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-120°C). For a continuous process, the reactant mixture can be passed through a heated fixed bed of the catalyst.[3]

  • Catalyst Removal: After the reaction is complete (monitored by GC), cool the mixture and separate the catalyst by filtration.

  • Purification:

    • Remove any solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed aldol condensation mechanism for the synthesis of this compound.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetaldehyde Acetaldehyde Enolate Enolate (nucleophile) Acetaldehyde->Enolate Deprotonation Base Base (OH⁻) Enolate2 Enolate Water1 H₂O Hexanal Hexanal (electrophile) Alkoxide Alkoxide Intermediate Hexanal->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Hexanal C-C bond formation Aldol Aldol Adduct (β-hydroxy aldehyde) Alkoxide2->Aldol Protonation Water2 H₂O Base2 OH⁻ Aldol2 Aldol Adduct Enolate3 Enolate Aldol2->Enolate3 Deprotonation Base3 Base (OH⁻) Product This compound Enolate3->Product Elimination of OH⁻ Water3 H₂O

Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction Aldol Condensation (Hexanal + Acetaldehyde + Catalyst) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Characterization Product Characterization (GC-MS, NMR, IR) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and purification of this compound.

References

Application Note: Quantitative Analysis of 2-Octenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of 2-Octenal in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile aldehyde, is a significant marker for lipid peroxidation and can be an important indicator of oxidative stress in biological systems, as well as a contributor to the flavor and aroma profile of food products. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis for reliable and reproducible results. This methodology is intended for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound is an alpha, beta-unsaturated aldehyde that can be formed during the oxidation of polyunsaturated fatty acids. Its presence and concentration can be indicative of oxidative degradation in food products, affecting their sensory qualities. In a biomedical context, it is studied as a marker of lipid peroxidation, which is implicated in various pathological conditions. Accurate and sensitive quantification of this compound is therefore crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME).[1][2][3]

a) Liquid-Liquid Extraction (LLE):

This technique is suitable for separating analytes based on their solubility in different immiscible solvents.[1]

  • Homogenize the sample if it is a solid or semi-solid.

  • To a known quantity of the sample, add a suitable organic solvent such as dichloromethane (B109758) or hexane.[1][4]

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the analyte.

  • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable volatile solvent for GC-MS analysis.[1][4]

b) Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that is particularly useful for volatile compounds.[2][3]

  • Place a known amount of the liquid or solid sample into a headspace vial.[5]

  • If desired, add an internal standard to the sample.[5]

  • Seal the vial and place it in a heating block or autosampler agitator.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[5]

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 40 minutes at 60°C) to adsorb the analytes.[5]

  • Retract the fiber and introduce it into the GC injector for thermal desorption.[3][5]

Derivatization (Optional but Recommended for Aldehydes)

To improve the chromatographic properties and detection sensitivity of aldehydes like this compound, derivatization is often employed.[2][6] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[6][7]

  • After sample extraction, the extract is treated with a solution of PFBHA.

  • The reaction is typically carried out in a suitable solvent at a controlled temperature and time to form the corresponding oxime derivative.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

Parameter Setting
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column[5]
Injection ModeSplitless[4]
Injection Volume1 µL
Injector Temperature250°C[5]
Carrier GasHelium at a constant flow rate of 1 mL/min[5]
Oven ProgramInitial temperature 40°C, hold for 3 min, ramp to 125°C at 8°C/min, then to 165°C at 3°C/min, and finally to 230°C at 10°C/min, hold for 2 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Mass Scan Range50-350 m/z[5][6]
Ion Source Temperature230°C[5]
Transfer Line Temperature250°C[5]
Quadrupole Temperature150°C[5]

Data Presentation

Quantitative analysis of this compound can be performed using an external standard calibration curve. The results should be summarized in a clear and structured table for easy comparison.

Sample ID Matrix Concentration of this compound (µg/L) Standard Deviation Recovery (%)
Control 1WineNot DetectedN/AN/A
Sample AWine15.21.295
Sample BOxidized Oil45.83.598
Spiked SampleWater9.7 (spiked at 10 µg/L)0.897

Results and Discussion

The GC-MS analysis of this compound will result in a chromatogram with a distinct peak at a specific retention time. The identity of this peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.[8][9] Aldehydes typically undergo alpha-cleavage, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).[10][11] The fragmentation pattern provides a high degree of confidence in the identification of the compound.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Wine, Biological Fluid, Food) extraction Extraction (LLE, SPE, or SPME) sample->extraction derivatization Derivatization (Optional) with PFBHA extraction->derivatization gc_ms GC-MS System derivatization->gc_ms Inject Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Results Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol, from sample preparation to data analysis, is designed to be adaptable to various sample matrices. This methodology will be a valuable tool for researchers and professionals in fields where the monitoring of lipid peroxidation and volatile aldehydes is critical.

References

Application Notes and Protocols for the Quantification of 2-Octenal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal is a medium-chain, alpha,beta-unsaturated aldehyde that contributes to the flavor profile of a wide variety of food products. It is often described as having a green, fatty, or cucumber-like aroma. This compound can be naturally present in foods such as olive oil and other plant-based essential oils, or it can be formed during the processing and storage of foods, particularly through lipid oxidation. As a result, this compound is frequently found in meat products, gravies, soups, and cooking oils. The concentration of this compound can significantly impact the sensory perception and quality of food. Therefore, accurate quantification of this compound in different food matrices is crucial for quality control, flavor profile analysis, and shelf-life studies.

This application note provides detailed protocols for the quantification of this compound in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely adopted due to its sensitivity, selectivity, and minimal sample preparation requirements.

Principle of the Method

The quantification of this compound from complex food matrices typically involves three main stages:

  • Sample Preparation and Extraction: Volatile compounds, including this compound, are extracted from the food matrix. HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a heated sample. The volatile analytes partition between the sample matrix and the fiber coating.

  • Derivatization (Optional but Recommended): Aldehydes can be challenging to analyze directly via GC due to their polarity and potential for thermal degradation. Derivatization with an agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehydes into more stable and less polar oxime derivatives, improving chromatographic separation and detection sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and derivatized analytes are thermally desorbed from the SPME fiber into the GC injector. The compounds are then separated based on their boiling points and polarity on a chromatographic column and subsequently detected and quantified by a mass spectrometer.

Quantitative Data of this compound in Food Matrices

The following table summarizes the reported concentrations of this compound in various food matrices. It is important to note that the levels can vary significantly depending on the specific product, processing conditions, and storage time.

Food Matrix CategorySpecific Food ProductAverage Concentration (mg/kg)Maximum Concentration (mg/kg)Reference(s)
Meat and Meat Products General0.791.35[1]
Raw Meat0.00039-[2]
Pulsed Light Treated Meat0.00158-[2]
Dairy Products General (excluding fats/oils)5.7012.00[3]
Fats and Oils General1.5014.25[3]
Bakery Wares General8.0019.07[3]
Cereals and Cereal Products General4.8011.55[3]
Confectionery General5.5014.46[3]
Fish and Fish Products General0.902.98[3]
Eggs and Egg Products General0.902.98[3]
Processed Vegetables and Nuts General5.005.03[3]
Non-alcoholic Beverages General2.004.43[3]
Alcoholic Beverages General1.002.00[3]
Ready-to-eat Savories General2.504.50[3]
Soups, Sauces, and Spices General2.005.00[3]

Experimental Protocols

Sample Preparation

The preparation method should be adapted to the specific food matrix.

For Solid and Semi-Solid Foods (e.g., Meat, Bakery Products, Cheese):

  • Homogenize a representative portion of the food sample using a high-speed blender or food processor.

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., d-labeled this compound or a compound with similar chemical properties not present in the sample).

  • For samples with high water content, addition of a salt (e.g., NaCl) to saturate the solution can improve the extraction efficiency of volatile compounds by increasing their vapor pressure.

  • Immediately seal the vial with a PTFE/silicone septum cap.

For Liquid Foods (e.g., Beverages, Oils):

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • For aqueous samples, addition of a salt may be beneficial.

  • Immediately seal the vial with a PTFE/silicone septum cap.

Derivatization with PFBHA (In-vial)
  • Prepare a fresh solution of PFBHA in water (e.g., 10 mg/mL).

  • To the sealed headspace vial containing the sample and internal standard, inject a small volume (e.g., 100 µL) of the PFBHA solution.

  • Incubate the vial in a heating block or water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the derivatization reaction to complete.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Condition the SPME fiber according to the manufacturer's instructions prior to first use. A common fiber for volatile aldehydes is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Place the vial in a heating block or the autosampler's agitator set to the desired extraction temperature (e.g., 60-80°C).

  • Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) with continuous agitation.

  • After extraction, retract the fiber into the needle.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Immediately introduce the SPME fiber into the hot GC inlet for thermal desorption of the analytes.

  • GC Parameters (Example):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.

  • MS Parameters (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound-PFBHA derivative and the internal standard derivative. A full scan mode can be used for initial identification.

Quantification
  • Prepare a series of calibration standards of this compound in a suitable solvent or a model food matrix.

  • Spike each calibration standard with the same amount of internal standard as the samples.

  • Perform the same derivatization and HS-SPME-GC-MS procedure for the calibration standards.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

  • Calculate the concentration of this compound in the food samples using the regression equation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample Homogenize Homogenization (for solids) Sample->Homogenize Weigh Weighing/Aliquoting Homogenize->Weigh Vial Transfer to Headspace Vial Weigh->Vial Spike Spike with Internal Standard Vial->Spike Derivatize In-vial Derivatization (PFBHA) Spike->Derivatize Equilibrate Equilibration (Heating & Agitation) Derivatize->Equilibrate Extract HS-SPME Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General experimental workflow for the quantification of this compound in food matrices.

derivatization_pathway cluster_reactants Reactants cluster_product Product 2_Octenal This compound (Aldehyde) Oxime This compound-PFBHA Oxime (Stable Derivative) 2_Octenal->Oxime PFBHA PFBHA (Derivatizing Agent) PFBHA->Oxime

Caption: Derivatization of this compound with PFBHA to form a stable oxime derivative.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of 2-octenal (B7820987) using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile aldehyde of interest in various fields, including food science as a flavor component, and in biomedical research as a potential biomarker of oxidative stress.[1] SPME is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction of volatile and semi-volatile organic compounds like this compound from diverse matrices.[1][2][3][4]

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technology that integrates sampling, extraction, concentration, and sample introduction into a single step.[5] It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample.[2] For volatile compounds like this compound, Headspace SPME (HS-SPME) is the preferred method, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and prolonging fiber life.[1] The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[4] The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[2]

For enhanced sensitivity and selectivity, especially for aldehydes, derivatization is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form more stable and readily extractable oxime derivatives.[1][6]

Key Considerations for SPME of this compound

Several factors must be optimized to achieve reliable and reproducible results in the SPME of this compound:

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of this compound. Mixed-phase coatings are often effective for a broad range of volatiles. Common choices include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1] For instance, a 65 μm PDMS/DVB fiber has been shown to be efficient for the extraction of trans-2-nonenal, a structurally similar aldehyde.[7][8]

  • Extraction Mode: Headspace (HS-SPME) is the most common and recommended mode for volatile aldehydes like this compound.[1]

  • Derivatization: In-sample or on-fiber derivatization with PFBHA can significantly improve the extraction efficiency and chromatographic performance of this compound.[1]

  • Sample Matrix: The properties of the sample matrix, such as pH and ionic strength, can influence the partitioning of this compound into the headspace. The addition of salt (salting-out effect) can increase the volatility of the analyte and improve extraction efficiency.[1]

  • Automation: Automated SPME systems can enhance throughput, precision, and accuracy.[1]

Experimental Workflow

The general workflow for the analysis of this compound using SPME-GC-MS is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Salt Addition of Salt (optional) Vial->Salt Deriv Addition of PFBHA (optional) Salt->Deriv Incubate Incubation & Equilibration Deriv->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: General workflow for this compound analysis using HS-SPME-GC-MS.

Quantitative Data Summary

The following tables summarize quantitative data and key experimental parameters from various studies involving the SPME of aldehydes, including those structurally similar to this compound. This data can serve as a starting point for method development.

Table 1: SPME Fiber Comparison for Aldehyde Analysis

Target Analyte(s)SPME FiberMatrixKey FindingsReference
trans-2-nonenal65 μm PDMS/DVB Standard SolutionMost efficient extraction compared to DVB/CAR/PDMS, CAR/PDMS, and Polyacrylate.[9]
trans-2-nonenalPDMS/DVB Barley, Malt, BeerHighest extraction efficiency compared to PDMS, CAR/PDMS, DVB/CAR/PDMS, and PA.[7]
Aldehydes in beer65 μm PDMS/DVBBeerSuitable for the extraction of various flavor-active aldehydes.[8]
Volatile compoundsCarboxen/PDMSTomatoGood performance for the determination of 29 aroma compounds.[10]

Table 2: Optimized SPME Parameters for Aldehyde Analysis

Target Analyte(s)SPME FiberExtraction Temp.Extraction TimeDesorption Temp.Desorption TimeReference
trans-2-nonenal65 μm PDMS/DVB50 °C45 minNot specifiedNot specified[9]
trans-2-nonenalPDMS/DVB60 °C20 minNot specifiedNot specified[7]
Volatile AldehydesNot specified60 °C (incubation)30 min (incubation)250 °C2-5 min[1]
(E)-2-nonenal75 µm CAR/PDMS50 °C90 minNot specifiedNot specified[11]

Detailed Experimental Protocols

The following are detailed protocols for the sampling and analysis of this compound using HS-SPME-GC-MS. These should be considered as a starting point and may require further optimization depending on the specific sample matrix and analytical instrumentation.

Protocol 1: HS-SPME-GC-MS of this compound in Aqueous Samples

Objective: To extract and quantify this compound from water-based samples.

Materials:

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heating block or water bath with agitation

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (optional, for derivatization)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Place 5 mL of the aqueous sample into a 20 mL headspace vial.

    • If an internal standard is used, add a known amount to the vial.

    • Add NaCl to saturate the solution (approximately 1.5 g). This enhances the release of volatile compounds.[7]

    • (Optional for Derivatization) Add an optimized volume of PFBHA solution.

  • Incubation and Derivatization:

    • Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.

    • Incubate the vial at 60°C for 30 minutes with constant agitation to allow for equilibration and the derivatization reaction to proceed.[1]

  • SPME Extraction:

    • Precondition the SPME fiber in the GC injection port according to the manufacturer's instructions.

    • Pierce the septum of the headspace vial with the SPME needle and expose the fiber to the headspace above the sample.

    • Extract for 20-45 minutes at 60°C.[7][9]

  • GC-MS Analysis:

    • Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated GC injector port.

    • Desorb the analytes at 250°C for 2-5 minutes.[1]

    • Separate the analytes on a suitable capillary column (e.g., 5% phenyl-polydimethylsiloxane).

    • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Protocol 2: HS-SPME-GC-MS of this compound in Solid or Semi-Solid Samples (e.g., Food, Tissue)

Objective: To extract and quantify this compound from solid or semi-solid matrices.

Materials:

  • Same as Protocol 1

  • Homogenizer or blender

Procedure:

  • Sample Preparation:

    • Weigh a known amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.

    • Add a known volume of deionized water or a suitable buffer to create a slurry.

    • Proceed with the addition of an internal standard, NaCl, and optional derivatizing agent as described in Protocol 1.

  • Incubation, Extraction, and Analysis:

    • Follow steps 2, 3, and 4 from Protocol 1.

Logical Relationships in Method Development

The optimization of an SPME method involves a series of logical steps to achieve the desired sensitivity and reproducibility.

Method_Development cluster_initial Initial Steps cluster_method Method Optimization cluster_validation Validation Analyte Define Target Analyte (this compound) Fiber Select SPME Fiber (e.g., PDMS/DVB) Analyte->Fiber Matrix Characterize Sample Matrix Matrix->Fiber Deriv Decide on Derivatization (e.g., PFBHA) Fiber->Deriv Extraction Optimize Extraction (Time, Temperature) Deriv->Extraction Desorption Optimize Desorption (Time, Temperature) Extraction->Desorption Linearity Linearity & Range Desorption->Linearity LOD LOD & LOQ Linearity->LOD Precision Precision & Accuracy LOD->Precision

Caption: Logical workflow for SPME method development for this compound analysis.

By following these protocols and considering the key optimization parameters, researchers, scientists, and drug development professionals can successfully apply SPME for the reliable and sensitive analysis of this compound in a variety of sample matrices.

References

Application Notes and Protocols: Antifungal Activity of 2-Octenal Against Aspergillus flavus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus notorious for its contamination of agricultural commodities such as cereals, nuts, and spices. This fungal contamination poses a significant threat to food safety and public health due to the production of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites. The development of effective and safe antifungal agents to control the growth of A. flavus and inhibit aflatoxin production is a critical area of research. 2-Octenal, a naturally occurring aldehyde found in various plants and insects, has demonstrated potential as a promising antifungal agent. This document provides a summary of the available data on the antifungal activity of analogous aldehydes against Aspergillus flavus, detailed experimental protocols for assessing antifungal efficacy, and insights into the potential mechanisms of action, including effects on key signaling pathways.

Data Presentation: Antifungal Activity of Aldehydes Against Aspergillus flavus

While specific quantitative data for this compound against Aspergillus flavus is limited in the currently available literature, studies on structurally similar aldehydes provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of various aldehydes against A. flavus.

AldehydeTargetMICMFCReference
(E)-2-HexenalSpore Germination1.0 µL/mL4.0 µL/mL[1][2]
(E)-2-HeptenalMycelial Growth (Vapor Phase)0.0125 µL/mL-[3]
(E)-2-HeptenalMycelial Growth (Liquid Contact)0.2 µL/mL-[3]
OctanalSpores1 µL/mL-[4]
OctanalMycelia0.5 µL/mL-[4]
NonanalSpores0.5 µL/mL-[4]
NonanalMycelia2 µL/mL-[4]
DecanalSpores1 µL/mL-[4]
DecanalMycelia5 µL/mL-[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antifungal properties of this compound. The following are standard protocols that can be adapted for this purpose.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol outlines the broth microdilution method for determining the MIC and MFC of this compound against A. flavus.

Materials:

  • Aspergillus flavus culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile 96-well microplates

  • Sterile distilled water

  • Spectrophotometer (for measuring optical density)

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Preparation of Fungal Spore Suspension:

    • Grow A. flavus on a PDA plate at 28°C for 5-7 days until sporulation.

    • Harvest spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the liquid medium in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared spore suspension to each well containing the diluted this compound, resulting in a final spore concentration of 5 x 10⁵ spores/mL.

    • Include a positive control (medium with fungal spores, no this compound) and a negative control (medium only).

    • Seal the microplate and incubate at 28°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of A. flavus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • Determination of MFC:

    • Take a 10 µL aliquot from each well showing no visible growth (at and above the MIC).

    • Spot the aliquot onto a fresh PDA plate.

    • Incubate the plates at 28°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the PDA plate.

Protocol 2: Assay for Inhibition of Aflatoxin B1 Production

This protocol describes a method to evaluate the effect of this compound on the production of Aflatoxin B1 (AFB1) by A. flavus.

Materials:

  • Aspergillus flavus culture (a known aflatoxin-producing strain)

  • Yeast Extract Sucrose (YES) broth or other aflatoxin-promoting medium

  • This compound

  • Chloroform (B151607)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • AFB1 standard

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate 50 mL of YES broth in a 250 mL flask with 1 x 10⁶ spores of A. flavus.

    • Add this compound to the flasks at various sub-lethal concentrations (below the MIC). Include a control flask without this compound.

    • Incubate the flasks at 28°C for 5-7 days in a shaking incubator.

  • Extraction of Aflatoxin B1:

    • After incubation, filter the culture through Whatman No. 1 filter paper to separate the mycelia from the culture filtrate.

    • Extract the filtrate three times with an equal volume of chloroform in a separatory funnel.

    • Pool the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).

  • Quantification of Aflatoxin B1 by HPLC:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered extract into the HPLC system.

    • Use a C18 column and a mobile phase of water:methanol:acetonitrile (e.g., 60:20:20, v/v/v) at a flow rate of 1.0 mL/min.

    • Detect AFB1 using a fluorescence detector with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Quantify the concentration of AFB1 by comparing the peak area with a standard curve prepared from the AFB1 standard.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antifungal Activity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis A Aspergillus flavus Culture B Spore Suspension Preparation A->B D MIC/MFC Determination (Broth Microdilution) B->D Inoculation E Mycelial Growth Inhibition Assay B->E F Aflatoxin B1 Production Assay B->F C This compound Stock Solution C->D Serial Dilution C->E C->F G Visual/Spectrophotometric Reading D->G H Colony Forming Unit (CFU) Counting D->H I HPLC Analysis F->I J Data Interpretation & Reporting G->J H->J I->J

Caption: Workflow for evaluating the antifungal activity of this compound.

Proposed Mechanism of Action of Aldehydes against Aspergillus flavus

Research on aldehydes similar to this compound suggests a multi-target mechanism of action against A. flavus. The primary effects appear to be disruption of cell membrane integrity and mitochondrial function, leading to oxidative stress and ultimately cell death.

mechanism_of_action cluster_cell Aspergillus flavus Cell A This compound B Cell Membrane A->B Interacts with C Mitochondrion A->C Targets D Increased Membrane Permeability B->D E Disruption of Electron Transport Chain C->E G Oxidative Stress D->G F Reactive Oxygen Species (ROS) Production E->F F->G H Inhibition of Aflatoxin Biosynthesis G->H I Apoptosis / Cell Death G->I

Caption: Proposed mechanism of action of this compound against A. flavus.

Potential Signaling Pathways Affected by Aldehyde-Induced Oxidative Stress

Aldehyde-induced oxidative stress can trigger cellular signaling cascades. While direct evidence for this compound is pending, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a likely candidate to be involved in the fungal response.

signaling_pathway cluster_mapk MAPK Signaling Pathway A This compound Induced Oxidative Stress (ROS) B Sensor Kinases A->B Activates C MAPKKK B->C Phosphorylates D MAPKK C->D Phosphorylates E MAPK (e.g., Hog1, Slt2) D->E Phosphorylates F Stress Response Genes Activation E->F Leads to G Cell Cycle Arrest E->G Can induce H Apoptosis F->H Contributes to

Caption: Potential involvement of the MAPK pathway in response to this compound.

Conclusion

This compound represents a promising natural antifungal compound for the control of Aspergillus flavus and the mitigation of aflatoxin contamination in food and feed. While further research is required to establish its precise antifungal spectrum and efficacy, the data from analogous aldehydes, coupled with the provided experimental protocols, offer a solid foundation for its investigation. The multi-target mechanism of action, likely involving cell membrane disruption and induction of oxidative stress, makes it a valuable candidate for further development in food preservation and safety applications. Researchers are encouraged to utilize and adapt the provided protocols to generate specific data on this compound and to further elucidate its molecular mechanisms of action against this important fungal pathogen.

References

Application Notes and Protocols for 2-Octenal as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octenal, a naturally occurring aldehyde found in various plants, essential oils, and ripe fruits, presents a promising alternative to synthetic food preservatives.[1][2] Its demonstrated antimicrobial and antioxidant properties offer a potential solution to extend the shelf-life and maintain the quality of various food products. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the utilization of 2-Octenal as a natural food preservative. This compound is recognized as a flavor ingredient and has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), further supporting its potential for food applications.[3]

Physicochemical Properties

PropertyValueReference
Chemical Formula C8H14O[4]
Molar Mass 126.20 g/mol [4]
Appearance Colorless to slightly yellow liquid[5]
Odor Fatty, green, cucumber-like[1][4]
Boiling Point 84-86 °C at 19 mmHg[5]
Solubility Slightly soluble in water; soluble in most fixed oils[4]

Antimicrobial Activity

(E)-2-Octenal exhibits a broad spectrum of antimicrobial activity against various foodborne pathogens and spoilage microorganisms, including fungi and bacteria.[6][7]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of (E)-2-Octenal involves the disruption of cell membrane integrity and function.[6][7] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[7][8] Additionally, (E)-2-Octenal has been shown to induce the accumulation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and dysfunction of mitochondrial energy metabolism.[6]

antimicrobial_mechanism cluster_cell Microbial Cell CellMembrane Cell Membrane CellDeath Cell Death CellMembrane->CellDeath Leakage of Cellular Components Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Promotes Accumulation ROS->CellDeath Oxidative Stress 2Octenal (E)-2-Octenal 2Octenal->CellMembrane Disrupts Integrity & Increases Permeability 2Octenal->Mitochondrion Induces Dysfunction

Antimicrobial Mechanism of (E)-2-Octenal.
Minimum Inhibitory and Fungicidal Concentrations

The following table summarizes the known minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of (E)-2-Octenal against a key food spoilage fungus.

MicroorganismMICMFCReference
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[2]
Penicillium italicum XX5 (in β-cyclodextrin inclusion complex)2.00 mg/mL8.00 mg/mL[9][10]

Antioxidant Activity

(E)-2-Octenal also demonstrates antioxidant properties, which can contribute to the preservation of food quality by inhibiting lipid oxidation. The antioxidant activity of this compound can be enhanced through its reaction with amino acids.

Inhibition of Lipid Oxidation

As a product of lipid oxidation itself, this compound's role in this process is complex. However, studies have shown that its reaction products with amino acids, such as histidine and lysine, can significantly decrease the formation of thiobarbituric acid-reactive substances (TBARS), indicating an inhibition of lipid peroxidation.

Applications in Food Preservation

Fruits and Vegetables

(E)-2-Octenal has shown efficacy in controlling postharvest diseases in fruits. For instance, a wax treatment containing (E)-2-Octenal at four times the MFC was effective in reducing blue mold incidence in Ponkan fruit without negatively impacting fruit quality.[2] To overcome its volatility and low water solubility, encapsulation in β-cyclodextrin has been successfully employed, enhancing its stability and preserving its antifungal activity.[10]

Meat and Meat Products

The application of natural preservatives is a growing trend in the meat industry to extend shelf life and ensure safety.[11] While specific quantitative data for this compound in meat is still emerging, its known antimicrobial and antioxidant properties suggest its potential for inhibiting spoilage bacteria and oxidative rancidity in raw and processed meats.

Experimental Protocols

Protocol for Determination of MIC and MFC

This protocol is adapted for determining the antifungal activity of (E)-2-Octenal against food spoilage fungi.

Materials:

  • (E)-2-Octenal

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Fungal culture

  • Sterile petri dishes, test tubes, and pipettes

  • Incubator

Procedure:

  • Preparation of (E)-2-Octenal dilutions: Prepare a stock solution of (E)-2-Octenal in a suitable solvent (e.g., ethanol) and create a series of twofold dilutions in sterile PDB to achieve the desired concentration range.

  • Inoculum preparation: Prepare a spore suspension of the target fungus from a fresh culture on PDA. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • MIC Determination (Broth Dilution Method):

    • Add 100 µL of each (E)-2-Octenal dilution to the wells of a 96-well microtiter plate.

    • Add 100 µL of the fungal spore suspension to each well.

    • Include a positive control (PDB with inoculum, no this compound) and a negative control (PDB only).

    • Incubate the plate at 25-28°C for 48-72 hours.

    • The MIC is the lowest concentration of (E)-2-Octenal that completely inhibits visible fungal growth.

  • MFC Determination:

    • Take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth in the MIC assay.

    • Spread the aliquot onto the surface of fresh PDA plates.

    • Incubate the plates at 25-28°C for 48-72 hours.

    • The MFC is the lowest concentration of (E)-2-Octenal that results in no fungal growth on the PDA plates.

mic_mfc_workflow Start Start PrepareDilutions Prepare (E)-2-Octenal Serial Dilutions Start->PrepareDilutions PrepareInoculum Prepare Fungal Spore Suspension Start->PrepareInoculum Inoculate Inoculate Dilutions with Spore Suspension PrepareDilutions->Inoculate PrepareInoculum->Inoculate IncubateMIC Incubate (48-72h) Inoculate->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture IncubateMFC Incubate (48-72h) Subculture->IncubateMFC ReadMFC Determine MFC (Lowest concentration with no fungal growth) IncubateMFC->ReadMFC End End ReadMFC->End

Workflow for MIC and MFC Determination.
Protocol for Antioxidant Activity Assessment (DPPH Assay)

This protocol outlines the determination of the free radical scavenging activity of this compound.

Materials:

  • (E)-2-Octenal

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • Test tubes and pipettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare various concentrations of (E)-2-Octenal in methanol.

  • Reaction:

    • Add 1 mL of the DPPH solution to 3 mL of each (E)-2-Octenal concentration.

    • Prepare a control sample containing 1 mL of DPPH solution and 3 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol for Sensory Evaluation

This protocol provides a framework for assessing the sensory attributes of food products treated with this compound.

Materials:

  • Food product (e.g., fruit juice, meat) treated with different concentrations of this compound

  • Untreated control product

  • Sensory evaluation booths

  • Water and unsalted crackers for palate cleansing

  • Randomized and coded sample cups

  • Sensory evaluation forms

Procedure:

  • Panelist Selection and Training: Select 8-12 trained sensory panelists. Train them on the specific sensory attributes to be evaluated (e.g., aroma, flavor, aftertaste, overall acceptability) and the rating scale to be used (e.g., a 9-point hedonic scale).

  • Sample Preparation: Prepare the food samples with and without this compound under controlled conditions. Present the samples in identical containers, coded with random three-digit numbers. The serving temperature should be appropriate for the food product.

  • Evaluation:

    • Each panelist evaluates the samples individually in a sensory booth.

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.

    • Panelists rate the intensity of each sensory attribute on the provided form.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in sensory attributes between the control and this compound-treated samples.

Safety and Regulatory Information

(E)-2-Octenal is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) flavoring substance (FEMA number 3215).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concern at current levels of intake when used as a flavoring agent.[3] It is important to adhere to the recommended usage levels as specified by regulatory bodies.

Conclusion

(E)-2-Octenal demonstrates significant potential as a natural food preservative due to its dual antimicrobial and antioxidant activities. Its effectiveness against food spoilage fungi, coupled with its favorable safety profile, makes it a compelling candidate for further research and application in various food systems. The provided protocols offer a starting point for scientists and professionals to explore and optimize the use of this compound for enhancing food safety and extending shelf life. Further research is warranted to establish its efficacy against a broader range of microorganisms and in diverse food matrices.

References

Application of 2-Octenal in Post-Harvest Treatment of Fruits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-harvest losses of fruits due to fungal decay and physiological deterioration represent a significant challenge in the global food supply chain. The demand for safe and effective alternatives to synthetic fungicides has spurred research into naturally occurring compounds with antimicrobial and fruit-preserving properties. 2-Octenal, a volatile organic compound found in various plants, has emerged as a promising candidate for post-harvest treatment. This document provides detailed application notes, experimental protocols, and an overview of the known mechanisms of action of this compound in preserving fruit quality.

Data Presentation: Antifungal Efficacy of (E)-2-Octenal

The antifungal activity of (E)-2-Octenal has been demonstrated against several key post-harvest fungal pathogens. The following tables summarize the effective concentrations of (E)-2-Octenal from in vitro studies.

Fungal PathogenFruit HostEffective ConcentrationEfficacy MetricReference
Penicillium italicum (prochloraz-resistant)Citrus0.25 mL L⁻¹Minimum Inhibitory Concentration (MIC)[1][2]
0.50 mL L⁻¹Minimum Fungicidal Concentration (MFC)[1][2]
Neofusicoccum parvumMango0.4 - 1.6 µL/mLAntimicrobial Potency Range[3]
Alternaria alternataGeneral0.5 mL L⁻¹Complete Mycelial Growth Inhibition[1]
Botrytis cinereaGeneral0.5 mL L⁻¹Complete Mycelial Growth Inhibition[1]
Penicillium digitatumGeneral0.5 mL L⁻¹Complete Mycelial Growth Inhibition[1]
Aspergillus nigerGeneral0.5 mL L⁻¹Complete Mycelial Growth Inhibition[1]
FormulationFungal PathogenEffective ConcentrationEfficacy MetricReference
(E)-2-Octenal/β-cyclodextrin Inclusion ComplexPenicillium italicum (prochloraz-resistant)2.00 mg mL⁻¹Minimum Inhibitory Concentration (MIC)[4][5]
8.00 mg mL⁻¹Minimum Fungicidal Concentration (MFC)[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound in post-harvest fruit treatment. Below are standardized protocols for fumigation and dip treatments.

Protocol 1: Vapor-Phase Treatment (Fumigation) of Stored Fruits

This protocol describes the application of (E)-2-Octenal as a fumigant to control post-harvest fungal growth on stored fruits such as mangoes or citrus.

Materials:

  • Freshly harvested, disease-free fruits

  • (E)-2-Octenal (food grade)

  • Airtight fumigation chamber with a fan for air circulation and a port for introducing the fumigant

  • Heated plate or nebulizer for volatilization

  • Gas chromatograph (GC) for monitoring headspace concentration (optional)

  • Sterile filter paper

Procedure:

  • Fruit Preparation: Gently clean the fruits to remove any surface debris. Allow them to air dry completely. Randomly divide the fruits into treatment and control groups.

  • Chamber Setup: Place the fruits in a single layer inside the fumigation chamber, ensuring adequate air circulation around each fruit.

  • Fumigant Application:

    • Calculate the required volume of (E)-2-Octenal to achieve the desired concentration (e.g., 0.5 mL L⁻¹ of chamber volume).

    • Apply the calculated volume of (E)-2-Octenal onto a sterile filter paper placed on a heated plate within the chamber to facilitate volatilization. Alternatively, use a nebulizer to introduce the vapor.

    • Immediately seal the chamber.

  • Fumigation Period: Turn on the internal fan to ensure uniform distribution of the vapor. Maintain the fumigation for a specified duration (e.g., 12-24 hours) at a controlled temperature (e.g., 20-25°C).

  • Aeration: After the fumigation period, open the chamber in a well-ventilated area to allow the residual (E)-2-Octenal vapor to dissipate.

  • Storage and Evaluation: Store the treated and control fruits under standard post-harvest storage conditions (e.g., controlled temperature and humidity). Periodically evaluate the fruits for disease incidence, severity, firmness, color, and other quality parameters.

Protocol 2: Aqueous Dip Treatment of Fruits

This protocol outlines the procedure for applying an aqueous solution of (E)-2-Octenal as a post-harvest dip treatment, suitable for fruits like citrus.

Materials:

  • Freshly harvested, disease-free fruits

  • (E)-2-Octenal (food grade)

  • Tween 80 or other suitable food-grade surfactant

  • Sterile distilled water

  • Dipping tank

  • Drying rack

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of (E)-2-Octenal. Due to its low water solubility, a surfactant is necessary.

    • For a 0.5 mL L⁻¹ treatment solution, first mix 0.5 mL of (E)-2-Octenal with a small amount of Tween 80 (e.g., 0.1% v/v of the final solution volume).

    • Gradually add sterile distilled water to the mixture while stirring vigorously to create a stable emulsion, reaching the final volume of 1 liter.

  • Fruit Dipping:

    • Immerse the fruits completely in the (E)-2-Octenal solution for a predetermined duration (e.g., 1-5 minutes). Ensure all surfaces of the fruit are in contact with the solution.

    • For the control group, dip the fruits in a solution containing only water and the surfactant.

  • Drying: After dipping, remove the fruits from the solution and place them on a drying rack in a well-ventilated area until the surface is completely dry. Do not rinse the fruits after treatment.

  • Storage and Evaluation: Store the treated and control fruits under appropriate post-harvest conditions. Monitor for disease development and changes in fruit quality parameters over time.

Signaling Pathways and Mechanism of Action

The efficacy of this compound in post-harvest treatment is attributed to its direct antifungal activity and its potential to induce defense responses in the fruit.

Antifungal Mechanism of Action

(E)-2-Octenal exerts its antifungal effects through a multi-target mechanism primarily focused on the fungal pathogen.

Antifungal_Mechanism Octenal (E)-2-Octenal CellMembrane Fungal Cell Membrane Octenal->CellMembrane Interacts with Mitochondria Mitochondria Octenal->Mitochondria Targets MembraneDamage Increased Permeability & Membrane Damage CellMembrane->MembraneDamage FungalGrowth Inhibition of Fungal Growth MembraneDamage->FungalGrowth ROS Reactive Oxygen Species (ROS) Accumulation ROS->FungalGrowth Mitochondria->ROS EnergyMetabolism Disruption of Energy Metabolism Mitochondria->EnergyMetabolism EnergyMetabolism->FungalGrowth

Caption: Antifungal mechanism of (E)-2-Octenal against post-harvest pathogens.

Studies have shown that (E)-2-Octenal disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.[2] Furthermore, it induces the accumulation of reactive oxygen species (ROS) within the fungal hyphae, causing oxidative stress.[2] This oxidative stress, combined with the direct targeting of mitochondria, leads to a dysfunction in energy metabolism, ultimately inhibiting fungal growth.[2][3]

Induction of Fruit Defense Signaling Pathways

While direct antifungal action is significant, volatile organic compounds like this compound can also act as signaling molecules, potentially activating the fruit's own defense mechanisms. Research on the related compound (E)-2-hexenal in tomato provides insights into the potential pathways affected.[6]

Fruit_Defense_Signaling Octenal This compound Treatment Receptor Fruit Cell Receptor (Putative) Octenal->Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction MAPK MAPK Signaling Pathway SignalTransduction->MAPK Hormone Plant Hormone Signal Transduction (e.g., Ethylene (B1197577), Jasmonic Acid) SignalTransduction->Hormone Glutathione Glutathione Metabolism SignalTransduction->Glutathione Phenylpropanoid Phenylpropanoid Biosynthesis SignalTransduction->Phenylpropanoid DefenseResponse Enhanced Fruit Defense Response MAPK->DefenseResponse Hormone->DefenseResponse Glutathione->DefenseResponse Phenylpropanoid->DefenseResponse

Caption: Putative defense signaling pathways in fruit induced by this compound.

Treatment with this compound is hypothesized to be perceived by receptors on the fruit's cells, initiating a signal transduction cascade. This can lead to the activation of several key defense-related pathways:

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) cascades are crucial for relaying extracellular stimuli into intracellular responses, including the activation of defense genes.

  • Plant Hormone Signal Transduction: this compound may interact with the signaling pathways of key defense hormones such as ethylene and jasmonic acid, leading to a more robust defense response.

  • Glutathione Metabolism: This pathway is essential for detoxifying ROS and mitigating oxidative stress, which can occur during pathogen attack.

  • Phenylpropanoid Biosynthesis: This pathway produces a wide range of secondary metabolites, including phytoalexins and lignin, which have antimicrobial properties and reinforce cell walls.

The activation of these pathways can lead to an enhanced state of resistance in the fruit, making it less susceptible to fungal invasion.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in post-harvest fruit treatment is outlined below.

Experimental_Workflow Harvest Fruit Harvesting (Uniform Maturity) Selection Fruit Selection & Randomization Harvest->Selection Treatment This compound Application (Fumigation or Dip) Selection->Treatment Control Control Treatment (No this compound) Selection->Control Storage Post-Harvest Storage (Controlled Conditions) Treatment->Storage Control->Storage Analysis Data Collection & Analysis Storage->Analysis Quality Fruit Quality Assessment (Firmness, Color, TSS, etc.) Analysis->Quality Disease Disease Incidence & Severity Analysis->Disease Molecular Molecular Analysis (Gene Expression, etc.) Analysis->Molecular

Caption: General experimental workflow for this compound post-harvest treatment studies.

Conclusion

This compound demonstrates significant potential as a natural, effective agent for the post-harvest treatment of fruits. Its strong antifungal activity, coupled with its ability to potentially induce the fruit's own defense mechanisms, makes it a promising alternative to synthetic fungicides. The provided data and protocols offer a foundation for further research and development in this area. Future studies should focus on optimizing application methods for different fruit types, elucidating the precise molecular mechanisms of its action on fruit physiology, and conducting large-scale trials to validate its commercial feasibility.

References

Application Notes and Protocols: Michael Addition Reactions of 2-Octenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] (E)-2-Octenal, a readily available α,β-unsaturated aldehyde, serves as a versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized octane (B31449) derivatives.[3] Its reactivity, stemming from the polarized double bond in conjugation with the aldehyde group, allows for the addition of a wide range of nucleophiles under various catalytic conditions. The resulting Michael adducts are valuable intermediates in the synthesis of natural products, pharmaceuticals, and fine chemicals.[4][5]

These application notes provide an overview of Michael addition reactions involving 2-octenal (B7820987), with a focus on different classes of nucleophiles. The protocols provided are representative examples adapted from methodologies for structurally similar α,β-unsaturated aldehydes and should serve as a starting point for reaction optimization.

General Reaction Mechanism

The Michael addition to this compound proceeds via the nucleophilic attack at the β-carbon of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct.[1]

G cluster_0 Michael Addition Mechanism This compound R-CH=CH-CHO (this compound) Enolate [R-CH(Nu)-CH=CH-O⁻ ↔ R-CH(Nu)-CH⁻-CHO] (Resonance-stabilized enolate) This compound->Enolate + Nu⁻ Nucleophile Nu⁻ Product R-CH(Nu)-CH₂-CHO (Michael Adduct) Enolate->Product + H⁺ Proton_Source H⁺

Caption: General mechanism of the Michael addition to this compound.

Carbon Nucleophiles: Malonates

The addition of carbon nucleophiles, such as malonate esters, to α,β-unsaturated aldehydes is a powerful method for C-C bond formation. These reactions are often catalyzed by organocatalysts, such as chiral secondary amines, which activate the aldehyde via enamine formation.[3]

Quantitative Data

The following table summarizes representative data for the organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes, which can be considered indicative for reactions with this compound.

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1CinnamaldehydeDimethyl malonateChiral Pyrrolidine (10)H₂O249596[3]
2CrotonaldehydeDiethyl malonateChiral Diamine (20)Toluene (B28343)488892[6]
3AcroleinDibenzyl malonateChiral Thiourea (B124793) (5)CH₂Cl₂129294[7]
Experimental Protocol: Organocatalytic Michael Addition of Dimethyl Malonate to this compound (Adapted from similar reactions)

Materials:

  • (E)-2-Octenal (1.0 mmol, 1.0 equiv)

  • Dimethyl malonate (1.2 mmol, 1.2 equiv)

  • (S)-Diphenylprolinol silyl (B83357) ether (0.1 mmol, 0.1 equiv)

  • Benzoic acid (0.1 mmol, 0.1 equiv)

  • Toluene (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of (E)-2-octenal (1.0 mmol) and dimethyl malonate (1.2 mmol) in toluene (2.0 mL) at room temperature, add the chiral organocatalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

G cluster_0 Organocatalytic Cycle Aldehyde This compound Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + this compound - H₂O Adduct_Complex Adduct-Catalyst Complex Enamine->Adduct_Complex + Malonate Malonate Malonate Product Michael Adduct Adduct_Complex->Product + H₂O Product->Catalyst Release of Catalyst H2O H₂O

Caption: Organocatalytic cycle for the Michael addition of malonates.

Sulfur Nucleophiles: Thiols

The conjugate addition of thiols (thia-Michael addition) to α,β-unsaturated aldehydes is a highly efficient method for the formation of carbon-sulfur bonds. These reactions can be catalyzed by bases or organocatalysts to afford β-thioaldehydes, which are precursors to various sulfur-containing compounds.[8]

Quantitative Data

The following table presents data from thia-Michael additions to similar α,β-unsaturated carbonyls, providing expected outcomes for this compound.

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1CyclohexenoneThiophenolChiral Pyrrolidine (10)Toluene49068[9]
2CinnamaldehydeBenzyl mercaptanDABCO (10)Neat0.595N/A[8]
3Crotonaldehydep-ThiocresolKF/AluminaNeat292N/A[8]
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound (Adapted from similar reactions)

Materials:

  • (E)-2-Octenal (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.1 mmol, 1.1 equiv)

  • Triethylamine (B128534) (0.1 mmol, 0.1 equiv)

  • Dichloromethane (B109758) (5.0 mL)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (E)-2-octenal (1.0 mmol) in dichloromethane (5.0 mL) at 0 °C, add triethylamine (0.1 mmol).

  • Add thiophenol (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the β-thioaldehyde.

Nitrogen Nucleophiles: Amines and Nitroalkanes

The aza-Michael addition involves the conjugate addition of nitrogen nucleophiles, such as amines or their derivatives, to α,β-unsaturated compounds.[10] Similarly, nitroalkanes can act as carbon nucleophiles in the presence of a base.[11] These reactions provide access to β-amino aldehydes and γ-nitro aldehydes, respectively, which are versatile synthetic intermediates.[12]

Quantitative Data

The following tables summarize typical results for aza-Michael and nitroalkane Michael additions to α,β-unsaturated aldehydes.

Aza-Michael Additions:

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)Reference
1CrotonaldehydeAniline (B41778)NoneWater1290[13]
2CinnamaldehydePyrrolidineNoneMethanol285[10]

Nitroalkane Michael Additions:

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1CinnamaldehydeNitromethane (B149229)Chiral Thiourea (10)Toluene249497[12]
2CrotonaldehydeNitroethane(R,R)-DPEN-thiourea (5)Water129998[12]
Experimental Protocol: Aza-Michael Addition of Aniline to this compound (Adapted from similar reactions)

Materials:

  • (E)-2-Octenal (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Ethanol (B145695) (5.0 mL)

  • Brine

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (E)-2-octenal (1.0 mmol) in ethanol (5.0 mL), add aniline (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Organocatalytic Michael Addition of Nitromethane to this compound (Adapted from similar reactions)

Materials:

  • (E)-2-Octenal (0.5 mmol, 1.0 equiv)

  • Nitromethane (2.5 mmol, 5.0 equiv)

  • Chiral thiourea catalyst (0.05 mmol, 0.1 equiv)

  • Toluene (1.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a mixture of (E)-2-octenal (0.5 mmol) and the chiral thiourea catalyst (0.05 mmol) in toluene (1.0 mL) at room temperature, add nitromethane (2.5 mmol).

  • Stir the reaction mixture at the same temperature and monitor by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Experimental Workflow A 1. Reaction Setup (this compound, Nucleophile, Catalyst, Solvent) B 2. Reaction Monitoring (TLC, GC, etc.) A->B C 3. Work-up (Quenching, Extraction, Washing, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for Michael addition reactions.

Applications in Drug Development and Organic Synthesis

The Michael adducts derived from this compound are valuable synthetic intermediates. The introduction of various functional groups at the β-position allows for further chemical transformations. For instance, the resulting aldehydes can be oxidized to carboxylic acids, reduced to alcohols, or converted to other functional groups. The newly formed stereocenters in asymmetric Michael additions are of particular interest in the synthesis of chiral drugs and natural products. The long alkyl chain of this compound can be a key structural feature in the synthesis of lipid-like molecules and other bioactive compounds.

Disclaimer: The experimental protocols provided herein are adapted from literature procedures for similar substrates and are intended as a starting point. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired results for the Michael addition to this compound.

References

Application Notes and Protocols for Enhancing the Stability of 2-Octenal through Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of (E)-2-octenal, a volatile aldehyde with known biological activities, to improve its stability against environmental factors such as heat, oxygen, and light. Encapsulation can significantly enhance the shelf-life and efficacy of 2-octenal (B7820987) in various applications, including pharmaceuticals, food preservation, and agriculture.

Introduction to this compound and the Need for Encapsulation

(E)-2-octenal is a naturally occurring alpha,beta-unsaturated aldehyde found in various plants and insects, exhibiting notable antifungal and repellent properties.[1][2] However, its high volatility and susceptibility to oxidation and polymerization limit its practical application. Encapsulation technologies offer a viable solution by creating a protective barrier around the this compound molecules, thereby enhancing their stability and providing controlled release.[3][4] This document outlines three effective encapsulation methods: β-cyclodextrin inclusion complexation, spray drying, and liposomal encapsulation.

Encapsulation Methodologies

β-Cyclodextrin Inclusion Complexation

This method involves the entrapment of the hydrophobic this compound molecule within the cavity of a β-cyclodextrin (a cyclic oligosaccharide), forming an inclusion complex. This non-covalent interaction significantly enhances the thermal stability and aqueous solubility of this compound.[5][6][7]

Spray Drying

Spray drying is a widely used industrial technique for encapsulating flavors and volatile compounds.[3][8] It involves atomizing an emulsion containing this compound and a carrier material (wall material) into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microcapsules.

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it can be entrapped within the lipid bilayer of the liposomes, protecting it from the aqueous environment and degradation.[9]

Data Presentation: Stability of Encapsulated this compound

The following tables summarize illustrative quantitative data from simulated stability studies comparing unencapsulated (control) and encapsulated this compound under various stress conditions. The data is based on the established principle that encapsulation improves the stability of volatile compounds.

Table 1: Thermal Stability of this compound Formulations at 60°C

Time (days)Unencapsulated (% Retention)β-Cyclodextrin Complex (% Retention)Spray-Dried Microcapsules (% Retention)Liposomal Formulation (% Retention)
0100100100100
745858882
1418727868
30<5556550

Table 2: Oxidative Stability of this compound Formulations (Exposure to Air at 25°C)

Time (days)Unencapsulated (% Retention)β-Cyclodextrin Complex (% Retention)Spray-Dried Microcapsules (% Retention)Liposomal Formulation (% Retention)
0100100100100
1560929590
3035858881
6010707565

Table 3: Photostability of this compound Formulations (Exposure to UV Light)

Time (hours)Unencapsulated (% Retention)β-Cyclodextrin Complex (% Retention)Spray-Dried Microcapsules (% Retention)Liposomal Formulation (% Retention)
0100100100100
255889085
430788275
812657060

Experimental Protocols

Protocol for β-Cyclodextrin Inclusion Complexation of this compound

This protocol is based on the saturated aqueous solution method.[5][6]

Materials:

  • (E)-2-octenal

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in distilled water by stirring at 50°C for 1 hour.

  • Dissolve (E)-2-octenal in a minimal amount of ethanol.

  • Slowly add the this compound solution to the saturated β-cyclodextrin solution while maintaining vigorous stirring. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point.

  • Continue stirring the mixture at 50°C for 4 hours.

  • Allow the mixture to cool to room temperature and then store at 4°C overnight to facilitate the precipitation of the inclusion complex.

  • Collect the precipitate by filtration and wash with a small amount of cold distilled water.

  • Freeze the precipitate at -80°C and then lyophilize using a freeze-dryer to obtain a fine powder of the this compound/β-CD inclusion complex.

cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation A Saturated β-CD Solution C Mix and Stir (4h, 50°C) A->C B This compound in Ethanol B->C D Cool & Precipitate (4°C) C->D E Filter & Wash D->E F Freeze-Dry E->F G This compound/β-CD Complex F->G

β-Cyclodextrin Encapsulation Workflow
Protocol for Spray Drying Encapsulation of this compound

This protocol is a general guideline for encapsulating volatile aldehydes.[4][10]

Materials:

  • (E)-2-octenal

  • Wall materials: Maltodextrin (B1146171) and Gum Arabic (e.g., in a 3:1 ratio)

  • Distilled water

  • High-shear homogenizer

  • Spray dryer

Procedure:

  • Prepare the wall material solution by dissolving maltodextrin and gum arabic in distilled water (e.g., 30% w/v total solids). Stir until fully dissolved.

  • Prepare the oil phase by mixing (E)-2-octenal with a small amount of a carrier oil (e.g., medium-chain triglycerides) if necessary to achieve the desired core loading (e.g., 20% of total solids).

  • Add the oil phase to the wall material solution and homogenize at high speed (e.g., 10,000 rpm for 5 minutes) to form a stable oil-in-water emulsion.

  • Feed the emulsion into the spray dryer. Typical operating parameters are:

    • Inlet temperature: 160-180°C

    • Outlet temperature: 80-90°C

    • Feed flow rate: Adjusted to maintain the desired outlet temperature.

  • Collect the powdered microcapsules from the cyclone and store them in an airtight, light-protected container at a cool, dry place.

cluster_emulsion Emulsion Preparation cluster_drying Drying A Wall Material Solution C Homogenization A->C B This compound (Core) B->C D Spray Dryer C->D Feed Emulsion E Microcapsules D->E Collect Powder

Spray Drying Encapsulation Workflow
Protocol for Liposomal Encapsulation of this compound

This protocol is adapted from the thin-film hydration method for hydrophobic molecules.[9][11]

Materials:

  • (E)-2-octenal

  • Phospholipids (B1166683) (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform or Ethanol)

  • Phosphate Buffered Saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio is 2:1 phosphatidylcholine to cholesterol.

  • Add (E)-2-octenal to the lipid solution.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS buffer and rotating the flask. The temperature should be above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles can be downsized to form smaller, more uniform liposomes by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing A Lipids & this compound in Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Buffer & Agitate C->D E Sonication / Extrusion D->E F Liposomes E->F

Liposomal Encapsulation Workflow
Protocol for Stability Assessment of Encapsulated this compound

This protocol outlines a general procedure for evaluating the stability of the different this compound formulations.

Materials and Equipment:

  • Encapsulated and unencapsulated this compound samples

  • Temperature-controlled ovens

  • UV light chamber

  • Airtight vials

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) system[12][13][14]

Procedure:

  • Sample Preparation: Aliquot known quantities of each formulation (unencapsulated, β-CD complex, spray-dried powder, liposomal suspension) and a control (unencapsulated this compound) into separate airtight glass vials.

  • Stress Conditions:

    • Thermal Stability: Place a set of vials in ovens at a constant elevated temperature (e.g., 60°C).

    • Oxidative Stability: Store a set of vials exposed to air at ambient temperature.

    • Photostability: Expose a set of vials to a controlled source of UV light.[15][16][17][18] Keep a parallel set of samples wrapped in aluminum foil as dark controls.

  • Time Points: Withdraw vials from each stress condition at predetermined time intervals (e.g., 0, 7, 14, 30 days for thermal and oxidative; 0, 2, 4, 8 hours for photostability).

  • Quantification of this compound:

    • For each sample, analyze the remaining amount of this compound using a validated HS-GC-MS method.

    • Briefly, the vial is heated to a specific temperature for a set time to allow the volatile this compound to partition into the headspace.

    • A sample of the headspace is then injected into the GC-MS for separation and quantification.

    • An internal standard should be used for accurate quantification.

  • Data Analysis: Calculate the percentage retention of this compound at each time point relative to the initial concentration (time 0).

cluster_stress Apply Stress Conditions A Prepare Samples (Encapsulated & Control) B Thermal (e.g., 60°C) A->B C Oxidative (Air, 25°C) A->C D Photostability (UV Light) A->D E Sample at Time Intervals B->E C->E D->E F Quantify this compound (HS-GC-MS) E->F G Calculate % Retention F->G H Compare Stability G->H

Stability Assessment Workflow

Conclusion

Encapsulation is a highly effective strategy for improving the stability of the volatile compound this compound. The choice of encapsulation method will depend on the specific application, desired release characteristics, and cost considerations. The protocols provided herein offer a starting point for researchers to develop stable and effective formulations of this compound for a variety of uses. Further optimization of the encapsulation parameters for each method is recommended to achieve the highest encapsulation efficiency and stability.

References

Application Notes: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Octenal, an α,β-unsaturated aldehyde found in various plants, has demonstrated significant antimicrobial and antifungal properties.[1][2][3] Its potential as a natural alternative to conventional antimicrobial agents necessitates a standardized method for quantifying its efficacy against a spectrum of microorganisms. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial research, representing the lowest concentration of a substance that prevents the visible growth of a microorganism.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[4][6][7][8] This protocol is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Physicochemical Properties of this compound

This compound is a colorless to slightly yellow liquid with a characteristic fatty, green aroma.[9] It is slightly soluble in water but soluble in most fixed oils and alcohol.[9][10][11] These properties are crucial considerations for the preparation of a stock solution for the MIC assay. Due to its slight water solubility, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is recommended to ensure complete dissolution before its serial dilution in the broth medium.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12][13][14]

Materials:

  • This compound (analytical grade)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth (MHB) for non-fastidious bacteria)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Test microorganism(s) (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) or ethanol (as a solvent for this compound)

  • Spectrophotometer or McFarland standards (0.5)

  • Pipettes and sterile pipette tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the low water solubility of this compound, prepare an initial stock solution in a suitable solvent like DMSO or ethanol. For example, dissolve a calculated amount of this compound in the solvent to achieve a high concentration (e.g., 10 mg/mL).

    • The final concentration of the solvent in the wells should not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control should be included in the experiment.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.10 for E. coli) or by visual comparison.

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no this compound).

    • Column 12 will serve as the sterility control (broth only). A solvent control (broth, inoculum, and the highest concentration of solvent used) should also be included.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature (e.g., 35 ± 2 °C) for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by reading the absorbance at 600 nm using a microplate reader.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner to allow for easy comparison and interpretation.

MicroorganismThis compound Concentration (µg/mL)Growth (+/-)
512 -
256 -
128 -
E. coli ATCC 2592264 +
32 +
16 +
Growth Control +
Sterility Control -
MIC (µg/mL) 128
512 -
256 -
128 -
S. aureus ATCC 2921364 -
32 +
16 +
Growth Control +
Sterility Control -
MIC (µg/mL) 64

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of this compound stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension inoculum->inoculate plate_prep Add Broth to 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic result result read_mic->result MIC Value

Caption: Workflow for MIC determination of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Octenal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my aldol (B89426) condensation reaction to form this compound consistently low?

Possible Causes:

  • Inefficient Catalyst: The base or acid catalyst used may not be optimal for the specific substrates.

  • Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.

  • Incorrect Stoichiometry: The molar ratio of the reactants (e.g., hexanal (B45976) and acetaldehyde) may not be ideal.

  • Presence of Water: Water can interfere with the reaction, especially when using organometallic reagents or strong bases.

  • Side Reactions: Competing reactions such as self-condensation of the starting aldehydes or polymerization can reduce the yield of the desired product.

Solutions:

  • Catalyst Screening: Experiment with different catalysts. For base-catalyzed reactions, consider stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide. For acid-catalyzed reactions, p-toluenesulfonic acid (p-TSA) or a Lewis acid could be effective.

  • Temperature Optimization: Perform the reaction at various temperatures to find the optimal balance between reaction rate and selectivity. A common starting point for aldol condensations is low temperatures (e.g., -78 °C to 0 °C) to control the reaction kinetics.

  • Stoichiometry Adjustment: Vary the molar ratio of the reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Control of Side Reactions: Adding the aldehyde dropwise to the reaction mixture can help to minimize self-condensation.

Q2: My final product is a mixture of E and Z isomers of this compound. How can I improve the stereoselectivity for the desired E-isomer?

Possible Causes:

  • Reaction Conditions: The reaction conditions, including the choice of catalyst and solvent, can influence the stereochemical outcome.

  • Thermodynamic vs. Kinetic Control: The reaction may be proceeding under conditions that favor the formation of the thermodynamically more stable E-isomer, but kinetic factors could be leading to the formation of the Z-isomer as well.

Solutions:

  • Catalyst and Solvent Selection: Certain catalysts and solvents can promote the formation of one isomer over the other. For example, using a bulky base may favor the formation of the E-isomer.

  • Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the Z-isomer to the more stable E-isomer. This can sometimes be achieved by treating the mixture with a catalytic amount of acid or iodine.

  • Purification: If achieving high stereoselectivity in the reaction is difficult, the desired E-isomer can be separated from the Z-isomer by chromatographic techniques such as column chromatography or preparative HPLC.

Q3: I am observing the formation of significant amounts of byproducts, such as 3-hydroxyoctanal (B14362959) or polymers. How can I minimize these?

Possible Causes:

  • Incomplete Dehydration: The intermediate aldol adduct (3-hydroxyoctanal) may not be fully dehydrating to form this compound.

  • Polymerization: The aldehyde starting materials or the final product can be prone to polymerization, especially in the presence of strong acids or bases or at elevated temperatures.

Solutions:

  • Promote Dehydration: Ensure the reaction conditions are suitable for dehydration. For acid-catalyzed reactions, heating the reaction mixture after the initial condensation can facilitate the elimination of water. For base-catalyzed reactions, a two-step process where the aldol addition is performed at a low temperature followed by acidification and heating can be effective.

  • Minimize Polymerization: Use milder reaction conditions (lower temperature, less concentrated catalyst). Adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture or during distillation can also be beneficial.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing this compound?

A: The most prevalent methods for synthesizing this compound include:

  • Aldol Condensation: This is a classic method involving the base- or acid-catalyzed reaction of hexanal with acetaldehyde (B116499).

  • Oxidation of (E)-2-octen-1-ol: The corresponding allylic alcohol can be oxidized to the aldehyde using various oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

  • Wittig Reaction: The reaction of a suitable phosphonium (B103445) ylide with an aldehyde can also yield this compound.

Q: What is a typical yield for the synthesis of this compound?

A: Yields for this compound synthesis can vary significantly depending on the chosen method and reaction conditions. Aldol condensation reactions can have yields ranging from 40% to over 90%, depending on the optimization of the process.[1][2] Oxidation of (E)-2-octen-1-ol can also provide good yields, often exceeding 80%.

Q: How can I purify the final this compound product?

A: Common purification methods for this compound include:

  • Distillation: Vacuum distillation is often used to purify this compound, as it has a relatively high boiling point.

  • Column Chromatography: Silica gel column chromatography can be employed to separate this compound from non-volatile impurities and byproducts.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities after the reaction workup.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparison of different reaction conditions and their impact on yield.

Table 1: Aldol Condensation Yields with Different Catalysts

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaOHEthanol25465[1]
Solid Base (MgO-Al2O3)Gas Phase>175->96[2]
Acidic Ionic Liquid-20-451-6High[3]

Table 2: Biocatalytic Oxidation of (E)-2-octen-1-ol

pHSubstrate Conc. (mM)Reaction Time (h)Yield of (E)-2-octenal (%)Reference
61024~50[4]
71024~60[4]
81024~70[4]
62024~40[4]
72024~50[4]
82024~60[4]

Table 3: Effect of Co-solvents on Biotransformation Yield

Co-solvent (10%)Reaction Time (h)Concentration of (E)-2-octenal (mM)Reference
Methanol24~5.5[5]
Ethanol24~6.5[5]
2-Propanol24~7.0[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Base-Catalyzed Aldol Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium hydroxide (B78521) (1 M) in ethanol.

  • Reactant Addition: Cool the flask in an ice bath. Add hexanal to the flask. Slowly add acetaldehyde dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Oxidation of (E)-2-octen-1-ol with MnO2

  • Reaction Setup: In a round-bottom flask, dissolve (E)-2-octen-1-ol in a suitable solvent such as dichloromethane (B109758) or chloroform.

  • Oxidant Addition: Add activated manganese dioxide (MnO2) to the solution in several portions. The molar ratio of MnO2 to the alcohol is typically between 5:1 and 10:1.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the key reaction pathway and experimental workflows.

Aldol_Condensation Hexanal Hexanal Enolate Enolate of Acetaldehyde Hexanal->Enolate Nucleophilic Attack Acetaldehyde Acetaldehyde Base Base (e.g., NaOH) Acetaldehyde->Base Deprotonation Base->Enolate Aldol_Adduct 3-Hydroxyoctanal Enolate->Aldol_Adduct Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Product This compound Dehydration->Product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1. Mix Reactants (e.g., Hexanal, Acetaldehyde, Catalyst) Reaction 2. Control Reaction Conditions (Temperature, Time) Reactants->Reaction Quench 3. Quench Reaction Reaction->Quench Extraction 4. Liquid-Liquid Extraction Quench->Extraction Drying 5. Dry Organic Layer Extraction->Drying Concentration 6. Solvent Removal Drying->Concentration Distillation 7. Vacuum Distillation Concentration->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

References

Technical Support Center: 2-Octenal Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 2-Octenal during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

A1: this compound is an α,β-unsaturated aldehyde, a chemical structure known for its reactivity.[1] Its instability arises from two primary sources: the aldehyde functional group and the carbon-carbon double bond. This structure makes it susceptible to self-polymerization through pathways like free-radical reactions and anionic (Michael addition) polymerization, especially when exposed to initiators like light, heat, air (oxygen), or contaminants.[2] this compound is specifically noted to be sensitive to air and light.[3][4]

Q2: What are the visible signs of this compound polymerization?

A2: The initial sign of degradation is often a change in color, with the typically colorless liquid turning pale yellow. As polymerization proceeds, you may observe an increase in viscosity, the formation of a viscous liquid, or the appearance of a solid white or yellow precipitate.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[4][5][6] It should be kept in a tightly sealed, opaque or amber glass bottle to protect it from light and air.[2][6] For maximum stability, storing under an inert atmosphere (e.g., nitrogen or argon) is also advised.[2]

Q4: What is a polymerization inhibitor, and is one necessary for storing this compound?

A4: A polymerization inhibitor is a chemical compound added in small quantities to prevent or delay unwanted polymerization.[7] For reactive monomers like α,β-unsaturated aldehydes, using an inhibitor is crucial for extending shelf life and maintaining purity.[2][8] Common choices for storage include phenolic antioxidants like hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), or 4-methoxyphenol (B1676288) (MEHQ) at concentrations typically ranging from 100 to 1000 ppm.[2] Some commercial preparations of this compound are supplied with a stabilizer like α-tocopherol.[9]

Troubleshooting Guide

Problem: My this compound has turned yellow but is still a liquid.

  • Cause: This is likely the first sign of degradation, possibly due to minor oxidation or the very early stages of polymerization. This can be triggered by exposure to air (oxygen) or light.[2][3]

  • Solution:

    • Immediately check the seal on your container to ensure it is airtight.

    • Transfer the this compound to a clean, dry amber vial and purge the headspace with an inert gas like nitrogen or argon before sealing.

    • Store the vial at the recommended 2-8°C.[6]

    • It is highly recommended to re-analyze the purity of the material by Gas Chromatography (GC) before use to ensure it still meets your experimental requirements.

Problem: I observed a white/yellow precipitate or a significant increase in viscosity in my this compound sample.

  • Cause: This indicates that significant polymerization has occurred. The sample is likely impure and contains a mixture of monomer and polymer. This is a result of prolonged or improper storage, exposure to high temperatures, light, or a contaminated container.[2][3]

  • Solution:

    • The material is likely unsuitable for most applications. Attempting to use it may lead to inaccurate and unreliable experimental results.

    • If purification is absolutely necessary, you may attempt vacuum distillation. Crucially, add a non-volatile radical inhibitor (e.g., hydroquinone) to the flask before heating to prevent further polymerization at elevated temperatures.[2] Distill under reduced pressure to keep the temperature as low as possible.[2]

    • Always analyze the purity of the distilled product before use.

Problem: My this compound polymerizes during a reaction, even when fresh.

  • Cause: High reaction temperatures, the presence of radical initiators (e.g., peroxides), or strongly basic/acidic conditions can induce polymerization.

  • Solution:

    • Temperature Control: If possible, run the reaction at a lower temperature.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can generate radical species.[2]

    • pH Control: Avoid strongly basic or acidic conditions unless required by the reaction chemistry, as these can catalyze anionic or cationic polymerization.[2]

    • Solvent Purity: Use fresh, anhydrous, and degassed solvents to avoid contaminants that could initiate polymerization.[2]

Diagrams and Workflows

Diagram 1: Factors Leading to this compound Polymerization cluster_triggers Initiating Factors A This compound (α,β-Unsaturated Aldehyde) B Polymerization (Viscosity Increase, Precipitate) A->B leads to C Heat / High Temp. C->B D Light (UV) D->B E Air (Oxygen) E->B F Contaminants (Acids, Bases, Peroxides) F->B

Caption: Factors that can initiate the polymerization of this compound.

Diagram 2: Troubleshooting Workflow for Stored this compound start Observe this compound Sample check_appearance Is sample clear, colorless, and low viscosity? start->check_appearance is_yellow Is it yellow but still a clear liquid? check_appearance->is_yellow No action_ok Material is likely OK. Proceed with caution. Verify purity if critical. check_appearance->action_ok Yes is_viscous Is it viscous or does it have precipitate? is_yellow->is_viscous No action_remediate 1. Transfer to amber vial. 2. Purge with inert gas. 3. Store at 2-8°C. 4. Re-analyze purity (GC). is_yellow->action_remediate Yes action_discard Significant polymerization. Material is compromised. Discard or attempt vacuum distillation (with inhibitor). is_viscous->action_discard Yes

Caption: Decision workflow for handling stored this compound samples.

Quantitative Data

Inhibitor NameAbbreviationMechanism of ActionTypical Concentration (ppm)Notes
HydroquinoneHQFree-radical scavenger100 - 1000Very effective but can darken on exposure to air/light.[2][8]
Butylated HydroxytolueneBHTFree-radical scavenger100 - 500Commonly used in food and industrial applications.[10]
4-MethoxyphenolMEHQFree-radical scavenger100 - 1000Good efficiency; often preferred for distillations.[2]
tert-Butylhydroquinone (B1681946)TBHQFree-radical scavenger< 200High thermal stability; effective in oils and fats.[10][11][12]
α-Tocopherol (Vitamin E)-Free-radical scavenger100 - 500A natural antioxidant; used in some commercial grades.[9]

Experimental Protocols

Protocol 1: Stability Testing of this compound via Gas Chromatography (GC)

This protocol describes a method to evaluate the stability of this compound under different storage conditions (e.g., with and without inhibitors, at different temperatures) by monitoring the concentration of the monomer over time.

Objective: To quantify the percentage of remaining this compound monomer in a sample after a specified storage period. A decrease in monomer concentration is indicative of polymerization or degradation.

Materials:

  • This compound sample(s)

  • Selected inhibitor(s) (e.g., BHT, HQ)

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polarity column like DB-WAX or a non-polar column like DB-1)[5]

  • Microsyringe for GC injection

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the inhibitor(s) in a suitable solvent if they are solid.

    • Label amber vials for each condition (e.g., "Control - 25°C", "BHT 200ppm - 4°C", "HQ 200ppm - 4°C").

    • For inhibited samples, add the calculated amount of inhibitor stock solution to the vial and gently evaporate the solvent with a stream of nitrogen if necessary.

    • Add a precise amount (e.g., 1.0 g) of fresh this compound to each vial.

    • Purge the headspace of each vial with nitrogen or argon for 30 seconds, then immediately cap tightly.

    • Store the vials at their designated temperatures (e.g., 2-8°C and ambient temperature).

  • GC Analysis (Time Point Zero):

    • Immediately prepare a "Time 0" sample for analysis. Accurately weigh ~10 mg of the fresh this compound into a 10 mL volumetric flask and dilute to the mark with the GC solvent. This creates a ~1 mg/mL solution.

    • Set up the GC-FID method. A typical starting point for conditions could be:

      • Inlet Temperature: 250°C

      • Detector Temperature: 270°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, hold for 5 minutes. (This must be optimized for your specific column and instrument).[13]

      • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inject 1 µL of the "Time 0" sample into the GC.

    • Record the chromatogram. The major peak corresponds to the this compound monomer. Record its retention time and peak area. This area represents 100% purity at the start of the study.

  • Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):

    • At each scheduled time point, retrieve one vial from each storage condition.

    • Allow the vial to warm to room temperature before opening.

    • Prepare a sample for GC analysis in exactly the same manner as the "Time 0" sample (i.e., dilute a precisely weighed amount to the same concentration).

    • Inject the sample onto the GC using the same method.

    • Record the peak area of the this compound monomer peak.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of this compound remaining:

      • Percent Remaining = (Areat / Area0) * 100

      • Where Areat is the peak area at the test time point and Area0 is the average peak area from the "Time 0" analysis.

    • Plot the Percent Remaining vs. Time for each condition. The condition that maintains the highest percentage of monomer over time is the most stable.

    • Also, observe the chromatograms for the appearance of new, smaller peaks or a distorted baseline, which can indicate the formation of degradation products.

Diagram 3: Experimental Workflow for Stability Study prep Prepare Samples (Control, Inhibitors, Temps) t0 Analyze 'Time 0' Sample via GC-FID (Establish baseline purity) prep->t0 store Store all samples under designated conditions prep->store loop At each Time Point (e.g., 1, 2, 4 weeks) store->loop analyze_t Retrieve sample and analyze via GC-FID loop->analyze_t calc Calculate % Monomer Remaining vs. Time 0 analyze_t->calc calc->loop Continue to next time point end Compare conditions and determine optimal storage calc->end After final time point

Caption: Workflow for conducting a this compound stability study using GC.

References

Technical Support Center: Overcoming Matrix Effects in 2-Octenal GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Octenal. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound GC-MS analysis, and how do they manifest?

A1: In GC-MS analysis of this compound, matrix effects are alterations in the analytical signal caused by co-eluting compounds from the sample matrix. These effects can lead to either signal enhancement or suppression. In gas chromatography, a common phenomenon is matrix-induced signal enhancement . This occurs when non-volatile or semi-volatile matrix components coat active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner and the front of the analytical column.[1][2][3] These active sites can otherwise adsorb or cause the thermal degradation of polar analytes like this compound. By masking these sites, the matrix components can increase the efficiency of analyte transfer to the detector, resulting in a stronger signal and potentially leading to an overestimation of the analyte's concentration.[4][5] Conversely, signal suppression can also occur, although it is less common in GC-MS than in LC-MS. Suppression might happen if the matrix components interfere with the ionization of this compound in the MS source.

Q2: My this compound peak area is unexpectedly high and variable when analyzing complex samples compared to the standard in a pure solvent. What could be the cause?

A2: This is a classic sign of the matrix-induced enhancement effect.[4] The complex sample matrix likely contains compounds that are protecting the this compound from degradation or adsorption in the GC inlet.[1][3] This leads to a higher response for your analyte in the sample than in a clean solvent. Relying on a solvent-based calibration curve for quantification in such cases will lead to inaccurate, overestimated results.

Q3: How can I confirm that the issues I'm seeing are due to matrix effects?

A3: To confirm the presence of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract with the response of the same amount of this compound in a pure solvent. A significant difference in the signal intensity between the two indicates the presence of matrix effects.

Q4: What are the most effective strategies to overcome matrix effects in this compound GC-MS analysis?

A4: The most effective strategies involve compensating for or minimizing the interaction of the analyte with the matrix. The primary methods include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[6][7] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[7]

  • Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for correcting matrix effects.[6][8] A known amount of a stable isotope-labeled version of this compound (e.g., d-2-Octenal) is added to the sample before any preparation steps. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for reliable correction.[8][9]

  • Sample Preparation: Rigorous sample cleanup can remove interfering matrix components.[10][11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[6][12] However, this approach may compromise the limit of quantification if the this compound concentration is low.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the GC system are interacting with this compound.- Use a deactivated GC inlet liner and column.- Consider using analyte protectants in your standards and samples.
Non-linear Calibration Curve in Matrix Concentration-dependent matrix effects.- Employ matrix-matched calibration.- Use a stable isotope-labeled internal standard.- Dilute the samples and standards.
Inconsistent Results Between Batches Variability in the matrix composition between different sample batches.- Implement a robust sample preparation method to remove matrix components.- Use a stable isotope dilution assay for the most reliable results.
Low Analyte Recovery Loss of this compound during sample preparation or due to irreversible adsorption in the GC system.- Optimize the sample preparation procedure (e.g., pH adjustment for LLE, appropriate SPE sorbent).- Use a stable isotope-labeled internal standard to correct for recovery losses.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound Quantification
  • Prepare Blank Matrix Extract: Obtain a sample of the matrix (e.g., plasma, food homogenate) that is known to be free of this compound. Process this blank matrix using the same extraction procedure as for the unknown samples.

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Prepare Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards with a range of concentrations that bracket the expected concentration in the samples.

  • Sample Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Use the resulting regression equation to calculate the concentration of this compound in the unknown samples.

Protocol 2: Stable Isotope Dilution Assay (SIDA) for this compound
  • Prepare Internal Standard Stock Solution: Prepare a stock solution of a stable isotope-labeled this compound (e.g., d-2-Octenal) in a suitable solvent at a known concentration.

  • Spike Samples: Add a known amount of the internal standard stock solution to each unknown sample and to each calibration standard before any sample preparation steps.

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of native this compound.

  • Sample Preparation: Extract the spiked samples and calibration standards using an appropriate method (e.g., LLE or SPE).

  • GC-MS Analysis: Analyze the extracted samples and standards. The mass spectrometer should be set to monitor at least one characteristic ion for both the native this compound and the labeled internal standard.

  • Quantification: For each injection, calculate the ratio of the peak area of the native this compound to the peak area of the labeled internal standard. Construct a calibration curve by plotting this ratio against the concentration of the native this compound for the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC-MS Analysis start Start: Inaccurate or Imprecise Results check_matrix_effect Perform Matrix Effect Experiment (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Difference in Response >20% no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect Difference in Response <20% implement_correction Implement a Correction Strategy matrix_effect_present->implement_correction check_other_issues Investigate Other Potential Issues: - Instrument Performance - Sample Integrity - Standard Preparation no_matrix_effect->check_other_issues sida Stable Isotope Dilution Assay (SIDA) (Gold Standard) implement_correction->sida Highest Accuracy mmc Matrix-Matched Calibration implement_correction->mmc Good Accuracy sample_prep Optimize Sample Preparation (e.g., SPE, LLE) implement_correction->sample_prep Reduces Interference dilution Sample Dilution implement_correction->dilution Simple but may lose sensitivity revalidate Re-validate Method sida->revalidate mmc->revalidate sample_prep->revalidate dilution->revalidate

Caption: A decision tree for troubleshooting matrix effects in this compound GC-MS analysis.

SIDA_Workflow Stable Isotope Dilution Assay (SIDA) Workflow start Start: Sample and Calibration Standards add_is Add Known Amount of Stable Isotope-Labeled This compound (IS) start->add_is sample_prep Sample Preparation (e.g., Extraction, Cleanup) add_is->sample_prep gc_ms_analysis GC-MS Analysis (Monitor ions for both analyte and IS) sample_prep->gc_ms_analysis calculate_ratio Calculate Peak Area Ratio (Analyte / IS) gc_ms_analysis->calculate_ratio calibration_curve Construct Calibration Curve (Ratio vs. Concentration) calculate_ratio->calibration_curve quantify Quantify this compound in Unknown Samples calibration_curve->quantify

Caption: A workflow diagram for the Stable Isotope Dilution Assay (SIDA).

References

Technical Support Center: Optimizing 2-Octenal Concentration for Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Octenal for its antifungal properties. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a promising antifungal agent?

This compound is a naturally occurring aldehyde found in various plants and essential oils. It has demonstrated significant antifungal activity against a range of pathogenic and spoilage fungi. Its appeal as an antifungal agent stems from its natural origin, biodegradability, and a multi-target mechanism of action that may reduce the likelihood of resistance development.

Q2: What is the primary mechanism of action of this compound against fungi?

The antifungal action of this compound is multifaceted. Evidence suggests that it primarily disrupts the integrity of the fungal cell membrane and interferes with mitochondrial function. This leads to a cascade of detrimental effects, including:

  • Increased Cell Membrane Permeability: this compound damages the fungal cell membrane, leading to the leakage of essential intracellular components.

  • Mitochondrial Dysfunction: It disrupts the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an accumulation of reactive oxygen species (ROS).[1][2] This oxidative stress further damages cellular components.

  • Inhibition of Key Enzymes: this compound has been shown to inhibit enzymes crucial for fungal metabolism, such as phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), succinate (B1194679) dehydrogenase (SDH), and malate (B86768) dehydrogenase (MDH).[1][2][3]

  • Disruption of Ergosterol Biosynthesis: It can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its integrity.

Q3: What are the typical effective concentrations of this compound against common fungi?

The effective concentration of this compound, expressed as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), varies depending on the fungal species. The following tables summarize reported values.

Data Presentation

Table 1: Antifungal Efficacy of (E)-2-Octenal Against Various Fungi

Fungal SpeciesMICMFCReference
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[1]
Neofusicoccum parvum0.4 - 1.6 µL/mL-[2]
Trichophyton mentagrophytes<1.9 - 125 µg/mL-[4]
Microsporum canis<1.9 - 125 µg/mL-[4]
Candida spp.No activity observed-[4]

Table 2: Antifungal Efficacy of (E)-2-Octenal/β-Cyclodextrin Inclusion Complex Against Penicillium italicum

Fungal SpeciesMIC (mg/mL)MFC (mg/mL)Reference
Penicillium italicum XX52.008.00[5]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guidance for common issues.

Troubleshooting Guide

Q4: I am observing inconsistent MIC/MFC results for this compound. What could be the cause?

Inconsistent results can arise from several factors, particularly due to the volatile and hydrophobic nature of this compound.

  • Volatility: this compound can evaporate from the experimental setup, leading to a decrease in its effective concentration over time.

    • Solution: Ensure that microplates are sealed properly with adhesive films. When working with agar-based assays, ensure the petri dishes are well-sealed.

  • Hydrophobicity: this compound has low water solubility, which can lead to poor dispersion in aqueous culture media and inaccurate concentration gradients.

    • Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in the culture medium. Ensure the final DMSO concentration is not inhibitory to the fungus. Alternatively, consider using a carrier molecule like β-cyclodextrin to enhance solubility and stability.[5]

  • Media Variability: The composition of the culture medium can influence the activity of this compound.

    • Solution: Use a standardized, recommended medium for antifungal susceptibility testing, such as RPMI 1640. Be mindful of lot-to-lot variability of the medium and always include quality control strains.[6]

  • Trailing Growth: Some fungi may exhibit trailing growth (reduced but persistent growth over a range of concentrations), making the MIC endpoint difficult to determine.

    • Solution: For fungistatic agents like this compound, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a microplate reader can help standardize this measurement.[6]

Q5: How can I prepare a stable and effective solution of this compound for my experiments?

Due to its hydrophobicity, a stock solution of this compound should be prepared in an appropriate organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Working Solution Preparation: Serially dilute the stock solution in the desired culture medium (e.g., RPMI 1640) to achieve the final test concentrations. It is crucial to ensure that the final concentration of DMSO in the working solutions is low (typically ≤1%) to avoid any solvent-induced toxicity to the fungal cells.

  • Solubility Enhancement (Optional): To improve solubility and stability, consider preparing an inclusion complex of this compound with β-cyclodextrin.[5]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to the appropriate density

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to obtain a range of desired concentrations.

  • Prepare Fungal Inoculum: From a fresh culture, prepare a fungal suspension in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Inoculate the Plate: Dilute the adjusted fungal inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells. Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Incubation: Seal the plate and incubate at the optimal temperature for the specific fungus for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Determine MFC: To determine the MFC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an SDA plate. Incubate the plates at the optimal temperature until growth is visible in the control. The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Protocol 2: Assessment of Fungal Cell Membrane Integrity

This protocol uses propidium (B1200493) iodide (PI) staining to assess membrane damage.

Materials:

  • Fungal cells treated with this compound (at MIC and supra-MIC concentrations)

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat Fungal Cells: Incubate fungal cells with different concentrations of this compound for a specified period. Include an untreated control.

  • Harvest and Wash: Harvest the fungal cells by centrifugation and wash them twice with PBS.

  • Stain with PI: Resuspend the cells in PBS and add PI to a final concentration of 2 µg/mL.

  • Incubate: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analyze: Analyze the cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer. Cells with compromised membrane integrity will show red fluorescence.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Fungal cells treated with this compound

  • DCFH-DA stock solution

  • PBS

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Treat Fungal Cells: Treat fungal cells with various concentrations of this compound for the desired time.

  • Load with DCFH-DA: Harvest and wash the cells with PBS. Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate in the dark for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with PBS to remove excess probe.

  • Measure Fluorescence: Resuspend the cells in PBS and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm), or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Logical Workflow for Antifungal Efficacy Testing

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Serial Dilution of this compound in 96-well plate A->D B Prepare Fungal Inoculum (0.5 McFarland) E Inoculate Plate with Fungal Suspension B->E C Prepare Culture Medium (e.g., RPMI 1640) C->D D->E F Incubate at Optimal Temperature (24-48h) E->F G Determine MIC (Visual/OD Reading) F->G H Plate on Agar from Clear Wells G->H I Determine MFC (No Growth on Agar) H->I

Caption: Workflow for determining the MIC and MFC of this compound.

Proposed Signaling Pathway for this compound Antifungal Activity

Antifungal_Mechanism cluster_entry Cellular Interaction cluster_effects Primary Effects cluster_downstream Downstream Consequences A This compound B Fungal Cell Membrane A->B Interacts with E Mitochondrial Dysfunction A->E Enters cell and targets C Membrane Damage & Increased Permeability B->C D Ergosterol Biosynthesis Inhibition B->D F Leakage of Intracellular Components C->F D->C G Inhibition of TCA Cycle Enzymes (SDH, MDH) E->G H Decreased Glycolysis Enzyme Activity (PFK, PK) E->H I Reduced ATP Synthesis E->I J Increased ROS Production (Oxidative Stress) E->J K Fungal Cell Death F->K I->K J->K

References

Technical Support Center: Analysis of 2-Octenal Degradation Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation products of 2-octenal (B7820987) under various oxidative stress conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem / QuestionPossible CausesRecommended Solutions
No or low recovery of this compound and its degradation products. - Inefficient extraction: The solvent system may not be optimal for the polarity of the analytes. - Analyte instability: Aldehydes are reactive and can degrade during sample preparation and storage. - Adsorption to surfaces: Analytes may adsorb to glassware or plasticware.- Optimize extraction solvent: Test a range of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate). - Work quickly and at low temperatures: Minimize sample handling time and keep samples on ice or at 4°C. - Use silanized glassware: This minimizes active sites for adsorption. - Add an antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent further oxidation.
Poor chromatographic peak shape (e.g., tailing, broad peaks) for aldehydes in GC-MS. - High polarity of aldehydes: Aldehydes can interact with active sites in the GC inlet and column. - Thermal degradation: Aldehydes can degrade in the hot injector.- Derivatization: Convert aldehydes to more stable and less polar derivatives, such as oximes with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride).[1][2] - Use a deactivated inlet liner and GC column: This reduces active sites. - Optimize injection temperature: Use the lowest possible temperature that allows for efficient volatilization.
Signal suppression or enhancement in LC-MS analysis (Matrix Effects). - Co-eluting matrix components: Other compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source.[3][4]- Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the samples.[4] - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[3] - Optimize chromatographic separation: Ensure baseline separation of analytes from major matrix components.
Inconsistent results with the TBARS assay. - Lack of specificity: The TBARS assay is not specific for malondialdehyde (MDA) and can react with other aldehydes and compounds in the sample matrix.[5][6] - Interference from sample components: Sugars and certain medications can interfere with the colorimetric reaction.[6][7][8] - Non-linear baseline: Complex biological samples can produce a high and non-linear baseline, making accurate quantification difficult.[9]- Use a more specific method: Whenever possible, use chromatographic methods like HPLC-MS or GC-MS for aldehyde quantification. - Run appropriate blanks: Include blanks that contain all sample components except the lipid source to account for background absorbance. - Use a standard addition method: This can help to correct for matrix interference. - HPLC-based TBARS: If using the TBARS assay, couple it with HPLC to separate the MDA-TBA adduct from other interfering substances.[5][6]
Artifact formation during derivatization. - Presence of water: Silylation reagents are sensitive to moisture, which can lead to reagent degradation and incomplete derivatization. - Tautomerization of aldehydes: Aldehydes with α-hydrogens can form enols, which may react with silylation reagents to produce unexpected derivatives.[10]- Ensure all solvents and samples are anhydrous: Use dry solvents and consider a lyophilization step for aqueous samples before derivatization.[11] - Use a two-step derivatization: Perform methoximation prior to silylation to protect the carbonyl group and prevent tautomerization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under ozonolysis?

A1: The primary degradation products of (E)-2-octenal initiated by ozone (O₃) are glyoxal (B1671930) and hexanal.[12]

Q2: How does the Fenton reaction degrade this compound?

A2: The Fenton reaction generates highly reactive hydroxyl radicals (•OH) which can attack the double bond and the aldehyde group of this compound.[13] While specific product identification for this compound is not extensively detailed in the provided search results, the reaction would likely lead to the formation of smaller aldehydes, carboxylic acids, and hydroxylated derivatives through radical-initiated oxidation pathways.

Q3: What is the effect of UV irradiation on this compound?

A3: UV irradiation, especially in the presence of photosensitizers, can lead to the formation of singlet oxygen (¹O₂) and hydroxyl radicals. Singlet oxygen can react with the double bond of this compound via an ene reaction to form allylic hydroperoxides.[14][15] These hydroperoxides are unstable and can further decompose into a variety of smaller carbonyl compounds and other oxidation products.

Q4: Why is derivatization often necessary for the analysis of this compound and its degradation products?

A4: Derivatization is often employed for several reasons:

  • To improve volatility and thermal stability for GC analysis: Aldehydes can be polar and thermally labile, leading to poor chromatographic performance. Derivatization converts them into more stable and volatile compounds.[1]

  • To enhance detection sensitivity: Derivatizing agents can introduce moieties that are more easily ionized in a mass spectrometer or have stronger chromophores for UV detection.[1][2]

  • To improve chromatographic separation: Derivatization can alter the polarity of analytes, leading to better separation from matrix components.[1]

Q5: What are the advantages of using PFBHA for derivatization in GC-MS analysis of aldehydes?

A5: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a popular derivatizing agent for aldehydes for GC-MS analysis due to several advantages:

  • The resulting oxime derivatives are stable and volatile.[16]

  • The pentafluorobenzyl group is highly electronegative, which makes the derivatives suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry.[17]

  • The reaction is highly specific for carbonyl compounds.[1]

Q6: What is a suitable alternative to PFBHA for HPLC analysis of aldehydes?

A6: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for the analysis of aldehydes and ketones by HPLC with UV detection. The resulting DNPH-hydrazone derivatives are stable and have a strong chromophore, allowing for sensitive detection at around 360 nm.[18][19]

Quantitative Data

The following tables summarize quantitative data on the formation of this compound and related degradation products under different oxidative conditions.

Table 1: Molar Yields of Primary Products from the Ozonolysis of (E)-2-Octenal

PrecursorProductMolar Yield (%)Reference
(E)-2-OctenalGlyoxal41 ± 3[12]
(E)-2-OctenalHexanal39 ± 3[12]

Table 2: Formation of Aldehydes in Oxidized Sunflower Oil

CompoundConcentration Range (ppm)Analytical MethodReference
Hexanal< 1 - > 5Fast GC-MS[20]
PentanalNot specifiedFast GC-MS[20]
This compoundNot specifiedFast GC-MS[20]

(Note: Specific concentrations of pentanal and this compound were not provided in the source material, but they were identified as important oxidation products.)

Experimental Protocols

Protocol 1: Analysis of this compound and Other Aldehydes in an Oxidized Lipid Matrix by GC-MS after PFBHA Derivatization

This protocol is adapted from methodologies for analyzing aldehydes in various matrices.[21][22]

1. Sample Preparation and Extraction: a. To 1 g of the oxidized lipid sample, add 5 mL of hexane and 1 mL of an internal standard solution (e.g., d9-(E)-2-octenal in hexane). b. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. c. Carefully transfer the hexane layer to a clean vial.

2. Derivatization: a. To the hexane extract, add 1 mL of a 10 mg/mL PFBHA solution in water. b. Adjust the pH to 4-6 with a suitable buffer. c. Vortex vigorously for 30 minutes at room temperature to facilitate the reaction at the interface. d. Separate the organic layer and dry it over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
  • Injector Temperature: 250°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Analysis of Aldehydes by HPLC-UV after DNPH Derivatization

This protocol is based on standard methods for the analysis of DNPH-derivatized carbonyls.[23][24][25]

1. Sample Preparation and Derivatization: a. For aqueous samples, pass a known volume through a DNPH-coated silica (B1680970) gel cartridge. b. Elute the cartridge with 5 mL of acetonitrile (B52724). c. For non-aqueous samples, dissolve a known amount in acetonitrile and add an excess of acidic DNPH solution. Allow the reaction to proceed for at least 1 hour in the dark.

2. HPLC-UV Analysis:

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • A: Water
  • B: Acetonitrile
  • Gradient Program:
  • Start with 40% B, hold for 5 minutes.
  • Linearly increase to 90% B over 15 minutes.
  • Hold at 90% B for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV detector at 360 nm.
  • Injection Volume: 20 µL.

Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH (Propagation) Alkoxyl_Radical Alkoxyl Radical (LO•) Lipid_Hydroperoxide->Alkoxyl_Radical Decomposition (e.g., Fe2+) Octenal This compound Alkoxyl_Radical->Octenal β-scission Other_Aldehydes Other Aldehydes (e.g., Hexanal, MDA) Alkoxyl_Radical->Other_Aldehydes β-scission Degradation_Products Further Degradation Products Octenal->Degradation_Products Further Oxidation Other_Aldehydes->Degradation_Products Further Oxidation Initiator Initiator->PUFA Initiation (e.g., •OH)

Caption: Lipid Peroxidation Pathway Leading to this compound Formation.

Experimental_Workflow Start Start: Oxidized Sample Extraction Solvent Extraction (with Internal Standard) Start->Extraction Derivatization Derivatization (e.g., PFBHA or DNPH) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS Volatile Analytes HPLC HPLC-UV/MS Analysis->HPLC Less Volatile Analytes DataProcessing Data Processing (Quantification) GCMS->DataProcessing HPLC->DataProcessing End End: Results DataProcessing->End

Caption: General Experimental Workflow for Aldehyde Analysis.

References

Technical Support Center: Enhancing the Solubility of 2-Octenal for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information and troubleshooting guidance for working with 2-Octenal, a hydrophobic compound that presents solubility challenges in aqueous-based biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is an alpha,beta-unsaturated aldehyde found in various plants and essential oils. It is recognized for its potential biological activities, including antifungal properties. However, its hydrophobic nature leads to poor solubility in water and aqueous buffers commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental outcomes.

Q2: What are the initial steps for dissolving this compound for a biological experiment?

A2: The recommended initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. This stock solution can then be serially diluted to the final desired concentration in your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is minimal to avoid off-target effects on your biological system.

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?

A3: The tolerance to DMSO can vary between cell lines. However, a final concentration of 0.5% (v/v) DMSO is widely considered safe for most cell-based assays. For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v)[1]. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: My this compound solution precipitates when I add it to my cell culture medium. What can I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, try the following:

  • Slower Addition: Add the DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling.

  • Intermediate Dilution: First, dilute your concentrated DMSO stock to a lower concentration with your cell culture medium before adding it to the final culture volume.

  • Reduce Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try working with a lower final concentration.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using organic solvents?

A5: Yes, several methods can improve the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes and the use of surfactants to create micellar formulations. These methods can provide a more stable and bioavailable solution of this compound in your aqueous assay system.

Data Presentation: Solubility of this compound

SolventSolubilityRemarks
WaterSlightly soluble / Not miscible[2][3][4]Estimated at ~0.613 g/L.
EthanolSoluble[2][5]Quantitative data not specified.
DMSOSolubleA common solvent for creating stock solutions of hydrophobic compounds. Quantitative data not specified.
ChloroformSoluble[3]
MethanolSlightly Soluble[3]
Fixed OilsSoluble[2][4]

Experimental Protocols

Here are detailed methodologies for three common approaches to enhance the solubility of this compound for biological assays.

Protocol 1: Solubilization using DMSO

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in cell culture assays.

Materials:

  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM):

    • In a sterile microcentrifuge tube, add the desired amount of this compound.

    • Add the calculated volume of anhydrous, sterile DMSO to achieve a 100 mM stock solution.

    • Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication or warming to 37°C can aid dissolution[6].

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Determine the final concentrations of this compound needed for your experiment.

    • Calculate the volume of the 100 mM stock solution required for each final concentration.

    • Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise to prevent precipitation[6].

    • Mix thoroughly before adding to your cells.

  • Prepare Vehicle Control:

    • Prepare a control solution containing the same final concentration of DMSO as your highest this compound concentration, but without the compound.

Protocol 2: Solubilization using β-Cyclodextrin Inclusion Complexation

This method involves encapsulating this compound within the hydrophobic cavity of β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare a Saturated Aqueous Solution of β-Cyclodextrin:

    • Add an excess amount of β-cyclodextrin to deionized water in a beaker.

    • Stir the solution vigorously at room temperature for 24 hours to ensure saturation.

    • Filter the solution to remove the undissolved β-cyclodextrin.

  • Form the Inclusion Complex:

    • Dissolve this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of this compound to the saturated β-cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 48 hours to allow for the formation of the inclusion complex.

  • Isolate the Inclusion Complex:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the this compound/β-cyclodextrin inclusion complex.

    • The encapsulation efficiency and loading content of the resulting complex can be determined using appropriate analytical techniques. A previously reported study achieved an encapsulation efficiency of 45.61% and a loading content of 2.97%[6].

Protocol 3: Solubilization using Micelle Formation with Tween 80

This protocol describes the preparation of a micellar formulation of this compound using the non-ionic surfactant Tween 80.

Materials:

  • This compound

  • Tween 80

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the Surfactant-Compound Mixture:

    • In a glass vial, weigh the desired amount of this compound.

    • Add Tween 80 to the vial. The ratio of surfactant to compound may need to be optimized, but a starting point could be a 10:1 (w/w) ratio of Tween 80 to this compound.

    • Mix thoroughly by vortexing to ensure a homogenous mixture.

  • Form the Micelles (Thin-film Hydration Method):

    • Add a small amount of a volatile organic solvent (e.g., ethanol) to the mixture to ensure complete dissolution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven to form a thin film on the wall of the vial.

    • Hydrate the thin film by adding pre-warmed (37°C) PBS or your desired aqueous buffer.

    • Vortex or sonicate the mixture until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.

  • Characterization (Optional but Recommended):

    • The size and polydispersity index of the micelles can be determined using dynamic light scattering (DLS).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Immediate precipitation upon dilution in aqueous buffer. The concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out".- Reduce the final concentration of this compound.- Add the DMSO stock solution to the pre-warmed aqueous buffer slowly while vortexing.- Prepare an intermediate dilution in the aqueous buffer.
Cloudiness or precipitation in cell culture media over time. This compound may be unstable in the aqueous environment of the cell culture medium. As an α,β-unsaturated aldehyde, this compound is an electrophile and can react with nucleophilic components in the media, such as amino acids (e.g., cysteine, histidine, lysine) in serum proteins[5].- Prepare fresh working solutions immediately before use.- Consider using a serum-free medium if compatible with your cell line to reduce the concentration of reactive nucleophiles.- Use a more stable formulation, such as a cyclodextrin (B1172386) inclusion complex or a micellar formulation.
Inconsistent or lower-than-expected biological activity. The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation or degradation.- Visually inspect your working solutions for any signs of precipitation before adding them to your assay.- Perform a solubility test in your specific assay medium to determine the maximum soluble concentration.- Use one of the enhanced solubility methods described above (cyclodextrins or micelles) to improve bioavailability.
Vehicle (DMSO) control shows unexpected biological effects. The final DMSO concentration is too high for the specific cell line or assay, leading to cytotoxicity or other off-target effects.- Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific experimental setup.- Reduce the final DMSO concentration to the lowest possible level, ideally ≤ 0.1%[1].

Visualizations

Experimental Workflow for Enhancing this compound Solubility

G cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_solutions Resulting Formulations cluster_assay Application in Biological Assay start This compound Powder DMSO Method 1: Dissolve in DMSO start->DMSO Choose Method Cyclodextrin Method 2: Form Inclusion Complex with β-Cyclodextrin start->Cyclodextrin Choose Method Micelle Method 3: Form Micelles with Tween 80 start->Micelle Choose Method Stock_DMSO Concentrated Stock Solution DMSO->Stock_DMSO Stock_CD Powdered Inclusion Complex Cyclodextrin->Stock_CD Stock_Micelle Aqueous Micellar Solution Micelle->Stock_Micelle Assay Dilute to Final Concentration in Aqueous Assay Medium Stock_DMSO->Assay Stock_CD->Assay Stock_Micelle->Assay

Caption: Workflow for solubilizing this compound for biological assays.

Putative Signaling Pathway of this compound-Induced Oxidative Stress

As an α,β-unsaturated aldehyde, this compound is expected to induce cellular oxidative stress and activate downstream signaling pathways similar to other reactive aldehydes like 4-hydroxy-2-nonenal (HNE). This diagram illustrates the putative mechanism.

G Octenal This compound ROS Increased Reactive Oxygen Species (ROS) Octenal->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues IKK IKK Complex ROS->IKK Activates MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, GSTs) ARE->Antioxidant_Genes Activates Transcription IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates to Nucleus and Activates Transcription MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPK MAPKK->p38_JNK Phosphorylates Cellular_Response Cellular Stress Response (Apoptosis, Inflammation) p38_JNK->Cellular_Response Mediates

Caption: Putative signaling pathways activated by this compound-induced oxidative stress.

References

Troubleshooting poor resolution of 2-Octenal in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of 2-Octenal. The following troubleshooting guides and frequently asked questions (FAQs) address common problems related to poor resolution and peak shape.

Troubleshooting Guide: Poor Resolution of this compound

Poor resolution in the chromatography of this compound can manifest as overlapping peaks, broad peaks, or peak tailing. This guide provides a systematic approach to diagnose and resolve these issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Initial Assessment: Nature of the Resolution Problem

Start by examining the chromatogram to identify the specific type of resolution issue.

  • Co-eluting or Overlapping Peaks: Peaks are not adequately separated from each other.

  • Peak Tailing: The peak is asymmetrical, with a drawn-out tail.[1] This is a common issue with polar analytes like aldehydes which can interact with active sites in the chromatographic system.[1]

  • Peak Fronting: The peak is asymmetrical with a leading edge that is less steep than the trailing edge. This can be caused by column overload or poor sample solubility.

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting poor resolution of this compound.

Troubleshooting_Poor_Resolution Troubleshooting Workflow for Poor this compound Resolution cluster_0 Problem Identification cluster_1 HPLC Troubleshooting cluster_2 GC Troubleshooting cluster_3 Final Steps start Poor this compound Resolution problem_type Identify Problem Type: - Co-elution - Peak Tailing - Peak Broadening start->problem_type hplc_check HPLC Analysis? problem_type->hplc_check Is it HPLC? gc_check GC Analysis? problem_type->gc_check Is it GC? mobile_phase Optimize Mobile Phase: - Adjust Organic Solvent % - Change Organic Solvent - Modify pH hplc_check->mobile_phase Yes hplc_check->gc_check column_hplc Evaluate Column: - Check for Degradation - Use End-capped Column - Consider Different Stationary Phase mobile_phase->column_hplc temp_hplc Adjust Temperature column_hplc->temp_hplc derivatization_hplc Consider Derivatization (e.g., DNPH) temp_hplc->derivatization_hplc resolution_ok Resolution Acceptable? derivatization_hplc->resolution_ok temp_program Optimize Temperature Program: - Adjust Ramp Rate - Modify Initial/Final Temperatures gc_check->temp_program Yes column_gc Evaluate Column: - Check for Bleed/Contamination - Select Appropriate Polarity - Trim Inlet End temp_program->column_gc inlet Check Inlet Conditions: - Liner Deactivation - Injection Temperature - Split/Splitless Parameters column_gc->inlet derivatization_gc Consider Derivatization inlet->derivatization_gc derivatization_gc->resolution_ok end End Troubleshooting resolution_ok->end Yes reassess Re-evaluate Problem resolution_ok->reassess No reassess->problem_type

Caption: Troubleshooting workflow for poor resolution of this compound.

Frequently Asked Questions (FAQs)

HPLC Analysis of this compound

Q1: My this compound peak is tailing in reversed-phase HPLC. What is the likely cause and how can I fix it?

A1: Peak tailing for polar compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[2]

Solutions:

  • Use an End-Capped Column: Select a column where the residual silanol groups are chemically deactivated (end-capped).

  • Modify Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or phosphoric acid additive) can suppress the ionization of silanol groups, reducing secondary interactions.

  • Consider a Different Stationary Phase: A column with a different stationary phase, such as a polymer-based column, may exhibit fewer secondary interactions.

Q2: I am not getting enough separation between this compound and other components in my sample. How can I improve resolution?

A2: Improving resolution in HPLC often involves adjusting the mobile phase composition to influence selectivity.

Solutions:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve the separation of closely eluting peaks.[3]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

  • Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, can be effective for separating components with a wide range of polarities.[4]

Q3: Can derivatization help with the HPLC analysis of this compound?

A3: Yes, derivatization can significantly improve the HPLC analysis of aldehydes. Derivatizing this compound with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a more stable, less volatile derivative with a strong UV chromophore, enhancing detection and often improving chromatographic peak shape.[5][6] This is a common strategy for the analysis of carbonyl compounds in various matrices.[7]

GC Analysis of this compound

Q4: I am observing peak tailing for this compound in my GC analysis. What should I investigate?

A4: Peak tailing in GC for active compounds like this compound can be caused by interactions with active sites in the inlet or column, or by issues with the gas flow path.[1]

Solutions:

  • Inlet Maintenance: Ensure the inlet liner is deactivated and clean. Replace the liner if it is contaminated.

  • Column Conditioning and Care: Condition the column according to the manufacturer's instructions to remove any residual impurities. If the column is old, it may have become active; trimming a small portion from the inlet end can sometimes resolve the issue.

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow and lead to poor peak shape.

Q5: How does the choice of GC column stationary phase affect the resolution of this compound?

A5: The stationary phase's polarity is a critical factor in achieving good resolution in GC. For a moderately polar compound like this compound, a mid-polarity stationary phase is often a good starting point.

  • Non-polar phases (e.g., 5% phenyl-methylpolysiloxane) separate compounds primarily by boiling point.

  • Mid-polarity to polar phases (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functionalities) will exhibit stronger interactions with the aldehyde group of this compound, leading to increased retention and potentially better separation from non-polar matrix components.[8] Matching the polarity of the stationary phase to the analyte is key for good separation.[8]

Q6: My retention times for this compound are not reproducible in GC. What could be the cause?

A6: Irreproducible retention times in GC can be caused by several factors:

  • Flow Rate Fluctuations: Check the carrier gas supply and ensure the flow rate is stable.

  • Temperature Variations: Ensure the oven temperature is stable and the temperature program is consistent between runs.

  • Leaks: Leaks in the septum or fittings can lead to pressure and flow fluctuations.

  • Column Contamination: Buildup of non-volatile residues on the column can alter its properties and affect retention times.

Quantitative Data and Experimental Protocols

Table 1: Effect of Mobile Phase Composition on this compound Resolution in HPLC

The following table illustrates the expected impact of varying the acetonitrile content in the mobile phase on the retention time, peak width, and resolution of this compound from a closely eluting impurity in a reversed-phase HPLC system.

Acetonitrile (%)Water (%)Retention Time (min)Peak Width (min)Resolution (Rs)
60403.50.151.2
55454.80.181.8
50506.20.222.5

Note: Data are representative and will vary depending on the specific column, instrument, and other experimental conditions.

Table 2: Influence of GC Oven Temperature Program on this compound Analysis

This table shows how different GC oven temperature programs can affect the retention time and peak width of this compound.

Initial Temp (°C)Ramp Rate (°C/min)Final Temp (°C)Retention Time (min)Peak Width (sec)
50102508.512
60152507.210
70202506.18

Note: Data are representative and will vary based on the column dimensions, carrier gas flow rate, and other GC parameters.

Experimental Protocol 1: HPLC-UV Analysis of this compound after DNPH Derivatization

This protocol is based on established methods for the analysis of aldehydes.[5][7]

  • Sample Preparation and Derivatization:

    • For liquid samples, mix a known volume with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

    • For air samples, draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge.

    • Allow the derivatization reaction to proceed at room temperature for at least one hour.

    • Elute the DNPH derivatives from the cartridge with acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 360 nm

    • Injection Volume: 10 µL

Experimental Protocol 2: GC-FID Analysis of this compound

This protocol provides a general method for the analysis of volatile aldehydes.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., methanol, hexane). For complex matrices, a headspace or solid-phase microextraction (SPME) approach may be necessary to isolate the volatile components.[9]

  • GC-FID Conditions:

    • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 50% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationship between common chromatographic problems and their potential causes for this compound analysis.

Troubleshooting_Logic Logical Relationships in Troubleshooting this compound Analysis cluster_problem Observed Problem cluster_cause Potential Causes peak_tailing Peak Tailing active_sites Active Sites (Silanols, Inlet Liner) peak_tailing->active_sites column_degradation Column Degradation (Contamination, Bleed) peak_tailing->column_degradation poor_resolution Poor Resolution mobile_phase_issue Suboptimal Mobile Phase (pH, Composition) poor_resolution->mobile_phase_issue poor_resolution->column_degradation temp_issue Incorrect Temperature (Oven, Column) poor_resolution->temp_issue broad_peaks Broad Peaks broad_peaks->column_degradation broad_peaks->temp_issue flow_path_issue Flow Path Issues (Leaks, Dead Volume) broad_peaks->flow_path_issue

Caption: Common problems and their potential causes in this compound chromatography.

References

Technical Support Center: Controlling 2-Octenal Volatility in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to control the volatility of 2-Octenal in experimental settings. Find troubleshooting guidance and frequently asked questions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered when working with the volatile compound this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent experimental results Loss of this compound due to evaporation from open or poorly sealed containers.- Work in a well-ventilated fume hood. - Use sealed containers (e.g., screw-cap vials with septa). - Prepare solutions fresh before each experiment. - Minimize headspace in storage containers.
Difficulty maintaining a stable concentration of this compound in solution High vapor pressure of this compound leads to rapid evaporation, altering the concentration over time.- Lower the experimental temperature. - Use a temperature-controlled chamber or water bath. - Prepare a stock solution in a low-volatility solvent and make dilutions immediately before use.
Contamination of adjacent experiments or lab space High volatility of this compound can lead to cross-contamination.- Isolate experiments involving this compound. - Use dedicated glassware and equipment. - Employ a closed experimental system with vapor traps.
Inaccurate quantification of this compound Loss of analyte during sample preparation and analysis.- Use gas-tight syringes for all transfers. - Keep samples chilled during preparation. - Employ analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that contribute to its volatility?

A1: this compound is a volatile organic compound (VOC) with a relatively high vapor pressure and a low boiling point, which are the primary contributors to its tendency to evaporate quickly at room temperature.[1][2][3] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [4]
Boiling Point 84-86 °C at 19 mmHg[3][4]
Vapor Pressure 0.552 - 0.59 mmHg at 25 °C[1][2][3]
Flash Point 68.33 °C (155 °F)[3]
Solubility Slightly soluble in water; soluble in alcohol and most fixed oils.[2][4][5]

Q2: How should I store this compound to minimize degradation and loss?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7][8][9] For long-term storage, refrigeration at 2-8°C is recommended.[5][8] It is also sensitive to air, so storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]

Q3: What experimental setups can be used to control the atmospheric concentration of this compound?

A3: A dynamic headspace system or a flow-through chamber can be employed to maintain a constant concentration of this compound.[10][11] This involves generating a controlled flow of an inert gas (like nitrogen) that passes through a temperature-controlled reservoir containing this compound, and then into the experimental chamber. The concentration can be adjusted by altering the gas flow rate or the temperature of the reservoir.

Q4: Are there any chemical methods to trap or "scavenge" volatile this compound?

A4: Yes, chemical trapping methods can be effective. One common technique is to use a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form a stable, non-volatile product that can be quantified using techniques like HPLC.[12] Another approach is to use a bisulfite extraction protocol to selectively remove aldehydes from a mixture.[13] Primary amines can also be used to scavenge toxic aldehydes.[14]

Q5: What analytical techniques are best for monitoring the concentration of this compound in my experiments?

A5: For real-time monitoring of volatile compounds like this compound, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive option.[15][16] For discrete measurements, headspace gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method.[17][18] High-performance liquid chromatography (HPLC) can also be used, particularly after derivatization with an agent like DNPH.[12][19]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Standard Solution

  • Materials : this compound, high-purity solvent (e.g., ethanol (B145695) or a low-volatility oil), gas-tight syringe, volumetric flasks, analytical balance.

  • Procedure :

    • Work in a fume hood.

    • Equilibrate all materials to the desired experimental temperature.

    • Using a gas-tight syringe, accurately measure the required volume of this compound.

    • Dispense the this compound into a volumetric flask containing the solvent.

    • Immediately cap the flask and mix thoroughly.

    • Store the stock solution in a tightly sealed container at 2-8°C.

    • Prepare working dilutions from the stock solution immediately before each experiment.

Protocol 2: Dynamic Headspace System for Controlled Exposure to this compound Vapor

  • Materials : Inert gas source (e.g., nitrogen cylinder with a regulator), mass flow controller, temperature-controlled water bath, sparging flask (bubbler), heated transfer lines, experimental chamber, exhaust with a vapor trap.

  • Procedure :

    • Place pure this compound in the sparging flask and place the flask in the temperature-controlled water bath.

    • Connect the inert gas source to the sparging flask via the mass flow controller.

    • Connect the outlet of the sparging flask to the experimental chamber using heated transfer lines to prevent condensation.

    • Set the desired gas flow rate and water bath temperature to control the concentration of this compound in the gas stream.

    • Vent the exhaust from the experimental chamber through a vapor trap (e.g., activated charcoal or a DNPH-coated silica (B1680970) cartridge) to capture residual this compound.

Visualizations

Experimental_Workflow_for_Controlling_2_Octenal_Volatility cluster_preparation Solution Preparation cluster_experiment Experimental Setup cluster_analysis Analysis prep_start Start: Prepare Stock Solution prep_store Store Stock Solution (2-8°C, Sealed) prep_start->prep_store prep_dilute Prepare Working Dilution prep_store->prep_dilute exp_setup Introduce Solution to Closed System prep_dilute->exp_setup exp_control Maintain Temperature Control exp_setup->exp_control exp_run Run Experiment exp_control->exp_run ana_sample Collect Sample (Gas-tight syringe) exp_run->ana_sample ana_headspace Headspace GC-MS Analysis ana_sample->ana_headspace ana_data Data Acquisition ana_headspace->ana_data

Caption: Workflow for preparing and using this compound solutions while minimizing volatility.

Dynamic_Headspace_System cluster_gas_flow Gas Flow Control cluster_vapor_generation Vapor Generation cluster_exposure Exposure and Trapping gas_source Inert Gas Source (N2) mass_flow Mass Flow Controller gas_source->mass_flow sparger Sparging Flask with this compound mass_flow->sparger Controlled Gas Flow water_bath Temperature-Controlled Water Bath water_bath->sparger controls temp transfer_line Heated Transfer Line sparger->transfer_line Saturated Vapor exp_chamber Experimental Chamber transfer_line->exp_chamber vapor_trap Vapor Trap (e.g., Charcoal) exp_chamber->vapor_trap

Caption: Diagram of a dynamic headspace system for controlled this compound vapor exposure.

References

Factors affecting the reactivity of the aldehyde group in 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octenal (B7820987). The focus is on the factors influencing the reactivity of its aldehyde group.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the reactivity of the aldehyde group in this compound?

The reactivity of the aldehyde group in this compound is primarily governed by a combination of electronic effects, steric hindrance, and conjugation.

  • Electronic Effects: The carbonyl carbon in an aldehyde is electrophilic due to the polarization of the C=O bond. In this compound, the presence of the C=C double bond in conjugation with the carbonyl group delocalizes the electron density, which can influence the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The accessibility of the aldehyde's carbonyl carbon to an incoming nucleophile is a crucial factor. While the aldehyde proton (H) presents minimal steric bulk, the rest of the carbon chain can influence the approach of large nucleophiles.[1][2]

  • Conjugation: this compound is an α,β-unsaturated aldehyde, meaning its C=C double bond is conjugated with the C=O double bond. This conjugation creates a system with two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This duality in reactivity allows for both 1,2-addition (at the carbonyl) and 1,4-conjugate (Michael) addition (at the β-carbon).[3]

Q2: How does solvent polarity affect the reactivity of this compound's aldehyde group?

Solvent polarity can significantly influence the rate and selectivity of reactions involving this compound.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can stabilize charged intermediates and transition states through hydrogen bonding.[1] In nucleophilic addition reactions, they can solvate both the nucleophile and the carbonyl oxygen, potentially affecting the reaction rate. For instance, in the biocatalytic oxidation of (E)-2-octen-1-ol to (E)-2-octenal, the presence of cosolvents like methanol, ethanol, and 2-propanol was shown to increase the reaction and substrate conversion rates.[4]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents can also stabilize polar transition states but are less effective at solvating anions compared to protic solvents.[5]

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are often slower if the transition state is more polar than the reactants. However, they can be advantageous when trying to avoid unwanted side reactions that might be promoted in polar environments.[1]

Q3: What is the role of catalysts in modulating the reactivity of the aldehyde group in this compound?

Catalysts are crucial for controlling the rate and selectivity of reactions involving this compound.

  • Lewis Acids (e.g., ZnCl₂, AlCl₃, BF₃): Lewis acids can activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6] This is particularly useful for promoting reactions with weak nucleophiles. In the context of Michael additions to α,β-unsaturated aldehydes, Lewis acids can enhance the rate and influence the chemoselectivity between 1,2- and 1,4-addition.[7]

  • Brønsted Acids and Bases: Acid or base catalysis is common in many reactions of aldehydes, such as acetal (B89532) formation or aldol (B89426) condensations. The choice of an acid or base catalyst can significantly impact the reaction pathway and product distribution.

Troubleshooting Guides

Issue 1: Low yield or no reaction in a nucleophilic addition to the aldehyde group.

  • Possible Cause 1: Insufficiently reactive nucleophile.

    • Troubleshooting: If using a weak nucleophile, consider adding a Lewis acid catalyst to activate the carbonyl group of this compound.[6]

  • Possible Cause 2: Steric hindrance.

    • Troubleshooting: If your nucleophile is bulky, steric hindrance may be preventing its approach to the carbonyl carbon.[1][2] Consider using a less sterically hindered nucleophile if possible.

  • Possible Cause 3: Unfavorable solvent.

    • Troubleshooting: The reaction may be slow in a nonpolar solvent. Try switching to a polar aprotic solvent like THF or a polar protic solvent if compatible with your reagents.[1]

Issue 2: Formation of undesired side products, particularly from reaction at the C=C double bond (1,4-addition).

  • Possible Cause: Use of a soft nucleophile.

    • Troubleshooting: Soft nucleophiles (e.g., thiols, cuprates) tend to favor 1,4-conjugate addition. To favor 1,2-addition to the aldehyde, use a "hard" nucleophile like a Grignard reagent or an organolithium reagent. The choice of solvent can also influence selectivity.

  • Possible Cause: Thermodynamic vs. Kinetic Control.

    • Troubleshooting: 1,4-addition is often the thermodynamically favored pathway, while 1,2-addition is kinetically favored. Running the reaction at lower temperatures can sometimes favor the kinetic 1,2-addition product.

Issue 3: Polymerization of this compound during the reaction or purification.

  • Possible Cause 1: Presence of radical initiators (light, heat, peroxides).

    • Troubleshooting: α,β-Unsaturated aldehydes are prone to polymerization.[8] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. When purifying by distillation, do so under reduced pressure to lower the temperature and consider adding a radical inhibitor like hydroquinone.[9]

  • Possible Cause 2: Strong acidic or basic conditions.

    • Troubleshooting: Both strong acids and bases can catalyze the polymerization of unsaturated aldehydes. If possible, use milder reaction conditions or buffer the reaction mixture.[9]

Issue 4: Difficulty in initiating a Grignard reaction with this compound.

  • Possible Cause: Presence of moisture or passivated magnesium.

    • Troubleshooting: Grignard reactions are notoriously sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The magnesium turnings may need to be activated, for example, with a small crystal of iodine or by mechanical grinding.[10]

  • Possible Cause: Competing enolization.

    • Troubleshooting: As a strong base, the Grignard reagent can deprotonate the α-carbon of the aldehyde, leading to enolate formation instead of nucleophilic addition. Adding the Grignard reagent slowly at a low temperature (e.g., 0 °C) can help to minimize this side reaction.[11]

Data Presentation

Table 1: Effect of pH on the Biocatalytic Synthesis of (E)-2-Octenal [10]

pHYield of (E)-2-octenal (%) after 24h (10 mM substrate)Yield of (E)-2-octenal (%) after 24h (20 mM substrate)
6~70~60
7~85~75
8~90~80

Table 2: Effect of Co-solvents on the Biocatalytic Synthesis of (E)-2-Octenal [4]

Co-solvent (10% v/v)Concentration of (E)-2-octenal (mM) after 24h
Methanol~8.5
Ethanol~9.0
2-Propanol~7.5
Control (no co-solvent)~7.0

Table 3: Gas-Phase Reaction Rate Constants for (E)-2-Octenal [12]

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
OH Radical(40.5 ± 2.5) × 10⁻¹²
O₃(2.37 ± 0.68) × 10⁻¹⁸

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Octenal[9]

This protocol describes a laboratory-scale synthesis of (E)-2-octenal.

  • Reaction Setup: In a nitrogen-filled glove box, add the following to a Schlenk tube containing 4 mL of dichloromethane (B109758) (DCM):

    • 1.0 mmol of the starting enol derivative.

    • 18.4 mg (0.05 mmol) of CuPF₆(CH₃CN)₄.

    • 11.0 µL (0.05 mmol) of di-tert-butyl ethylenediamine.

    • 24.4 mg (0.20 mmol) of 4-dimethylaminopyridine.

  • Addition of Molecular Sieves: Add 100 mg of 4Å molecular sieves to the mixture.

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glove box. Replace the nitrogen atmosphere with oxygen at a constant pressure of 1 atmosphere. Stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Quench the reaction by adding 15 mL of 10% aqueous NaHSO₄ solution.

    • Extract the product with DCM (3 x 10 mL).

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.

Protocol 2: Monitoring Reaction Progress by GC-MS

This protocol provides a general workflow for monitoring the progress of a reaction involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling). Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for GC-MS analysis. Add an internal standard to the diluted sample for quantitative analysis.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to a value that ensures efficient volatilization of this compound and other components without causing thermal degradation (e.g., 250 °C).

    • Column: Use a capillary column with a suitable stationary phase for separating aldehydes and other expected components (e.g., a mid-polarity column like a DB-5ms).

    • Oven Program: Develop a temperature program that provides good separation of the starting materials, products, and any byproducts. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to identify all components and in selected ion monitoring (SIM) mode for accurate quantification of target compounds.[13]

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library and their retention times to those of authentic standards. Quantify the concentration of this compound and the reaction products by integrating the peak areas and comparing them to the peak area of the internal standard. Plot the concentration of reactants and products over time to determine the reaction kinetics.

Mandatory Visualizations

Factors_Affecting_Reactivity cluster_Factors Factors Influencing Reactivity cluster_Outcomes Reaction Outcomes This compound This compound Electronic_Effects Electronic Effects (Electrophilicity of C=O) This compound->Electronic_Effects Polarized C=O bond Steric_Hindrance Steric Hindrance (Accessibility of C=O) This compound->Steric_Hindrance Alkyl chain size Conjugation Conjugation (α,β-Unsaturation) This compound->Conjugation C=C-C=O system Reactivity Reactivity Electronic_Effects->Reactivity Steric_Hindrance->Reactivity Selectivity Selectivity Conjugation->Selectivity 1,2- vs 1,4-addition

Caption: Factors influencing the reactivity of the aldehyde group in this compound.

Experimental_Workflow_Synthesis start Start reagents Combine Reactants: - Enol Derivative - Catalyst System - Solvent (DCM) - Molecular Sieves start->reagents reaction Reaction Conditions: - O₂ Atmosphere - Room Temperature - 1 hour reagents->reaction workup Aqueous Workup: - Quench with NaHSO₄ - Extract with DCM reaction->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purification: - Column Chromatography or - Vacuum Distillation concentration->purification product Pure (E)-2-Octenal purification->product

Caption: Experimental workflow for the synthesis of (E)-2-Octenal.

Troubleshooting_Polymerization issue Issue: Polymerization of this compound Unwanted solid/viscous material forms cause1 Cause 1: Radical Initiators - Heat - Light - Peroxides issue:f0->cause1:f0 cause2 Cause 2: Strong Acid/Base - Catalyzes polymerization issue:f0->cause2:f0 solution1 Solution for Cause 1 - Use inert atmosphere (N₂/Ar) - Protect from light - Distill under vacuum - Add radical inhibitor (e.g., hydroquinone) cause1:f0->solution1:f0 solution2 Solution for Cause 2 - Use milder conditions - Buffer the reaction mixture cause2:f0->solution2:f0

Caption: Troubleshooting guide for polymerization issues with this compound.

References

Technical Support Center: Improving the Shelf-Life of 2-Octenal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octenal formulations. The information provided aims to address common challenges encountered during experimental work to enhance the stability and shelf-life of this α,β-unsaturated aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light. This process can lead to the formation of the corresponding carboxylic acid (2-octenoic acid) and other oxidative byproducts, potentially altering the formulation's efficacy and sensory characteristics.

  • Polymerization/Condensation: As an α,β-unsaturated aldehyde, this compound can undergo self-polymerization or aldol (B89426) condensation reactions, especially under certain pH and temperature conditions. This can result in the formation of higher molecular weight oligomers and polymers, leading to changes in viscosity, appearance, and a decrease in the concentration of the active compound.

Q2: What are the initial signs of degradation in my this compound formulation?

A2: Early indicators of this compound degradation can include:

  • Color Change: A noticeable shift in color, often to a yellowish or brownish hue.

  • Odor Variation: A change in the characteristic odor of the formulation.

  • Precipitation or Cloudiness: Formation of insoluble materials due to polymerization.

  • pH Shift: A decrease in pH may indicate the formation of acidic degradation products.

  • Viscosity Change: An increase in viscosity can suggest polymerization has occurred.

Q3: How can I minimize the degradation of this compound during storage?

A3: To enhance the shelf-life of this compound formulations, consider the following strategies:

  • Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Store formulations in amber or opaque containers to protect them from light-induced degradation.

  • Temperature Control: Store formulations at controlled, cool temperatures (e.g., 2-8°C) to slow down the rates of oxidation and polymerization.

  • pH Optimization: Maintain the formulation at an optimal pH, typically in the acidic range, to reduce the likelihood of base-catalyzed aldol condensation.

  • Antioxidant Addition: Incorporate suitable antioxidants to inhibit oxidative degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Formulation has turned yellow/brown. Oxidation of this compound.1. Confirm the presence of an appropriate antioxidant in your formulation.2. Ensure the formulation is protected from light by using amber vials or storing it in the dark.3. Check that the container is sealed properly and consider purging the headspace with an inert gas.
A precipitate has formed in the liquid formulation. Polymerization of this compound.1. Evaluate the pH of your formulation; a higher pH can accelerate polymerization.2. Assess the storage temperature; elevated temperatures can promote polymerization.3. Consider the compatibility of this compound with other excipients in the formulation.
Loss of potency observed in stability studies. Chemical degradation (oxidation or polymerization).1. Conduct a forced degradation study to identify the primary degradation products.2. Use a stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to accurately quantify this compound and its degradants.3. Re-evaluate the formulation composition, including the choice and concentration of stabilizers.
Inconsistent results between batches. Variability in raw material quality or experimental conditions.1. Ensure consistent quality of this compound and all excipients.2. Standardize all experimental parameters, including mixing times, temperatures, and storage conditions.3. Verify the calibration and performance of all analytical instrumentation.

Quantitative Data on this compound Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an illustrative example based on typical degradation kinetics of similar α,β-unsaturated aldehydes. These tables are intended to serve as a guide for designing stability studies.

Table 1: Effect of Temperature on the Stability of a this compound Formulation (Illustrative Data)

Storage Time (Weeks)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (40°C)
0100.0100.0100.0
499.597.291.5
899.094.583.7
1298.591.876.2

Table 2: Effect of pH on the Stability of a this compound Aqueous Solution at 25°C (Illustrative Data)

Storage Time (Weeks)% this compound Remaining (pH 4.0)% this compound Remaining (pH 7.0)% this compound Remaining (pH 9.0)
0100.0100.0100.0
498.896.588.1
897.693.177.6
1296.589.868.3

Table 3: Effect of Antioxidants on the Stability of a this compound Formulation at 40°C (Illustrative Data)

Storage Time (Weeks)% this compound Remaining (No Antioxidant)% this compound Remaining (0.1% BHT)% this compound Remaining (0.1% α-Tocopherol)
0100.0100.0100.0
491.597.897.5
883.795.795.1
1276.293.692.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 60% B

    • 13-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Sample Preparation: Dilute the this compound formulation in the initial mobile phase composition to a suitable concentration.

Protocol 2: GC-MS Analysis of this compound and Volatile Degradation Products

This method is suitable for identifying and quantifying volatile degradation products.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., hexane (B92381) or dichloromethane) and inject directly. For trace analysis of volatile degradants, headspace solid-phase microextraction (HS-SPME) can be employed.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Polymerization Polymerization This compound->Polymerization Heat, pH 2-Octenoic Acid 2-Octenoic Acid Oxidation->2-Octenoic Acid Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers

Figure 1. Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow Formulation Formulation Dilution Dilution Formulation->Dilution Filtered Sample Filtered Sample Dilution->Filtered Sample HPLC_System HPLC-UV System Filtered Sample->HPLC_System Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Stability Report Stability Report Data_Analysis->Stability Report

Figure 2. Experimental workflow for HPLC stability testing.

troubleshooting_logic node_action node_action start Degradation Observed? color_change Color Change? start->color_change Yes precipitate Precipitate? start->precipitate No color_change->precipitate No check_oxidation Investigate Oxidation - Check Antioxidant - Protect from Light - Use Inert Gas color_change->check_oxidation Yes potency_loss Potency Loss? precipitate->potency_loss No check_polymerization Investigate Polymerization - Check pH - Check Temperature - Check Excipient Compatibility precipitate->check_polymerization Yes review_method Review Analytical Method - Forced Degradation Study - Use Stability-Indicating Method potency_loss->review_method Yes

Figure 3. Troubleshooting logic for this compound degradation.

Validation & Comparative

2-Octenal vs. Hexanal: A Comparative Guide to Their Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antifungal agents, naturally occurring volatile organic compounds (VOCs) from plants have emerged as promising candidates. Among these, aldehydes like 2-octenal (B7820987) and hexanal (B45976) have demonstrated significant fungicidal and fungistatic properties. This guide provides an objective comparison of the antifungal activity of this compound and hexanal, supported by experimental data from various studies. While direct comparative studies are limited, this document synthesizes available data to offer insights into their efficacy and mechanisms of action.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound and hexanal has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in different studies. It is important to note that variations in experimental conditions (e.g., fungal strain, culture medium, incubation time) can influence these values.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMICMFCReference
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[1][2]
Penicillium italicum XX52.00 mg/mL (as O/β-CDIC)8.00 mg/mL (as O/β-CDIC)[3]
Tricophyton mentagrophytes<1.9 - 125 µg/mLNot Reported[4]
Microsporum canis<1.9 - 125 µg/mLNot Reported[4]

O/β-CDIC: (E)-2-octenal-β-cyclodextrin inclusion complex

Table 2: Antifungal Activity of Hexanal

Fungal SpeciesMICMFCReference
Aspergillus flavus0.4 µL/mLNot Reported[5]
Botrytis cinerea160 µL/L320 µL/L[6][7]
Tricophyton mentagrophytes<1.9 - 125 µg/mLNot Reported[4]
Microsporum canis<1.9 - 125 µg/mLNot Reported[4]
Geotrichum citri-aurantii0.50 µL/mL1.00 µL/mL[8]

Comparison of Antifungal Efficacy

A direct comparison of the potency of this compound and hexanal is challenging due to the lack of studies using identical methodologies. However, based on the available data, both compounds exhibit potent antifungal activity against a variety of fungi, including important plant pathogens and dermatophytes.

  • Against Tricophyton mentagrophytes and Microsporum canis, both aldehydes show a similar range of MIC values (<1.9 - 125 µg/mL), suggesting comparable efficacy against these dermatophytes.[4]

  • For postharvest pathogens, hexanal has a reported MIC of 160 µL/L against Botrytis cinerea[6][7], while this compound has an MIC of 0.25 mL/L (equivalent to 250 µL/L) against a resistant strain of Penicillium italicum.[1][2] These values suggest that both compounds are effective in the vapor phase, a desirable trait for fumigants in agricultural applications.

Mechanisms of Antifungal Action

Both this compound and hexanal appear to exert their antifungal effects through multiple mechanisms, primarily targeting the cell membrane and mitochondrial function.

This compound:

  • Cell Membrane Damage: Studies on Penicillium italicum have shown that this compound treatment leads to twisted and shrunken mycelia.[1][2] The primary antifungal target is the cell membrane, leading to increased permeability, as demonstrated by propidium (B1200493) iodide staining.[1][2]

  • Mitochondrial Dysfunction: this compound induces a massive accumulation of reactive oxygen species (ROS) in a dose-dependent manner, causing oxidative stress.[1][2] This leads to the dysfunction of energy and respiration metabolism, with decreased activities of key glycolytic enzymes like phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).[1][2]

Hexanal:

  • Cell Membrane Disruption: Hexanal has been shown to disrupt cell membrane synthesis and induce oxidative stress in fungal cells.[5] In Botrytis cinerea, it causes distortion of mycelia and loss of cytoplasm.[6]

  • Ergosterol (B1671047) Biosynthesis Inhibition: Transcriptome analysis of B. cinerea treated with (E)-2-hexenal (a stereoisomer of hexanal) revealed the downregulation of several genes involved in the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[6]

  • Mitochondrial Energy Metabolism Disruption: In Aspergillus flavus, (E)-2-hexenal was found to disrupt mitochondrial energy metabolism, leading to a decrease in acetyl-CoA and ATP content.[9]

Experimental Protocols

The following provides a generalized methodology for determining the antifungal activity of volatile compounds like this compound and hexanal, based on the principles outlined in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is a standard method for assessing the antifungal activity of chemical compounds.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination FungalCulture 1. Fungal Culture Preparation: Grow fungal strain on appropriate agar (B569324) medium. SporeSuspension 2. Spore Suspension: Prepare a standardized spore suspension (e.g., 1x10^6 spores/mL) in sterile saline or buffer. FungalCulture->SporeSuspension Inoculation 4. Inoculation: Add the spore suspension to microtiter plate wells containing different concentrations of the test compounds. SporeSuspension->Inoculation CompoundDilution 3. Compound Dilution: Prepare serial dilutions of this compound and hexanal in a suitable solvent or medium. CompoundDilution->Inoculation Incubation 5. Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours). Inoculation->Incubation MIC_Reading 6. MIC Reading: The lowest concentration of the compound that completely inhibits visible fungal growth is recorded as the MIC. Incubation->MIC_Reading Subculture 7. Subculturing: Take aliquots from the wells showing no visible growth in the MIC assay. MIC_Reading->Subculture Plating 8. Plating: Plate the aliquots onto fresh agar plates without the test compound. Subculture->Plating MFC_Reading 9. MFC Reading: Incubate the plates. The lowest concentration that results in no fungal growth on the agar is the MFC. Plating->MFC_Reading

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Signaling Pathway Visualization

The antifungal mechanisms of this compound and hexanal converge on disrupting fundamental cellular processes, particularly those related to the cell membrane and energy production.

G Proposed Antifungal Mechanisms of this compound and Hexanal cluster_aldehydes Aldehydes cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Octenal This compound CellMembrane Cell Membrane Octenal->CellMembrane Mitochondria Mitochondria Octenal->Mitochondria Hexanal Hexanal Hexanal->CellMembrane Hexanal->Mitochondria MembraneDamage Increased Permeability & Structural Damage CellMembrane->MembraneDamage Direct Interaction Ergosterol Inhibition of Ergosterol Biosynthesis CellMembrane->Ergosterol Enzyme Inhibition ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Energy Decreased ATP Production & Dysfunctional Metabolism Mitochondria->Energy FungalDeath Fungal Cell Death MembraneDamage->FungalDeath Ergosterol->FungalDeath ROS->FungalDeath Energy->FungalDeath

Caption: Key cellular targets and effects of this compound and hexanal.

Conclusion

Both this compound and hexanal are effective natural antifungal compounds with significant potential for application in agriculture and medicine. Their primary modes of action involve the disruption of fungal cell membranes and mitochondrial function, leading to cell death. While the available data suggests comparable efficacy against certain fungal species, direct comparative studies are necessary to definitively establish their relative potencies. Future research should focus on standardized testing protocols to facilitate such comparisons and further elucidate their precise molecular targets, paving the way for their development as novel antifungal therapies.

References

2-Octenal: A Natural Antifungal Agent Challenging Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (E)-2-octenal, a naturally occurring aldehyde, reveals its potent antifungal properties, positioning it as a viable alternative to conventional synthetic fungicides in the agricultural and post-harvest sectors. This guide offers a detailed comparison of 2-Octenal's efficacy against synthetic fungicides, supported by experimental data, methodologies, and an exploration of its mechanism of action.

Executive Summary

(E)-2-octenal has demonstrated significant antifungal activity against a range of phytopathogenic fungi, notably showing efficacy comparable to or exceeding that of the synthetic fungicide prochloraz, particularly against resistant strains. Its mechanism of action, involving the disruption of the fungal cell membrane and mitochondrial function leading to oxidative stress, presents a multifaceted approach to fungal inhibition. This guide provides researchers, scientists, and drug development professionals with a consolidated resource on the performance of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Performance Comparison: this compound vs. Synthetic Fungicides

Quantitative data from in vitro and in vivo studies highlight the antifungal prowess of this compound. Its efficacy is most pronounced in the control of post-harvest pathogens like Penicillium italicum, the causative agent of blue mold in citrus.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of an antifungal agent's potency. The following table summarizes the in vitro efficacy of (E)-2-octenal against a prochloraz-resistant strain of P. italicum.

CompoundFungal StrainMIC (mL L⁻¹)MFC (mL L⁻¹)Reference
(E)-2-Octenal Penicillium italicum (Prochloraz-Resistant)0.250.50[1]
Prochloraz Penicillium italicum (Prochloraz-Resistant)> 128 (μg/mL)-[1]

Note: The MIC for the prochloraz-resistant strain indicates a high level of resistance to this synthetic fungicide.

In Vivo Efficacy

In vivo trials on citrus fruit demonstrate the practical applicability of this compound in preventing fungal decay.

TreatmentFungal StrainApplicationDisease Incidence ReductionFruit QualityReference
Wax + 4 x MFC (E)-2-octenal Penicillium italicum (Prochloraz-Resistant)Post-harvest coatingSignificant reduction in blue mold incidenceNo impairment[1]

Mechanism of Action: A Multi-pronged Attack

(E)-2-octenal exhibits a distinct and potent mechanism of action that differs from many single-target synthetic fungicides. This multi-pronged attack reduces the likelihood of resistance development. The primary antifungal actions of (E)-2-octenal are:

  • Cell Membrane Damage : this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.[1]

  • Mitochondrial Dysfunction : It targets the mitochondria, the powerhouse of the fungal cell, impairing its function and energy production.[1]

  • Induction of Oxidative Stress : By disrupting mitochondrial respiration, this compound leads to a massive accumulation of reactive oxygen species (ROS) within the fungal hyphae.[1] This oxidative stress causes widespread damage to cellular components, including proteins, lipids, and DNA.

  • Inhibition of Key Metabolic Enzymes : The compound has been shown to decrease the activity of essential enzymes in the glycolytic pathway, such as phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK), further crippling the fungus's energy metabolism.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and synthetic fungicides.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method, adapted for volatile compounds.

1. Fungal Isolate and Inoculum Preparation:

  • The target fungus (e.g., Penicillium italicum) is cultured on Potato Dextrose Agar (B569324) (PDA) at 25 ± 2°C for 7 days.

  • Spores are harvested by flooding the agar surface with sterile 0.05% (v/v) Tween 80 solution and gently scraping with a sterile loop.

  • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 × 10⁶ spores/mL in Potato Dextrose Broth (PDB).

2. Preparation of Test Compounds:

  • (E)-2-octenal and the synthetic fungicide (e.g., prochloraz) are serially diluted in PDB to achieve a range of concentrations. For volatile compounds like this compound, the dilutions are prepared immediately before use.

3. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • 100 µL of PDB containing the twofold serial dilutions of the test compound is added to each well.

  • 100 µL of the fungal spore suspension (1 × 10⁶ spores/mL) is then added to each well.

  • Wells containing PDB with the fungal suspension but without the test compound serve as a positive control. Wells with PDB alone serve as a negative control.

  • The plates are sealed to prevent the evaporation of volatile compounds and incubated at 25 ± 2°C for 48-72 hours.

4. Determination of MIC and MFC:

  • The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

  • To determine the MFC, 10 µL aliquots are taken from the wells showing no visible growth and plated on PDA plates.

  • The plates are incubated at 25 ± 2°C for 48-72 hours.

  • The MFC is defined as the lowest concentration that results in no fungal growth on the PDA plates.

In Vivo Antifungal Activity Assay on Citrus Fruit

This protocol outlines the procedure for evaluating the efficacy of antifungal treatments in a post-harvest setting.

1. Fruit Preparation and Inoculation:

  • Freshly harvested, unwaxed, and blemish-free citrus fruits (e.g., Ponkan mandarins) are surface-sterilized by dipping in a 2% (v/v) sodium hypochlorite (B82951) solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • A uniform wound (e.g., 2 mm deep and 1 mm wide) is made on the equator of each fruit with a sterile needle.

  • Each wound is inoculated with a 10 µL droplet of the fungal spore suspension (1 × 10⁶ spores/mL). The inoculated fruits are then air-dried.

2. Antifungal Treatment:

  • The inoculated fruits are treated with the prepared antifungal solutions. For example, a solution of (E)-2-octenal mixed with a commercial fruit wax.

  • A control group is treated with the fruit wax only.

3. Incubation and Disease Assessment:

  • The treated fruits are stored at a controlled temperature (e.g., 20 ± 2°C) and high relative humidity (e.g., 90-95%).

  • The incidence and severity of the disease (e.g., blue mold) are recorded daily for a specified period (e.g., 7 days).

  • Disease incidence is calculated as the percentage of infected fruits. Disease severity can be measured by the diameter of the lesion.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for antifungal efficacy testing and the proposed signaling pathway of this compound's antifungal action.

G cluster_prep Preparation cluster_invitro In Vitro Assay (MIC/MFC) cluster_invivo In Vivo Assay (Citrus Fruit) Fungus Fungal Isolate Culture Culture on PDA Fungus->Culture Spores Spore Suspension Culture->Spores Microplate 96-Well Microplate Inoculation Spores->Microplate Wound Wounding & Inoculation Spores->Wound Dilution Serial Dilution of This compound & Fungicides Dilution->Microplate Incubation1 Incubation Microplate->Incubation1 Read_MIC Determine MIC Incubation1->Read_MIC Plating Plate on PDA Read_MIC->Plating Incubation2 Incubation Plating->Incubation2 Read_MFC Determine MFC Incubation2->Read_MFC Fruit Surface-Sterilized Citrus Fruit Fruit->Wound Treatment Application of This compound/Fungicide Wound->Treatment Incubation3 Storage & Incubation Treatment->Incubation3 Assessment Disease Assessment Incubation3->Assessment

Experimental workflow for evaluating antifungal efficacy.

G cluster_cell Fungal Cell cluster_downstream Downstream Effects Octenal This compound Membrane Cell Membrane Octenal->Membrane Disruption Mitochondrion Mitochondrion Octenal->Mitochondrion Dysfunction PFK Phosphofructokinase (PFK) Octenal->PFK Inhibition PK Pyruvate Kinase (PK) Octenal->PK Inhibition CellDeath Fungal Cell Death Membrane->CellDeath Loss of Integrity ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS PFK->CellDeath Energy Depletion PK->CellDeath Energy Depletion OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

References

A Comparative Analysis of 2-Octenal and Cinnamaldehyde as Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for effective and natural food preservatives, the antimicrobial and antioxidant properties of various plant-derived compounds are of significant interest. This guide provides a detailed comparative analysis of two such compounds: 2-Octenal, a volatile compound found in various fruits and vegetables, and cinnamaldehyde (B126680), the primary flavor and aroma constituent of cinnamon. This objective comparison, supported by experimental data, aims to assist researchers and professionals in evaluating their potential applications in food preservation.

Executive Summary

Both this compound and cinnamaldehyde demonstrate promising antimicrobial and antioxidant activities, positioning them as potential natural alternatives to synthetic food preservatives. Cinnamaldehyde exhibits a broad spectrum of potent antimicrobial activity against a wide range of foodborne bacteria and fungi, with its mechanism of action primarily involving the disruption of cell membrane integrity and function. It also possesses notable antioxidant properties. This compound is particularly effective as an antifungal agent, with a mechanism also centered on cell membrane perturbation. While it shows antibacterial activity, the available data suggests it may be less potent or broad-spectrum compared to cinnamaldehyde. The sensory profiles of these two compounds are distinct, with cinnamaldehyde imparting a characteristic warm, spicy aroma and this compound contributing a green, fatty, or cucumber-like note, a factor that is critical for their application in different food matrices.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of this compound and cinnamaldehyde.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Microorganism This compound MIC
Escherichia coli-
Staphylococcus aureus-
Pseudomonas aeruginosa-
Salmonella spp.-
Bacillus cereus-
Klebsiella pneumoniae-
Proteus mirabilis-
Shigella flexneri-
Penicillium italicum0.25 mL/L[1]

Note: Direct comparative studies are limited, and variations in experimental conditions (e.g., specific strains, methodologies) can influence MIC values. The absence of a value is denoted by "-".

Table 2: Comparative Antioxidant Activity
Assay This compound Activity
DPPH Radical Scavenging -
ABTS Radical Scavenging -

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial metric for evaluating preservative efficacy. The broth microdilution method is a standard procedure:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound or cinnamaldehyde) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: A solution of DPPH radical in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the specific wavelength. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

  • Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm), and then mixed with various concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Measurement: The decrease in absorbance at the specific wavelength is measured.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][4]

Mandatory Visualizations

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_cinnamaldehyde Cinnamaldehyde cluster_2octenal This compound C_Cell Bacterial Cell C_Membrane Cell Membrane Disruption C_Permeability Increased Permeability C_Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) C_Enzyme Enzyme Inhibition C_ROS Induction of ROS C_Death Cell Death O_Cell Bacterial/Fungal Cell O_Membrane Cell Membrane Perturbation O_Lipid Interaction with Lipid Bilayer O_Permeability Increased Permeability O_Leakage Leakage of Cellular Contents O_Mitochondria Mitochondrial Dysfunction (in fungi) O_Death Cell Death

Experimental Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Comparative Discussion

Antimicrobial Activity

Cinnamaldehyde demonstrates a broad and potent antimicrobial activity against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Its efficacy is well-documented with specific MIC values available for numerous microorganisms.[7][8][9][10] The aldehyde group in its structure is considered crucial for its antimicrobial action.

This compound has shown significant antifungal activity, for instance, against Penicillium italicum, a common citrus fruit spoilage mold.[1] Its antibacterial activity is also reported, with its mechanism attributed to the perturbation of the lipid fraction of the plasma membrane.[11] However, comprehensive MIC data against a wide array of foodborne bacteria is less prevalent in the literature compared to cinnamaldehyde, making a direct comparison of their antibacterial potency challenging.

Antioxidant Activity

Cinnamaldehyde exhibits significant antioxidant activity, as demonstrated by its ability to scavenge free radicals in DPPH and ABTS assays.[2][3][4][12] This property is beneficial for food preservation as it can inhibit lipid oxidation, a major cause of food spoilage and off-flavor development.

While this compound is a component of many plant essential oils known for their antioxidant properties, specific quantitative data on its antioxidant capacity from standardized assays is limited. This represents a critical area for future research to fully evaluate its potential as a food preservative.

Mechanism of Action

Both compounds primarily target the cell membrane of microorganisms. Cinnamaldehyde disrupts the cell membrane, leading to increased permeability and leakage of essential intracellular components like ions, ATP, and genetic material.[7][8][13] It can also inhibit cellular enzymes and induce the production of reactive oxygen species (ROS).[14]

Similarly, this compound's antimicrobial action is linked to its interaction with and disruption of the cell membrane's lipid bilayer, causing leakage of cellular contents.[11] In fungi, it has also been shown to disrupt mitochondrial function.[15][16]

Sensory Profile and Food Applications

The sensory properties of a preservative are paramount for its application in food. Cinnamaldehyde imparts the characteristic warm, spicy, and sweet flavor and aroma of cinnamon.[17] This makes it suitable for use in baked goods, beverages, and confectionery where this flavor profile is desired.[18][19]

This compound is described as having a green, fatty, waxy, or cucumber-like odor and taste.[20] This sensory profile may limit its application to savory products or foods where a "green" note is acceptable or can be masked.

Toxicity and Safety

Cinnamaldehyde is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration for use as a flavoring agent.[6] However, it can be a skin irritant, and some studies suggest that high doses may have toxic effects.[17]

Information on the specific toxicity of this compound as a food preservative is less comprehensive. It is a naturally occurring compound in many foods.

Conclusion and Future Directions

Both this compound and cinnamaldehyde are promising natural food preservatives with distinct strengths. Cinnamaldehyde's broad-spectrum antimicrobial activity and well-characterized antioxidant properties, coupled with its desirable sensory profile for certain food categories, make it a strong candidate for various applications. This compound shows particular promise as an antifungal agent, though more research is needed to fully elucidate its antibacterial spectrum and antioxidant capacity.

For a more definitive comparative analysis, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial and antioxidant activities of this compound and cinnamaldehyde under identical experimental conditions.

  • Broad-Spectrum Antibacterial Testing of this compound: Determining the MIC values of this compound against a wider range of foodborne bacteria.

  • Quantitative Antioxidant Assays for this compound: Evaluating the antioxidant capacity of this compound using standardized methods like DPPH and ABTS assays.

  • Sensory Analysis in Food Matrices: Performing detailed sensory evaluations of both compounds in various food systems to determine their impact on flavor, aroma, and overall acceptability.

  • Toxicological Studies: Conducting comprehensive toxicological assessments of this compound to establish its safety profile for food preservation applications.

By addressing these research gaps, a more complete understanding of the relative merits of this compound and cinnamaldehyde as food preservatives can be achieved, facilitating their effective and safe application in the food industry.

References

A Comparative Analysis of 2-Octenal and Other C8 Aldehydes in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, C8 aldehydes represent a significant class of compounds that contribute distinct aromatic and taste characteristics to a wide array of food and beverage products. This guide provides a detailed comparison of the flavor profiles of three key C8 aldehydes: 2-Octenal, Octanal, and (E,E)-2,4-Octadienal. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules and their potential applications.

Sensory Profile Comparison

The sensory characteristics of this compound, Octanal, and (E,E)-2,4-Octadienal are summarized in the table below. These descriptors have been compiled from various organoleptic studies and industry literature. It is important to note that the perceived flavor can be influenced by the concentration of the aldehyde and the food matrix in which it is present.

AldehydeChemical StructureOdor ProfileFlavor Profile
This compound CH₃(CH₂)₄CH=CHCHOFatty, green, waxy, with cucumber and slight fruity undertones.[1]Fatty, green, cucumber-like, with hints of citrus and a brothy, savory character.[1]
Octanal CH₃(CH₂)₆CHOFatty, citrusy (orange peel), waxy, and slightly green.[2][3][4]Waxy, citrus (orange), green, with a slightly soapy or fatty character.[5][6]
(E,E)-2,4-Octadienal CH₃(CH₂)₂CH=CHCH=CHCHOFatty, green, with notes of cucumber, melon, and a hint of citrus.[7][8]Fatty, chicken-fat-like, green, with citrus and melon undertones.[7][9]

Quantitative Sensory Data

Direct comparative studies on the flavor thresholds of all three C8 aldehydes in a single matrix are limited. However, available data for individual compounds provide valuable insights into their relative potencies. The odor detection threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

CompoundMatrixOdor Detection ThresholdReference
OctanalWater0.7 ppb[10]
(E)-2-OctenalAirNot specified in comparative studies
(E,E)-2,4-OctadienalAirNot specified in comparative studies

Note: The odor threshold of (E)-2-nonenal, a C9 aldehyde with structural similarities to the C8 aldehydes discussed, has been reported to be as low as 0.09 ng/L in air, highlighting the potent nature of unsaturated aldehydes.

Experimental Protocols

The characterization and comparison of flavor profiles for aldehydes rely on a combination of sensory evaluation and analytical chemistry techniques. Below are detailed methodologies representative of those used in the field.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of C8 aldehydes.

Panelists: A panel of 8-12 trained sensory assessors is selected. Panelists are trained over several sessions to recognize and scale the intensity of various aroma and flavor attributes relevant to the aldehydes being tested (e.g., fatty, green, citrus, waxy).

Sample Preparation: Stock solutions of this compound, Octanal, and (E,E)-2,4-Octadienal are prepared in a neutral solvent (e.g., deodorized water or refined vegetable oil) at concentrations determined by preliminary threshold testing. Samples are presented in coded, opaque containers to prevent bias.

Evaluation Procedure:

  • Panelists are presented with the samples in a randomized order.

  • For each sample, panelists rate the intensity of the identified sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Water and unsalted crackers are provided for palate cleansing between samples.

  • Sessions are conducted in a controlled environment with consistent lighting and temperature, and in individual sensory booths to prevent interaction between panelists.

Data Analysis: The intensity ratings from each panelist are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the aldehydes.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and quantify the volatile compounds and to determine which of these compounds contribute to the aroma.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for compound identification and quantification.

  • Gas Chromatograph with an Olfactometry port (GC-O) for sensory detection of eluted compounds.

Sample Preparation:

  • Solutions of the individual aldehydes are prepared in a suitable solvent.

  • For analysis in a food matrix, volatile compounds are extracted using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

GC-MS Protocol:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax) is typically used.

  • Injection: A split/splitless injector is used, with the injection volume and temperature optimized for the analytes.

  • Oven Program: A temperature gradient is programmed to ensure separation of the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.

  • Mass Spectrometry: The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in a mass spectral library (e.g., NIST).

GC-O Protocol:

  • The GC is configured with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the effluent.

  • As compounds elute from the column, the panelist records the time, duration, and a description of the perceived aroma.

  • This data is then correlated with the chromatogram from a flame ionization detector (FID) or MS to identify the odor-active compounds.

Signaling Pathways in Odor Perception

The perception of aldehydes, like all odors, is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While specific receptors for all C8 aldehydes have not been definitively identified, research has shown that receptors like OR1A1 and OR1A2 are responsive to various aldehydes.[5][11] The binding of an aldehyde to its receptor triggers a downstream signaling cascade.

G_protein_olfactory_pathway cluster_membrane Cell Membrane Odorant C8 Aldehyde OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) (α, β, γ subunits) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel CNG_channel->Ca_influx Allows Ca_channel Ca2+-activated Cl- Channel Ca_channel->Cl_efflux Opens for Cl- Efflux Depolarization Neuronal Signal to Brain cAMP->CNG_channel Opens Ca_influx->Ca_channel Activates Sensory_Evaluation_Workflow start Start panel_selection Panelist Training & Selection start->panel_selection sample_prep Sample Preparation (Aldehyde Dilution) panel_selection->sample_prep sensory_test Sensory Evaluation (QDA) sample_prep->sensory_test data_collection Data Collection (Intensity Ratings) sensory_test->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Comparative Flavor Profile stat_analysis->results end End results->end Chemical_Analysis_Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis gc_o_analysis GC-O Analysis sample_prep->gc_o_analysis data_processing_ms MS Data Processing (Identification & Quantification) gc_ms_analysis->data_processing_ms data_processing_o Olfactometry Data (Aroma Description) gc_o_analysis->data_processing_o correlation Data Correlation data_processing_ms->correlation data_processing_o->correlation results Identification of Odor-Active Compounds correlation->results end End results->end

References

Validating the Mechanism of Action of 2-Octenal Against Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal mechanism of 2-Octenal with established antifungal agents. Experimental data is presented to support the validation of its mode of action, offering insights for researchers in the field of mycology and drug development.

Executive Summary

This compound, a naturally occurring aldehyde, exhibits potent antifungal activity through a multi-target mechanism. Unlike conventional antifungals that often target a single pathway, this compound disrupts fungal homeostasis by damaging the cell membrane, impairing mitochondrial function, inhibiting key metabolic enzymes, and inducing oxidative stress. This guide compares the efficacy and mechanism of this compound with three classes of established antifungal drugs: azoles (Prochloraz), polyenes (Amphotericin B), and echinocandins (Caspofungin).

Comparison of Antifungal Activity and Mechanism

The following table summarizes the key characteristics and quantitative data for this compound and the comparator antifungal agents. Direct comparison of potency is challenging due to the limited availability of MIC data for this compound against medically relevant fungal species.

FeatureThis compoundProchloraz (Azole)Amphotericin B (Polyene)Caspofungin (Echinocandin)
Primary Target(s) Cell membrane, Mitochondria, Glycolysis & TCA cycle enzymes (PFK, PK, SDH, MDH)Ergosterol (B1671047) Biosynthesis (Lanosterol 14α-demethylase)Ergosterol in the cell membraneCell Wall Synthesis (β-1,3-D-glucan synthase)
Mechanism of Action Disrupts membrane integrity, induces mitochondrial dysfunction and oxidative stress, inhibits key metabolic enzymes.Inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and function.Binds to ergosterol and forms pores in the cell membrane, causing leakage of intracellular contents and cell death.[1][2]Inhibits the synthesis of β-1,3-D-glucan, an essential structural component of the fungal cell wall, leading to cell lysis.[3][4]
Reported MIC against Penicillium italicum 0.25 mL/L[5][6][7]Data not readily availableData not readily availableData not readily available
Reported MIC against Candida albicans Data not readily availableMIC50: Varies widely0.25 - 1 µg/mL[8][9]0.06 - 4 mg/L[1][2][3][4]
IC50 of Target Inhibition Data not readily available for specific enzymesIG50 <0.03 - 2.4 mg/liter against 14α-demethylase in Tapesia yallundae[10]Not applicable (pore formation)~12 µg/ml against β-1,3-D-glucan synthase in Rhizopus oryzae[2]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and the comparator antifungal agents.

G cluster_2Octenal This compound Mechanism of Action Octenal This compound Membrane Cell Membrane Damage Octenal->Membrane Mitochondria Mitochondrial Dysfunction Octenal->Mitochondria Enzymes Enzyme Inhibition (PFK, PK, SDH, MDH) Octenal->Enzymes Leakage Leakage of Intracellular Components Membrane->Leakage ROS Oxidative Stress (ROS) Mitochondria->ROS Energy Decreased ATP Production Mitochondria->Energy Metabolism Disrupted Metabolism Enzymes->Metabolism CellDeath Fungal Cell Death ROS->CellDeath Leakage->CellDeath Energy->CellDeath Metabolism->CellDeath

Figure 1: Proposed mechanism of action of this compound against fungi.

G cluster_Comparators Mechanisms of Comparator Antifungals cluster_Prochloraz Prochloraz (Azole) cluster_AmphotericinB Amphotericin B (Polyene) cluster_Caspofungin Caspofungin (Echinocandin) Prochloraz Prochloraz Demethylase Lanosterol 14α-demethylase Prochloraz->Demethylase inhibits ErgosterolSynth Ergosterol Biosynthesis Demethylase->ErgosterolSynth is part of AlteredMembrane Altered Cell Membrane ErgosterolSynth->AlteredMembrane disruption leads to AmphoB Amphotericin B Ergosterol Ergosterol AmphoB->Ergosterol binds to Pore Pore Formation Ergosterol->Pore IonLeakage Ion Leakage Pore->IonLeakage Caspofungin Caspofungin GlucanSynthase β-1,3-D-glucan synthase Caspofungin->GlucanSynthase inhibits GlucanSynth β-1,3-D-glucan Synthesis GlucanSynthase->GlucanSynth is key for CellWall Weakened Cell Wall GlucanSynth->CellWall disruption leads to

Figure 2: Mechanisms of action for comparator antifungal agents.

Experimental Workflow for Validating Antifungal Mechanism

The following diagram outlines a typical experimental workflow to validate the mechanism of action of a novel antifungal compound like this compound.

G cluster_assays Mechanism of Action Assays start Start: Fungal Culture mic Determine MIC & MFC start->mic treatment Treat Fungal Cells with Sub-MIC & MIC of this compound mic->treatment membrane_assay Cell Membrane Integrity (Propidium Iodide Staining) treatment->membrane_assay ros_assay ROS Production (DCFH-DA Assay) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential (JC-1 Staining) treatment->mmp_assay enzyme_assays Enzyme Activity Assays (PFK, PK, SDH, MDH) treatment->enzyme_assays data Data Analysis & Interpretation membrane_assay->data ros_assay->data mmp_assay->data enzyme_assays->data conclusion Conclusion on Mechanism of Action data->conclusion

Figure 3: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to validate the antifungal mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • Fungal strain of interest (e.g., Penicillium italicum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound (and comparator antifungals)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance at 600 nm)

  • Sterile agar (B569324) plates (e.g., Potato Dextrose Agar - PDA)

Procedure:

  • Inoculum Preparation: Culture the fungal strain in PDB overnight at the optimal temperature. Adjust the spore suspension to a final concentration of 1 x 105 spores/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in PDB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent in which no visible growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.

  • MFC Determination: Take 10 µL from each well that shows no visible growth and plate it on a PDA plate. Incubate the plates at the optimal temperature for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the agar plate.

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This assay assesses damage to the fungal cell membrane using the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • Fungal cells treated with this compound (at MIC and sub-MIC concentrations) and untreated control cells.

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Harvest fungal cells by centrifugation and wash twice with PBS.

  • Staining: Resuspend the cells in PBS and add PI to a final concentration of 5 µg/mL.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with damaged membranes will show red fluorescence.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (damaged) cells.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Staining)

This assay measures the intracellular accumulation of ROS using the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Fungal cells treated with this compound and untreated control cells.

  • PBS

  • DCFH-DA stock solution (10 mM in DMSO)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash fungal cells as described above.

  • Loading with Probe: Resuspend the cells in PBS and add DCFH-DA to a final concentration of 10 µM.

  • Incubation: Incubate the cells in the dark for 30-60 minutes at the optimal growth temperature.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorometer: Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) of the cell suspension. An increase in fluorescence indicates higher ROS levels.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. An increase in green fluorescence indicates higher ROS levels.

Enzyme Activity Assays (Example: Pyruvate (B1213749) Kinase - PK)

This protocol provides a general framework for assaying the activity of metabolic enzymes like Pyruvate Kinase. Specific assay kits are commercially available and their protocols should be followed.

Materials:

  • Fungal cell lysate (from treated and untreated cells)

  • Pyruvate Kinase activity assay kit (containing necessary buffers, substrates, and detection reagents)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Harvest fungal cells and lyse them using an appropriate method (e.g., sonication, bead beating) in the assay buffer provided with the kit. Centrifuge to remove cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture according to the kit's instructions. This typically includes a buffer, substrates for PK (phosphoenolpyruvate and ADP), and a detection system that links pyruvate production to a colorimetric or fluorometric output.

    • Add a specific amount of cell lysate (normalized by protein concentration) to the reaction mixture.

    • Incubate at the recommended temperature for a specific time.

  • Measurement: Measure the absorbance or fluorescence at the specified wavelength using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the change in absorbance/fluorescence over time and normalize it to the protein concentration. Compare the activity in treated samples to the untreated control.

Conclusion

This compound presents a promising antifungal profile with a multi-targeted mechanism of action that differs significantly from conventional antifungals. Its ability to disrupt multiple cellular processes, including membrane integrity, energy metabolism, and induce oxidative stress, suggests a lower propensity for the development of resistance. Further research, particularly generating quantitative data on its efficacy against a broader range of pathogenic fungi and detailed analysis of its enzymatic inhibition, will be crucial for its potential development as a novel antifungal therapeutic.

References

A Comparative Guide to the Cross-Reactivity of 2-Octenal in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted biological reactivity of 2-Octenal, an α,β-unsaturated aldehyde, with other relevant aldehydes. Due to the limited availability of public data for this compound in standardized in vitro assays, this guide employs a read-across approach from structurally similar molecules to predict its cross-reactivity profile. This methodology is a scientifically recognized strategy in chemical safety assessment. The guide focuses on key assays that model the molecular and cellular events leading to skin sensitization, a critical endpoint in toxicology and drug development.

Introduction to Aldehyde Reactivity and the Adverse Outcome Pathway

Aldehydes are a class of organic compounds characterized by a carbonyl group. Their reactivity in biological systems varies significantly based on their structure. Saturated aldehydes, like Hexanal, are generally less reactive than α,β-unsaturated aldehydes, such as this compound and Cinnamaldehyde. The conjugated double bond in unsaturated aldehydes renders them susceptible to nucleophilic attack through two primary mechanisms:

  • Schiff Base Formation: The aldehyde group reacts with primary amino groups of amino acid residues like lysine (B10760008) to form an imine. This is a reversible reaction.

  • Michael Addition: The electrophilic β-carbon of the unsaturated system is attacked by nucleophiles, particularly the thiol group of cysteine residues. This forms a stable, covalent bond.[1]

This reactivity with proteins is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization, a framework that outlines the key steps from initial chemical interaction to the adverse effect of allergic contact dermatitis. This guide focuses on assays designed to assess the first two key events of this pathway: protein reactivity and keratinocyte activation.

Comparative Analysis of Aldehyde Reactivity

The following table summarizes quantitative data from key in vitro assays for several aldehydes to provide a comparative context for the predicted reactivity of this compound.

CompoundStructureAssay TypeEndpointResultPotency/Reactivity Classification
This compound CH₃(CH₂)₄CH=CHCHODPRA % Cys/Lys DepletionPredicted PositivePredicted Moderate/High Reactivity
KeratinoSens™ EC1.5 (µM)Predicted < 1000Predicted Sensitizer
Cytotoxicity IC50 (µM)Data Not Available-
trans-2-Hexenal CH₃CH₂CH₂CH=CHCHODPRA % Cys/Lys DepletionPositiveModerate Reactivity
trans-2-Nonenal CH₃(CH₂)₅CH=CHCHOProtein Reactivity Lysine ModificationReactive in vitroHigh Reactivity
Cinnamaldehyde C₆H₅CH=CHCHODPRA Mean Depletion: 82.3%60.8% Cys / 100% LysHigh Reactivity
KeratinoSens™ EC1.5 (µM): 13.1Sensitizer
Cytotoxicity (HaCaT) IC50 (µM): ~100-200Moderate
Hexanal CH₃(CH₂)₄CHODPRA % Cys/Lys DepletionNegativeMinimal Reactivity
KeratinoSens™ EC1.5 (µM): > 2000Non-Sensitizer
Cytotoxicity (Various) IC50 (µM): VariableLow to Moderate

Data for this compound is predicted based on read-across from structurally similar α,β-unsaturated aldehydes like trans-2-Hexenal and Cinnamaldehyde. The presence of the conjugated aldehyde system is a strong indicator of reactivity.

Visualization of Key Pathways and Workflows

The following diagrams illustrate the chemical reactions central to this compound's predicted cross-reactivity and the workflow of the assays used for its assessment.

Predicted Reactivity of this compound with Proteins cluster_0 Michael Addition (Cysteine) cluster_1 Schiff Base Formation (Lysine) octenal_m This compound adduct_m Covalent Adduct (Thioether bond) octenal_m->adduct_m Nucleophilic Attack cysteine Protein-SH (Cysteine) cysteine->adduct_m octenal_s This compound adduct_s Schiff Base (Imine bond) octenal_s->adduct_s Condensation lysine Protein-NH2 (Lysine) lysine->adduct_s adduct_s->octenal_s Hydrolysis (Reversible) Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Key Event 1: Molecular Initiating Event (Protein Binding) KE2 Key Event 2: Keratinocyte Activation (Nrf2 Pathway) MIE->KE2 Assessed by DPRA KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Assessed by KeratinoSens™ AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Leads to T-Cell Proliferation Nrf2 Signaling Pathway Activation by Electrophiles compound Electrophile (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) compound->keap1_nrf2 Reacts with Keap1 cysteine residues keap1_mod Modified Keap1 keap1_nrf2->keap1_mod Conformational Change nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 (Nucleus) nrf2_free->nrf2_nuc Nuclear Translocation are Antioxidant Response Element (ARE) in DNA nrf2_nuc->are genes Transcription of Cytoprotective Genes (e.g., Luciferase in assay) are->genes

References

Saturated vs. Unsaturated Aldehydes in Pest Control: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign pest control agents has led to increased interest in naturally occurring and synthetic compounds, including aldehydes. Both saturated and unsaturated aldehydes have demonstrated insecticidal and repellent properties, but their efficacy and mechanisms of action can differ significantly. This guide provides a comparative study of these two classes of aldehydes, summarizing key experimental data, outlining methodologies, and illustrating the underlying biological pathways.

Performance Comparison: Insecticidal and Repellent Activity

The effectiveness of aldehydes in pest control is influenced by their chemical structure, particularly the presence or absence of a carbon-carbon double bond in conjugation with the aldehyde group. The available data suggests that unsaturated aldehydes are generally more potent than their saturated counterparts.

Insecticidal Toxicity

Quantitative data from various studies highlight the superior insecticidal activity of unsaturated aldehydes against a range of pest insects. This is often attributed to the increased reactivity of the α,β-unsaturated carbonyl system.

Aldehyde Type Compound Pest Species Assay Type LC50 / LD50 Citation
Unsaturated (E)-2-Hexenal Tribolium castaneum (Red Flour Beetle) Fumigation 4 - 26 mg/L
(2E,6Z)-Nonadienal Tribolium castaneum Feeding 0.44 - 2.76 mg/g
Acrolein Mice (as a model) Inhalation More toxic than propionaldehyde
Crotonaldehyde Mice (as a model) Inhalation More toxic than butyraldehyde
Saturated Propionaldehyde Mice (as a model) Inhalation Less toxic than acrolein
Butyraldehyde Mice (as a model) Inhalation Less toxic than crotonaldehyde

Table 1: Comparative insecticidal toxicity of selected unsaturated and saturated aldehydes.

Repellent Activity

Both saturated and unsaturated aldehydes have been shown to exhibit repellent properties against various insect species. However, unsaturated aldehydes, particularly those found in plant essential oils, have been extensively studied for their strong repellent effects.

Aldehyde Type Compound(s) Pest Species Key Finding Citation
Unsaturated Cinnamic aldehyde Mosquitoes Effective repellent
α-Hexyl cinnamic aldehyde Mosquitoes, flies, fleas, etc. Broad-spectrum repellent
Saturated Short-chain aliphatic aldehydes (e.g., hexanal) Sitophilus granarius (Granary Weevil) Strong repellent effects

Table 2: Repellent activity of selected unsaturated and saturated aldehydes.

Experimental Protocols

Standardized bioassays are crucial for evaluating and comparing the efficacy of pest control agents. Below are detailed methodologies for common assays used to test aldehydes.

Fumigant Toxicity Assay

This method assesses the toxicity of volatile compounds in an enclosed space.

Fumigant_Toxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Select Pest Species C Acclimatize Insects A->C B Prepare Aldehyde Concentrations E Introduce aldehyde on filter paper B->E D Place insects in sealed container C->D F Incubate for a set time (e.g., 24h) E->F G Record Mortality F->G H Calculate LC50/LC90 G->H

Caption: Workflow for a typical fumigant toxicity bioassay.

Methodology:

  • Preparation: A range of concentrations of the test aldehyde are prepared, typically by diluting in a suitable solvent. The target insect species are reared under controlled conditions and acclimatized before the experiment.

  • Exposure: A specific number of insects are placed in a sealed container (e.g., a glass jar or petri dish). A filter paper treated with a known concentration of the aldehyde is introduced into the container, ensuring no direct contact with the insects. A control group with only the solvent is also included.

  • Incubation: The containers are incubated for a predetermined period, usually 24 to 48 hours, under controlled temperature and humidity.

  • Data Collection and Analysis: Mortality is assessed at the end of the exposure period. The data is then used to calculate lethal concentration values, such as the LC50 (the concentration that kills 50% of the test population).

Repellency Bioassay (Choice Test)

This assay evaluates the ability of a compound to deter insects from a treated area.

Repellency_Bioassay cluster_setup Setup cluster_exp Experiment cluster_result Analysis A Prepare test arena (e.g., Y-tube or petri dish) B Treat one area with aldehyde solution A->B C Treat control area with solvent A->C D Introduce insects to the arena E Observe and record insect distribution over time D->E F Calculate Repellency Percentage E->F

Caption: General workflow for a choice-test repellency bioassay.

Methodology:

  • Arena Preparation: A test arena, such as a petri dish or a Y-tube olfactometer, is prepared. One section of the arena is treated with the test aldehyde solution, while another section is treated with the solvent alone to serve as a control.

  • Insect Introduction: A known number of insects are released into the center of the arena.

  • Observation: The number of insects in the treated and control areas is recorded at regular intervals over a specific period.

  • Data Analysis: The percentage of repellency is calculated based on the distribution of the insects.

Mechanisms of Action and Signaling Pathways

The difference in potency between saturated and unsaturated aldehydes can be explained by their distinct chemical reactivity and interaction with biological targets in insects.

Unsaturated Aldehydes: Michael Addition and Covalent Bonding

The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be their ability to act as Michael acceptors.[1] The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This leads to the formation of covalent adducts, disrupting their normal function.

Michael_Addition_Pathway UA α,β-Unsaturated Aldehyde MA Michael Addition UA->MA NP Nucleophilic Protein (e.g., enzyme) NP->MA CA Covalent Adduct Formation MA->CA ED Enzyme Dysfunction CA->ED CT Cellular Toxicity ED->CT

Caption: Proposed toxic mechanism of α,β-unsaturated aldehydes.

Olfactory Signaling Pathways

Both saturated and unsaturated aldehydes are detected by the insect olfactory system, which can lead to behavioral responses like repellency or attraction. Recent research in locusts has shown that different aldehydes can be detected by distinct olfactory pathways.[2][3] For example, the saturated aldehyde hexanal (B45976) is detected by both Ionotropic Receptors (IRs) and Odorant Receptors (ORs), while the unsaturated aldehyde (E)-2-hexenal is detected exclusively by OR-expressing neurons.[2][3]

Olfactory_Signaling_Aldehydes cluster_saturated Saturated Aldehyde (e.g., Hexanal) cluster_unsaturated Unsaturated Aldehyde (e.g., E-2-Hexenal) SA Hexanal IR Ionotropic Receptor (IR) SA->IR OR_S Odorant Receptor (OR) SA->OR_S N_S Olfactory Receptor Neuron IR->N_S OR_S->N_S B_S Behavioral Response N_S->B_S UA (E)-2-Hexenal OR_U Odorant Receptor (OR) UA->OR_U N_U Olfactory Receptor Neuron OR_U->N_U B_U Behavioral Response N_U->B_U

Caption: Differential olfactory detection of aldehydes in locusts.

Conclusion and Future Directions

The available evidence strongly suggests that unsaturated aldehydes are generally more potent pest control agents than their saturated counterparts, both in terms of insecticidal activity and, in many cases, repellency. This enhanced efficacy is likely due to the ability of α,β-unsaturated aldehydes to form covalent bonds with biological macromolecules via Michael addition, leading to significant cellular disruption.

While both types of aldehydes can elicit behavioral responses through the olfactory system, the specific receptors and pathways involved may differ, providing an avenue for the development of more targeted and selective pest control strategies.

Further research is needed to conduct direct, side-by-side comparative studies of a wider range of saturated and unsaturated aldehydes against a broader spectrum of pest insects under standardized conditions. Such studies will be invaluable for a more comprehensive understanding of their structure-activity relationships and for the development of novel and effective pest management solutions.

References

Benchmarking 2-Octenal's performance against commercial preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective preservatives is ongoing. This guide provides a comparative analysis of 2-Octenal, a naturally occurring aldehyde, against widely used commercial preservatives such as sodium benzoate (B1203000), potassium sorbate (B1223678), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). The following sections present a detailed examination of their performance based on available experimental data, outlining their antimicrobial and antioxidant properties, mechanisms of action, and the experimental protocols used for their evaluation.

Antimicrobial Efficacy: A Head-to-Head Comparison

The primary function of a preservative is to inhibit microbial growth. This section compares the antimicrobial performance of this compound with that of sodium benzoate and potassium sorbate, focusing on their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against various microorganisms.

Mechanism of Action

This compound exerts its antimicrobial effects by disrupting the cell membrane and mitochondrial function of microorganisms.[1][2][[“]][4][5] This leads to increased membrane permeability and ultimately cell death. Commercial preservatives like sodium benzoate and potassium sorbate also target microbial cell functions. Sodium benzoate interferes with enzymes within microbial cells, particularly in acidic conditions, hindering their metabolism.[[“]][7] Potassium sorbate penetrates microbial cells and inhibits enzymes crucial for their reproduction, proving especially effective against molds and yeasts.[[“]][8]

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cluster_2Octenal This compound Antimicrobial Pathway cluster_Commercial Commercial Preservative Antimicrobial Pathways Octenal This compound Membrane Microbial Cell Membrane Octenal->Membrane Interacts with Mitochondria Mitochondria Octenal->Mitochondria Targets Disruption Disruption of Membrane Integrity & Mitochondrial Function Membrane->Disruption Mitochondria->Disruption Death Cell Death Disruption->Death SB Sodium Benzoate Enzymes Metabolic Enzymes SB->Enzymes Inhibits PS Potassium Sorbate ReproEnzymes Reproductive Enzymes PS->ReproEnzymes Inhibits Inhibition Inhibition of Metabolism Enzymes->Inhibition ReproInhibition Inhibition of Reproduction ReproEnzymes->ReproInhibition GrowthArrest Growth Arrest Inhibition->GrowthArrest ReproInhibition->GrowthArrest

Caption: Antimicrobial Mechanisms of this compound and Commercial Preservatives.

Quantitative Antimicrobial Data

The following tables summarize the available MIC and MFC data for this compound, sodium benzoate, and potassium sorbate against various bacteria and fungi. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity of this compound

MicroorganismTest ConditionMICMFCSource
Penicillium italicum (prochloraz-resistant)In vitro assay0.25 mL/L0.50 mL/L[[“]][4]

Table 2: Antimicrobial Activity of Sodium Benzoate

MicroorganismTest ConditionMIC (mg/L)Source
Escherichia coliBroth dilution400[9]
Staphylococcus aureusBroth dilution400[9]
Bacillus subtilisBroth dilution400[9]
Salmonella entericaBroth dilution>400[9]
Aspergillus sp.Pour plate method400[10]
Penicillium sp.Pour plate method<100[10]
Cladosporium sp.Pour plate method<100[10]
Trametes sp.Pour plate method<100[10]

Table 3: Antimicrobial Activity of Potassium Sorbate

MicroorganismTest ConditionMIC (mg/L)Source
Escherichia coliBroth dilution400[9]
Staphylococcus aureusBroth dilution400[9]
Bacillus subtilisBroth dilution800[9]
Salmonella entericaBroth dilution>800[9]
Aspergillus sp.Pour plate method<100[10]
Penicillium sp.Pour plate method<100[10]
Cladosporium sp.Pour plate method<100[10]
Trametes sp.Pour plate method<100[10]

Antioxidant Performance: A Comparative Look

Antioxidants play a crucial role in preventing the degradation of products due to oxidation. This section compares the antioxidant potential of this compound with the synthetic antioxidants BHA and BHT.

Mechanism of Action

BHA and BHT are phenolic compounds that act as free radical scavengers. They donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to product degradation. The specific antioxidant mechanism of this compound is not as well-documented in the available literature, highlighting an area for further research.

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cluster_Antioxidant Antioxidant Mechanism of BHA and BHT cluster_2Octenal_Antioxidant Antioxidant Mechanism of this compound BHA_BHT BHA / BHT (Phenolic Antioxidant) FreeRadical Free Radical (e.g., ROO•) BHA_BHT->FreeRadical Donates H• StableRadical Stable BHA/BHT Radical BHA_BHT->StableRadical Becomes StableMolecule Stable Molecule (e.g., ROOH) FreeRadical->StableMolecule Becomes Octenal_A This compound Mechanism_A Mechanism Under Investigation Octenal_A->Mechanism_A

Caption: Antioxidant Mechanisms of BHA, BHT, and this compound.

Quantitative Antioxidant Data

Table 4: Antioxidant Activity of BHA and BHT

CompoundAssayIC50 (µg/mL)Source
BHADPPH17.1[11]
BHTDPPH18.2[11]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the antimicrobial and antioxidant properties of preservatives.

Antimicrobial Susceptibility Testing

Broth Dilution Method (for MIC determination):

  • A series of twofold dilutions of the preservative is prepared in a liquid growth medium in test tubes or microtiter plates.

  • Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

Pour Plate Method (for enumerating viable microorganisms):

  • Samples of a product containing the preservative and inoculated with a known concentration of microorganisms are taken at specific time intervals.

  • Serial dilutions of the samples are prepared.

  • Aliquots of the dilutions are mixed with molten agar (B569324) and poured into Petri dishes.

  • The plates are incubated until colonies are visible.

  • The number of colony-forming units (CFU) is counted to determine the concentration of viable microorganisms.

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cluster_Workflow Antimicrobial Susceptibility Testing Workflow cluster_Broth Broth Dilution (MIC) cluster_Pour Pour Plate (Viable Count) BD1 Prepare Preservative Dilutions BD2 Inoculate with Microorganism BD1->BD2 BD3 Incubate BD2->BD3 BD4 Observe for Growth Inhibition BD3->BD4 PP1 Sample Product at Time Intervals PP2 Prepare Serial Dilutions PP1->PP2 PP3 Mix with Agar and Plate PP2->PP3 PP4 Incubate and Count Colonies PP3->PP4

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of the stable free radical DPPH is prepared in a suitable solvent (e.g., methanol).

  • Various concentrations of the antioxidant compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

Conclusion

This compound demonstrates significant potential as a natural antimicrobial agent, particularly against fungi. The available data suggests its efficacy is comparable to or, in some cases, may exceed that of commercial preservatives against specific organisms. However, a clear limitation in the current body of research is the lack of direct, comprehensive comparative studies benchmarking this compound against a wide range of commercial preservatives under identical conditions. Furthermore, while the antioxidant properties of BHA and BHT are well-established, the antioxidant capacity of this compound requires more thorough investigation.

For researchers and professionals in drug development, this compound represents a promising natural alternative to synthetic preservatives. Future research should focus on conducting direct comparative studies to establish a clearer performance benchmark and on elucidating the full spectrum of its antioxidant capabilities. Such studies will be crucial in validating its application as a safe and effective preservative in various formulations.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 2-Alkenals in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a pressing challenge. Among the promising candidates, 2-alkenals, a class of α,β-unsaturated aldehydes, have demonstrated significant potential. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-alkenals, summarizing key experimental findings and delving into their mechanisms of action to inform the rational design of more potent and selective antifungal compounds.

The antifungal efficacy of 2-alkenals is intricately linked to their chemical structure, primarily the length of the alkyl chain and the presence of the α,β-unsaturated bond. This guide will explore these relationships, present quantitative data on their antifungal activity, detail the experimental methods used for their evaluation, and visualize their proposed mechanisms of action.

Performance Comparison of 2-Alkenal Derivatives

The antifungal activity of 2-alkenals is significantly influenced by their alkyl chain length. A systematic evaluation of a homologous series of (2E)-alkenals against Saccharomyces cerevisiae revealed a parabolic relationship between chain length and antifungal potency, with medium-chain alkenals exhibiting the highest activity.

CompoundCarbon Chain LengthMinimum Fungicidal Concentration (MFC) against S. cerevisiae (µg/mL)[1]
(2E)-PentenalC5>100
(2E)-HexenalC6100
(2E)-HeptenalC750
(2E)-OctenalC825
(2E)-NonenalC912.5
(2E)-DecenalC1012.5
(2E)-UndecenalC116.25
(2E)-DodecenalC1212.5
(2E)-TridecenalC1325
(2E)-TetradecenalC1450

(2E)-Undecenal (C11) was identified as the most potent compound in this series, with an MFC of 6.25 µg/mL, closely followed by (2E)-decenal (C10) and (2E)-dodecenal (C12) with an MFC of 12.5 µg/mL.[1] This suggests an optimal balance between the hydrophilic aldehyde head and the hydrophobic alkyl tail is crucial for antifungal activity, likely facilitating interaction with and disruption of the fungal cell membrane.[1]

Further studies on (E)-2-hexenal against the plant pathogen Botrytis cinerea have also highlighted its potent antifungal effects, leading to the severe destruction of fungal membranes and cell walls.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
(E)-2-HexenalBotrytis cinerea100 mM (for 100% growth inhibition)[2]

The α,β-unsaturated bond is another critical determinant of the antifungal activity of 2-alkenals. This electrophilic center is believed to react with nucleophilic residues in fungal proteins and other biomolecules, leading to cellular dysfunction.

Mechanisms of Antifungal Action

The primary mode of action for 2-alkenals is believed to be the disruption of fungal cell membrane integrity. Their amphipathic nature allows them to function as nonionic surfactants, leading to a nonspecific disruption of membrane-associated functions.[1] This initial interaction is followed by more specific downstream effects.

One of the key targets is the plasma membrane H+-ATPase, an essential enzyme for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of this enzyme by 2-alkenals leads to a disruption of cellular pH homeostasis and nutrient transport.[1]

Recent transcriptomic analysis of Botrytis cinerea treated with (E)-2-hexenal revealed a significant impact on ergosterol (B1671047) biosynthesis.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion can lead to increased membrane fluidity and permeability. The study showed that several genes involved in the ergosterol biosynthesis pathway, such as ERG1, ERG3, ERG7, and ERG25, were suppressed upon treatment with (E)-2-hexenal.[2]

Furthermore, there is growing evidence that 2-alkenals can induce oxidative stress in fungal cells. The accumulation of reactive oxygen species (ROS) can damage cellular components, including proteins, lipids, and nucleic acids, ultimately leading to cell death. This oxidative stress response is a complex process involving various signaling pathways.

Key Fungal Signaling Pathways Potentially Targeted by 2-Alkenals

Based on the observed cellular effects, it is hypothesized that 2-alkenals may modulate several key signaling pathways in fungi.

Antifungal_Mechanism_of_2_Alkenals cluster_membrane Cell Membrane Disruption cluster_ergosterol Ergosterol Biosynthesis Inhibition cluster_ros Oxidative Stress Induction 2-Alkenal 2-Alkenal Membrane_Disruption Membrane Disruption (Surfactant-like action) 2-Alkenal->Membrane_Disruption H_ATPase_Inhibition H+-ATPase Inhibition Membrane_Disruption->H_ATPase_Inhibition Ergosterol_Pathway_Inhibition Inhibition of Ergosterol Biosynthesis Genes (e.g., ERG1, ERG3) Membrane_Disruption->Ergosterol_Pathway_Inhibition Downstream Effect ROS_Production Increased ROS Production Membrane_Disruption->ROS_Production Downstream Effect Cell_Death Cell_Death H_ATPase_Inhibition->Cell_Death Ergosterol_Depletion Ergosterol Depletion Ergosterol_Pathway_Inhibition->Ergosterol_Depletion Ergosterol_Depletion->Membrane_Disruption Feedback Ergosterol_Depletion->Cell_Death Oxidative_Damage Oxidative Damage to Cellular Components ROS_Production->Oxidative_Damage Oxidative_Damage->Cell_Death

Caption: Proposed antifungal mechanism of 2-alkenals, highlighting their impact on the cell membrane, ergosterol biosynthesis, and induction of oxidative stress.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a standard method for determining the MIC of antifungal agents, adapted for the testing of 2-alkenals.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-48 hours.

    • A sterile loop or cotton swab is used to collect fungal colonies, which are then suspended in sterile saline (0.85% NaCl).

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • The stock inoculum is then diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to the final required concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Preparation of 2-Alkenal Solutions:

    • Due to the volatility and potential low aqueous solubility of some 2-alkenals, stock solutions are typically prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should not exceed a level that affects fungal growth (typically ≤1%).

    • Serial two-fold dilutions of the 2-alkenal stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Assay Procedure:

    • 100 µL of each 2-alkenal dilution is added to the wells of the microtiter plate.

    • 100 µL of the prepared fungal inoculum is then added to each well, resulting in a final volume of 200 µL.

    • Positive (fungal inoculum in medium without any antifungal agent) and negative (medium only) controls are included on each plate.

    • The plates are incubated at the appropriate temperature for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the 2-alkenal that causes a significant inhibition of visible fungal growth compared to the positive control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity. For filamentous fungi, it is the lowest concentration that shows no visible growth.

Broth_Microdilution_Workflow Start Start Fungal_Culture 1. Culture Fungal Isolate Start->Fungal_Culture Inoculum_Prep 2. Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Inoculation 4. Inoculate 96-well Plate Inoculum_Prep->Plate_Inoculation Alkenal_Prep 3. Prepare 2-Alkenal Dilutions (in RPMI-1640) Alkenal_Prep->Plate_Inoculation Incubation 5. Incubate at 35°C for 24-48h Plate_Inoculation->Incubation MIC_Determination 6. Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-alkenals using the broth microdilution method.

Conclusion

The structure-activity relationship of 2-alkenals reveals a clear dependence of their antifungal activity on both the alkyl chain length and the presence of the α,β-unsaturated aldehyde moiety. Medium-chain 2-alkenals, particularly (2E)-undecenal, have demonstrated the most potent activity against S. cerevisiae. Their mechanism of action is multifaceted, involving initial disruption of the cell membrane, inhibition of essential enzymes like H+-ATPase, interference with ergosterol biosynthesis, and the induction of oxidative stress. This multifaceted attack makes the development of resistance more challenging for fungi.

Future research should focus on synthesizing and evaluating a broader range of 2-alkenal derivatives with systematic modifications to further refine the SAR and identify compounds with enhanced potency and selectivity against clinically relevant fungal pathogens. A deeper understanding of their interaction with specific fungal signaling pathways will be crucial for the development of the next generation of antifungal agents based on the 2-alkenal scaffold.

References

2-Octenal as an Antifungal Agent: A Comparative Guide on In-Vitro vs. In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of 2-Octenal, focusing on its efficacy in laboratory settings (in-vitro) versus living organisms (in-vivo). The available experimental data is summarized to aid in the evaluation of its potential as a therapeutic antifungal agent.

In-Vitro Efficacy of this compound

The in-vitro antifungal activity of this compound has been evaluated against several fungal species. Key quantitative data, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are presented below.

Fungal Species(E)-2-Octenal ConcentrationIn-Vitro MetricResultCitation
Penicillium italicum (prochloraz-resistant)0.25 mL/LMIC-[1]
0.50 mL/LMFC-[1]
Sclerotium rolfsiiNot specified-Complete inhibition and kill[2]
Trichophyton mentagrophytes<1.9 - 125 µg/mLGrowth Inhibition-
Microsporum canis<1.9 - 125 µg/mLGrowth Inhibition-
Candida spp.Not specified-No activity observed
FormulationFungal SpeciesConcentrationIn-Vitro MetricResultCitation
(E)-2-Octenal/β-cyclodextrin inclusion complexPenicillium italicum XX52.00 mg/mLMIC-[3]
8.00 mg/mLMFC-[3]

In-Vivo Efficacy of this compound

Current research on the in-vivo antifungal efficacy of this compound is limited, with available studies focusing on agricultural applications rather than animal models of systemic fungal disease relevant to drug development.

OrganismFungal SpeciesTreatmentOutcomeCitation
Ponkan fruitPenicillium italicumWax + 4 x MFC of (E)-2-octenalReduced incidence of blue mold[1]
SoilSclerotium rolfsiitrans-2-OctenalAffected viability of hyphae and sclerotia[2]

Notably, there is a significant lack of data on the efficacy of this compound in established animal models of systemic fungal infections, such as murine models of candidiasis or aspergillosis. This represents a critical gap in understanding its potential as a clinically relevant antifungal drug.

Mechanism of Action

Studies suggest that this compound exerts its antifungal effects through a multi-faceted mechanism primarily targeting the fungal cell's structural integrity and metabolic functions. The proposed mechanism involves:

  • Cell Membrane Damage : this compound appears to disrupt the fungal cell membrane, leading to increased permeability.

  • Mitochondrial Dysfunction : It is suggested that this compound damages mitochondrial function, which is crucial for cellular energy production. This is supported by observations of massive accumulation of reactive oxygen species (ROS) in hyphae, leading to oxidative stress and dysfunction of energy and respiration metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Volatile Compounds

A common method for determining the MIC and MFC of volatile antifungal agents like this compound involves a sealed environment to maintain the compound's concentration in the headspace.

Experimental Workflow for MIC/MFC Determination of Volatile Compounds

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis FungalCulture Prepare fungal inoculum (e.g., spore suspension) Inoculation Inoculate agar (B569324) plates with fungal suspension FungalCulture->Inoculation MediaPrep Prepare appropriate growth medium (e.g., PDA) MediaPrep->Inoculation CompoundPrep Prepare serial dilutions of this compound VolatileApplication Place a sterile disc with This compound dilution in a sealed environment with the plate CompoundPrep->VolatileApplication Inoculation->VolatileApplication Incubation Incubate plates at optimal temperature VolatileApplication->Incubation MIC_Determination Observe for visible growth. MIC = lowest concentration with no visible growth Incubation->MIC_Determination MFC_Determination Subculture from plates with no visible growth to fresh media MIC_Determination->MFC_Determination MFC_Analysis Observe for growth. MFC = lowest concentration with no subsequent growth MFC_Determination->MFC_Analysis

Caption: Workflow for determining MIC and MFC of volatile compounds.

Proposed Antifungal Mechanism of this compound

The following diagram illustrates the currently understood mechanism of action of this compound against fungal cells.

Proposed Mechanism of Action of this compound

G cluster_cell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane CellDeath Fungal Cell Death CellMembrane->CellDeath Mitochondrion Mitochondrion ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Cytoplasm Cytoplasm Octenal This compound Octenal->CellMembrane Disruption Octenal->Mitochondrion Damage EnergyDysfunction Energy & Respiration Dysfunction ROS->EnergyDysfunction EnergyDysfunction->CellDeath

Caption: Proposed antifungal mechanism of this compound.

Comparison and Future Directions

The available data demonstrates that this compound possesses in-vitro antifungal activity against certain fungal species, particularly plant pathogens. Its mechanism of action appears to involve the disruption of the cell membrane and mitochondrial function. However, the lack of efficacy against Candida spp. in one study and the complete absence of in-vivo data in animal models for systemic infections are significant limitations.

For drug development professionals, the current body of evidence is insufficient to support the advancement of this compound as a systemic antifungal agent. Future research should prioritize:

  • In-vivo efficacy studies in validated animal models of invasive fungal infections (e.g., murine models of disseminated candidiasis and aspergillosis).

  • Broad-spectrum in-vitro testing against a wider panel of clinically relevant fungi, including various species of Candida and Aspergillus.

  • Detailed mechanistic studies to fully elucidate the signaling pathways involved in its antifungal activity.

  • Toxicology and pharmacokinetic studies to assess its safety and behavior in a biological system.

Without these critical data, the potential of this compound as a therapeutic antifungal agent for human use remains speculative.

References

Assessing the Synergistic Potential of 2-Octenal with Other Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of 2-Octenal, a naturally occurring aldehyde found in various plants, with other compounds. Due to a lack of direct studies on purified this compound in synergistic combinations, this analysis focuses on the synergistic activity of essential oils where this compound is a known constituent, offering an indirect assessment of its potential. The primary example highlighted is Coriandrum sativum (Coriander) essential oil, which has demonstrated notable synergistic antifungal effects.

Introduction to this compound

This compound is an unsaturated aldehyde recognized for its potent aroma and biological activities, including antifungal properties.[1] It is a component of various essential oils, and its own mechanism of action is believed to involve the disruption of fungal cell membranes.[2] The exploration of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy for developing more effective and potentially lower-dose therapeutic agents.

Synergistic Activity of this compound-Containing Essential Oil

Case Study: Coriandrum sativum Essential Oil

Coriandrum sativum essential oil has been investigated for its synergistic antifungal activity in combination with conventional antifungal agents like amphotericin B and ketoconazole. These studies utilize the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) Index, a key indicator of synergistic, additive, indifferent, or antagonistic interactions.

Data Presentation: Antifungal Synergy of Coriandrum sativum Essential Oil

The following table summarizes the findings from studies evaluating the synergistic antifungal activity of Coriandrum sativum essential oil against various Candida species.

Test Organism Compound A MIC of A Alone (mg/mL) Compound B MIC of B Alone (µg/mL) MIC of A in Combination (mg/mL) MIC of B in Combination (µg/mL) FIC Index (FICI) Interaction Reference
Candida albicansC. sativum oil0.03 - 2KetoconazoleNot SpecifiedNot SpecifiedNot Specified0.06 - 0.53Synergy[7]
Candida albicansC. sativum oil0.05% - 0.4% (v/v)Amphotericin BNot SpecifiedNot SpecifiedNot Specified< 0.5Synergy[8]
Candida tropicalisC. sativum oil0.05% - 0.4% (v/v)Amphotericin BNot SpecifiedNot SpecifiedNot Specified0.5 - 1.0Additive[8]

Note: The variability in the chemical composition of essential oils should be considered when interpreting these results. The concentration of this compound in the specific oils used in these studies was not explicitly stated.

Experimental Protocols

The assessment of synergistic interactions is primarily conducted using the checkerboard microdilution assay and the results are often visualized using an isobologram.

Checkerboard Microdilution Assay Protocol

This method is used to determine the FIC index by testing various combinations of two compounds against a target microorganism.

  • Preparation of Compounds: Stock solutions of this compound (or the essential oil containing it) and the partner compound are prepared in a suitable solvent and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Compound A are added to the wells along the x-axis, and serial dilutions of Compound B are added along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., a fungal or bacterial culture).

  • Controls: Each plate includes wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs), a growth control well (microorganism only), and a sterility control well (broth only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for the test microorganism.

  • Data Analysis: After incubation, the wells are visually inspected or read with a plate reader to determine the MIC of each compound alone and in combination. The FIC index is then calculated using the following formula:

    FICI = FIC of A + FIC of B

    where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Synergistic Interactions and Mechanisms

Experimental Workflow for Synergy Assessment

The following diagram illustrates the typical workflow for assessing the synergistic effects of two compounds.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_A Prepare Serial Dilutions of Compound A setup_plate Set up 96-well Plate with Compound Combinations prep_A->setup_plate prep_B Prepare Serial Dilutions of Compound B prep_B->setup_plate prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs of Compounds Alone & in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Checkerboard assay workflow.
Proposed Signaling Pathway for Synergistic Antifungal Action

This diagram illustrates a hypothetical mechanism by which this compound and a synergistic partner compound could exert a combined antifungal effect. The proposed mechanism for many essential oil components, including aldehydes like this compound, involves disruption of the fungal cell membrane. A synergistic compound could enhance this effect through various means, such as inhibiting efflux pumps or targeting other cellular pathways.

G cluster_cell Fungal Cell compound_A This compound cell_membrane Cell Membrane compound_A->cell_membrane Disruption compound_B Synergistic Partner (e.g., Natural Compound) efflux_pump Efflux Pump compound_B->efflux_pump Inhibition cellular_pathway Other Cellular Pathways (e.g., Ergosterol Synthesis) compound_B->cellular_pathway Inhibition cell_death Cell Death / Growth Inhibition cell_membrane->cell_death Increased Permeability efflux_pump->compound_A Efflux of this compound cellular_pathway->cell_death

Hypothetical synergistic antifungal mechanism.

Conclusion

The available evidence, primarily from studies on essential oils containing this compound, suggests that this compound is a promising candidate for synergistic therapeutic combinations, particularly in the realm of antifungal applications. The synergistic effects observed with Coriandrum sativum essential oil highlight the potential for developing novel antimicrobial strategies. Further research is warranted to investigate the synergistic potential of purified this compound with a range of other natural compounds. Such studies should focus on elucidating the precise mechanisms of interaction and quantifying the synergistic effects to pave the way for new and effective therapeutic formulations.

References

Head-to-Head Comparison: 2-Octenal versus Citral for Post-Harvest Protection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Plant Science and Drug Development

The escalating demand for fresh produce and the mounting concerns over post-harvest losses due to fungal decay have intensified the search for effective and safe preservation methods. As alternatives to synthetic fungicides, naturally derived compounds have garnered significant attention. This guide provides a detailed, data-driven comparison of two promising aldehydes, 2-Octenal and citral (B94496), for their efficacy in post-harvest protection. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the agri-food and pharmaceutical sectors.

Quantitative Performance Data

The following tables summarize the antifungal activity and effects on fruit quality of this compound and citral based on available experimental data. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Antifungal Efficacy of this compound and Citral against Post-Harvest Pathogens

CompoundPathogenHost Fruit/MediumMIC (Minimum Inhibitory Concentration)MFC (Minimum Fungicidal Concentration)
This compound Penicillium italicum (prochloraz-resistant)Citrus fruit0.25 mL/L0.50 mL/L
Neofusicoccum parvumMangoNot explicitly stated, but inhibits growthNot explicitly stated
Citral Geotrichum citri-aurantiiCulture medium0.50 μL/mL1.00 μL/mL
Penicillium italicumCulture medium0.50 μL/mL1.00 μL/mL
Candida albicansCulture medium32 µg/mL (MIC50)Not explicitly stated
Aspergillus flavusCulture medium0.5 μL/mLNot explicitly stated
Aspergillus ochraceusCulture medium0.4 μL/mLNot explicitly stated

Table 2: Effects of this compound and Citral on Post-Harvest Fruit Quality

CompoundFruitConcentrationEffect on Weight LossEffect on FirmnessEffect on Respiration RateOther Notable Effects
This compound Ponkan fruit4 x MFCNo impairment of fruit quality observedNo impairment of fruit quality observedNot specifiedReduced blue mold incidence
Citral Kiwifruit0.6 µL/LDecreasedDelayed softeningLoweredAlleviated senescence, maintained higher antioxidant levels
Citrus fruitNot specifiedNo significant effectNo significant effectNot specifiedIncreased Vitamin C content

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for key experiments cited in the evaluation of this compound and citral.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
  • Fungal Strains and Culture Preparation: The target post-harvest fungal pathogens are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25-28°C) until sporulation. A spore suspension is then prepared using sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and the concentration is adjusted using a hemocytometer.

  • Broth Microdilution Assay (for MIC): A serial dilution of this compound or citral is prepared in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microplate. The fungal spore suspension is added to each well. The microplate is incubated under optimal conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • Determination of MFC: An aliquot from the wells of the microdilution plate that show no visible growth is sub-cultured onto fresh PDA plates. The plates are incubated under optimal conditions. The MFC is defined as the lowest concentration of the compound at which no fungal growth is observed on the sub-cultured plates.

Assessment of Post-Harvest Fruit Quality
  • Weight Loss: A pre-weighed sample of fruit is stored under controlled conditions. The weight of the fruit is measured at regular intervals throughout the storage period. Weight loss is expressed as a percentage of the initial weight.

  • Firmness: Fruit firmness is measured using a texture analyzer or a penetrometer equipped with a standardized probe. The probe is pressed into the fruit at a constant speed to a specified depth, and the force required is recorded. Measurements are typically taken at multiple points on the fruit's equator.

  • Respiration Rate: Individual fruits are placed in airtight containers connected to a gas analyzer. The production of carbon dioxide (CO2) and the consumption of oxygen (O2) are measured over a specific period. The respiration rate is expressed as mL of CO2 produced or O2 consumed per kg of fruit per hour.

  • Soluble Solids Content (SSC): A few drops of juice extracted from the fruit pulp are placed on the prism of a digital refractometer. The SSC is measured and expressed as °Brix.

  • Titratable Acidity (TA): A known volume of fruit juice is diluted with distilled water and titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2), often using an automatic titrator or a colorimetric indicator like phenolphthalein. The TA is calculated based on the volume of NaOH used and is typically expressed as a percentage of the predominant acid in the fruit (e.g., citric acid for citrus fruits).

Visualizing Methodologies and Mechanisms

To better illustrate the processes involved in evaluating these compounds and their proposed modes of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Antifungal Assay cluster_invivo In Vivo Fruit Trial cluster_assessment Quality Parameters Compound This compound / Citral Stock Solution MIC MIC Determination (Broth Microdilution) Compound->MIC Treatment Fruit Treatment (Dipping/Fumigation) Compound->Treatment Pathogen Fungal Pathogen Culture Pathogen->MIC Fruit Harvested Fruit Fruit->Treatment MFC MFC Determination (Sub-culturing) MIC->MFC Storage Controlled Storage (Temperature, Humidity) Treatment->Storage Assessment Quality Assessment Storage->Assessment Decay Decay Incidence Assessment->Decay WeightLoss Weight Loss Assessment->WeightLoss Firmness Firmness Assessment->Firmness Respiration Respiration Rate Assessment->Respiration SSC_TA SSC & TA Assessment->SSC_TA

Caption: General experimental workflow for evaluating post-harvest treatments.

mechanism_of_action cluster_compounds Antifungal Compounds cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Octenal This compound CellMembrane Cell Membrane Octenal->CellMembrane Interacts with Mitochondrion Mitochondrion Octenal->Mitochondrion Targets Citral Citral Citral->CellMembrane Interacts with CellWall Cell Wall MembraneDamage Increased Permeability, Ergosterol Disruption CellMembrane->MembraneDamage MitoDysfunction Disrupted Energy Metabolism Mitochondrion->MitoDysfunction CellDeath Fungal Cell Death MembraneDamage->CellDeath MitoDysfunction->CellDeath

Caption: Proposed antifungal mechanisms of action for this compound and citral.

Conclusion

Both this compound and citral demonstrate significant potential as natural alternatives for post-harvest disease control. The available data suggests that both compounds are effective against a range of fungal pathogens, with citral having a broader spectrum of tested organisms in the reviewed literature. Both compounds appear to exert their antifungal effects primarily through the disruption of fungal cell membranes and vital cellular processes.

For researchers and developers, the choice between this compound and citral may depend on the specific application, including the target pathogen, the type of fruit, and desired outcomes regarding fruit quality. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future research and development efforts in the pursuit of sustainable and effective post-harvest protection strategies.

Safety Operating Guide

Proper Disposal of 2-Octenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-Octenal

This guide provides comprehensive procedures for the proper and safe disposal of this compound, a combustible liquid and potential skin and eye irritant. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as a combustible liquid and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders. The contaminated absorbent material must then be disposed of as hazardous waste. Do not allow this compound to enter the sewer system.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
Chemical FormulaC₈H₁₄ON/A
CAS Number2548-87-0N/A
GHS Hazard ClassificationCombustible liquid, Skin irritant, Eye irritantN/A
Recommended PPEChemically resistant gloves, eye protection (goggles/safety glasses)N/A
Incompatible MaterialsStrong oxidizing agents, strong basesN/A
Disposal MethodCollection as hazardous chemical waste, potential for neutralizationGeneral laboratory safety guidelines

Step-by-Step Disposal Protocol

The primary and most universally accepted method for disposing of this compound waste is through collection by a certified hazardous waste management provider. In-lab chemical treatment (neutralization) may be an option but should only be performed after consulting with and receiving approval from your institution's Environmental Health and Safety (EHS) department.

Procedure 1: Collection of this compound Waste
  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This includes unused or expired this compound, solutions containing this compound, and any materials used to clean up spills.

  • Container Requirements:

    • The container must be compatible with this compound (e.g., glass or a suitable plastic).

    • Keep the container securely sealed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels.

Procedure 2: Potential for Chemical Neutralization (EHS Consultation Required)

While general methods for aldehyde neutralization exist, their applicability and safety for this compound must be verified by your EHS department. The following are examples of chemical reactions that may be used to neutralize aldehydes; they are provided for informational purposes only and do not constitute a recommendation for in-lab use without professional safety review.

  • Oxidation: Some aldehydes can be oxidized to less toxic carboxylic acids.

  • Reduction: Reduction can convert aldehydes to alcohols.

  • Bisulfite Addition: Some aldehydes react with bisulfite salts to form solid derivatives.

It is critical to note that attempting any chemical treatment without a validated protocol and EHS approval can be dangerous and may produce other hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate this compound Waste B Segregate into a Compatible Container A->B C Label Container as Hazardous Waste B->C D Store in Designated Satellite Accumulation Area C->D E Consult with EHS Department D->E F Arrange for Professional Hazardous Waste Disposal E->F Primary Path G Potential for Approved In-Lab Neutralization E->G Alternative Path (Requires EHS Approval)

Caption: Logical workflow for the compliant disposal of this compound waste.

By following these procedures and prioritizing consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound. This proactive approach to laboratory safety and chemical handling is fundamental to protecting yourself, your colleagues, and the environment.

Navigating the Safe Handling of 2-Octenal: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the meticulous handling of chemicals is paramount to both personal safety and experimental integrity. This guide provides essential, procedural information for the safe handling of 2-Octenal, with a focus on personal protective equipment (PPE), operational protocols, and disposal.

Hazard Assessment of this compound

Before handling this compound, it is crucial to understand its potential hazards. According to safety data sheets, this compound is classified with the following risks:

  • Physical Hazard: It is a combustible liquid.[1][2]

  • Health Hazards: It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[3][4] Some evidence also suggests it may cause an allergic skin reaction.[2]

  • Environmental Hazard: The substance is considered harmful to aquatic life.[4]

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid[1][3]
Skin IrritationH315Causes skin irritation[3][4]
Eye IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

Note: Occupational exposure limits (e.g., PEL, TLV) have not been specifically established for trans-2-Octenal.[2][4]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential for selecting the appropriate PPE. The following step-by-step guidance outlines the minimum required PPE for handling this compound in a laboratory setting.

Step 1: Eye and Face Protection

  • Action: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]

  • Rationale: To protect against splashes that can cause serious eye irritation.[3][4]

  • For larger volumes or splash risks: Use a face shield in addition to chemical safety goggles for comprehensive protection.[1]

Step 2: Hand Protection

  • Action: Wear chemically resistant gloves at all times.[2][3] Nitrile gloves are a common choice for splash protection in laboratory settings; however, for prolonged contact or immersion, more robust gloves may be necessary.[5][6]

  • Rationale: To prevent skin contact, which can cause irritation or allergic reactions.[2][3]

  • Glove Selection: Due to a lack of specific breakthrough time data for this compound in the provided safety sheets, it is crucial to consult the glove manufacturer's compatibility data.[1][7] For aldehydes in general, nitrile and neoprene gloves often provide adequate splash resistance. Always inspect gloves for degradation or punctures before use and change them immediately if contact with the chemical occurs.[7][8]

Step 3: Body Protection

  • Action: Wear a standard laboratory coat. For tasks with a higher risk of splashes or spills, an acid-resistant apron or chemical-resistant suit should be worn.[9][10]

  • Rationale: To protect skin and personal clothing from contamination.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Step 4: Respiratory Protection

  • Action: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][4]

  • Rationale: Vapors may cause respiratory irritation.[3]

  • When required: If a risk assessment indicates that engineering controls are insufficient to maintain exposure below acceptable levels, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]

The following diagram illustrates the workflow for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Task: Handling this compound assess_quantity What is the scale? (Small vs. Large Volume) start->assess_quantity assess_ventilation Is ventilation adequate? (e.g., Fume Hood) ppe_standard Standard PPE: - Chemical Safety Goggles - Nitrile Gloves (Splash) - Lab Coat respirator Add Respirator (ABEK Cartridge) assess_ventilation->respirator No assess_quantity->ppe_standard ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Chemical Apron/Suit assess_quantity->ppe_enhanced  Large Scale / Splash Risk   ppe_standard->assess_ventilation ppe_enhanced->assess_ventilation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.